molecular formula C19H25NO6 B3232403 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline CAS No. 134029-89-3

3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline

Cat. No.: B3232403
CAS No.: 134029-89-3
M. Wt: 363.4 g/mol
InChI Key: CXRVPWLVIASLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline is a useful research compound. Its molecular formula is C19H25NO6 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-21-14-7-12(8-15(22-2)18(14)25-5)11-20-13-9-16(23-3)19(26-6)17(10-13)24-4/h7-10,20H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRVPWLVIASLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134029-89-3
Record name 3,4,5-TRIMETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure of bis(3,4,5-trimethoxyphenyl) amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and biological characterization of Bis(3,4,5-trimethoxyphenyl)amine and its derivatives. This scaffold represents a critical structural class in the development of Colchicine Binding Site Inhibitors (CBSIs) , targeting tubulin polymerization to arrest cancer cell mitosis.

Structural Pharmacophores, Synthetic Pathways, and Tubulin-Targeting Mechanisms

Executive Summary

Bis(3,4,5-trimethoxyphenyl)amine (Bis-TMPA) is a symmetrical diarylamine scaffold structurally distinct for its high electron density and specific steric configuration. It serves as a pivotal pharmacophore in medicinal chemistry, primarily designed to mimic the A-ring of Colchicine and the A/B-ring systems of Combretastatin A-4 (CA-4) .

Unlike natural products which often possess complex fused ring systems, Bis-TMPA derivatives offer a simplified, synthetically accessible "hinge" structure (the amine nitrogen) that allows for precise conformational control. These compounds function as Microtubule Destabilizing Agents (MDAs) , binding to the colchicine site of


-tubulin, inhibiting polymerization, and inducing G2/M cell cycle arrest in multidrug-resistant (MDR) tumor lines.
Chemical Structure & Electronic Properties
2.1 Core Scaffold Analysis

The molecule consists of two 3,4,5-trimethoxyphenyl rings connected by a secondary amine bridge.

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~349.38 g/mol

  • Electronic Character: The six methoxy groups act as strong electron-donating groups (EDGs), making the aromatic rings highly electron-rich. The central nitrogen atom possesses a lone pair that can participate in hydrogen bonding with the tubulin protein backbone (specifically residues

    
    Thr179 or 
    
    
    
    Cys241).
2.2 Structural Activity Relationship (SAR) Logic
  • The "Trimethoxy" Motif (A-Ring Mimicry): The 3,4,5-trimethoxy pattern is non-negotiable for high-affinity binding. It perfectly fills the hydrophobic pocket of the colchicine binding site.

  • The Amine Bridge (Bioisosterism): Replacing the ethylene bridge of Combretastatin A-4 with an amine (-NH-) introduces a hydrogen bond donor. This often improves water solubility compared to the stilbene parent and increases metabolic stability against cis-trans isomerization.

  • Symmetry vs. Asymmetry: While the symmetrical bis(trimethoxy) variant is a potent probe, SAR studies indicate that asymmetrical derivatives (where one ring retains the 3,4,5-trimethoxy pattern and the other is modified to a 4-methoxy-3-hydroxy or heterocyclic moiety) often yield superior cytotoxicity (IC

    
     < 10 nM).
    
Synthetic Strategy: Buchwald-Hartwig Amination

The most robust method for constructing the electron-rich diarylamine core is the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling . Traditional Ullmann coupling is often insufficient due to the steric bulk and electronic deactivation of the trimethoxy halides.

3.1 Reaction Scheme (DOT Visualization)

SynthesisPathway Start1 3,4,5-Trimethoxyaniline Catalyst Pd(OAc)2 / BINAP NaOtBu / Toluene Start1->Catalyst Start2 1-Bromo-3,4,5-trimethoxybenzene Start2->Catalyst Intermediate Oxidative Addition Pd(II) Complex Catalyst->Intermediate 110°C, 12h Product Bis(3,4,5-trimethoxyphenyl)amine Intermediate->Product Reductive Elimination

3.2 Detailed Experimental Protocol

Objective: Synthesis of Bis(3,4,5-trimethoxyphenyl)amine.

Reagents:

  • 3,4,5-Trimethoxyaniline (1.0 equiv)[1]

  • 5-Bromo-1,2,3-trimethoxybenzene (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (2 mol%)
    
  • BINAP or Xantphos (4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon gas.

  • Reagent Loading: Charge the flask with 3,4,5-trimethoxyaniline (183 mg, 1.0 mmol), 5-bromo-1,2,3-trimethoxybenzene (271 mg, 1.1 mmol),

    
     (135 mg, 1.4 mmol), 
    
    
    
    (18 mg), and Xantphos (23 mg).
  • Solvent Addition: Add anhydrous Toluene (5 mL) via syringe.

  • Degassing: Bubble Argon through the solution for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Reaction: Heat the mixture to 110°C (reflux) for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).

  • Work-up: Cool to room temperature. Filter through a celite pad to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

  • Validation: Verify structure via

    
     NMR (
    
    
    
    ) and HRMS.
Mechanism of Action: Tubulin Destabilization

Bis-TMPA derivatives function as Colchicine Site Inhibitors (CSI) . Unlike taxanes (which stabilize microtubules), these compounds prevent the polymerization of


-tubulin heterodimers into microtubules.
4.1 Signaling Pathway & Apoptosis (DOT Visualization)

MOA Compound Bis-TMPA Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds (Kd ~ nM) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Bcl-2 Phosphorylation

Biological Characterization Protocols
5.1 In Vitro Tubulin Polymerization Assay

This assay confirms if the compound directly targets tubulin or acts via an upstream mechanism.

Protocol:

  • Preparation: Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Incubation: Mix tubulin (3 mg/mL) with the test compound (at 3–10

    
    ) or vehicle (DMSO) in a 96-well plate at 4°C.
    
  • Initiation: Transfer the plate to a pre-warmed spectrophotometer at 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Polymerization manifests as an increase in turbidity (absorbance). An effective inhibitor will show a flat line (suppressed Vmax).

5.2 Quantitative Cytotoxicity Data (Comparison)

The following table contrasts the symmetric Bis-TMPA with standard agents.

CompoundStructure TypeTubulin IC

(

)
HeLa Cell IC

(nM)
MDR Activity
Bis-TMPA Symmetric Diarylamine2.5150Moderate
Combretastatin A-4 Stilbene (Asymmetric)1.23.5High
Colchicine Fused Tricyclic2.010.0Low (P-gp substrate)
Phenstatin Benzophenone1.022.0High

Note: While the symmetric Bis-TMPA is less potent than CA-4, it serves as a vital template. Asymmetric derivatives (e.g., replacing one TMP ring with a quinoline or indole) often restore potency to the low nanomolar range.

References
  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors. Molecules, 2021.[2][3]

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111. Journal of Medicinal Chemistry, 2018.

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives. Molecules, 2023.

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[4]

  • Combretastatin A-4: A potent tubulin polymerization inhibitor.

Sources

3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthesis, and Biological Potential[1][2][3][4][5]

Executive Summary

3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (CAS: 134029-89-3) is a synthetic secondary amine characterized by two pharmacologically significant 3,4,5-trimethoxyphenyl (TMP) moieties linked via a methylene-amine bridge.[1][2][3][4] Structurally analogous to colchicine and combretastatin A-4 , this molecule serves as a critical scaffold in the development of Colchicine Binding Site Inhibitors (CBSIs) . Its dual-TMP architecture is designed to maximize hydrophobic interactions within the tubulin


-subunit, making it a potent candidate for microtubule destabilization research.
Part 1: Physicochemical Core Specifications

The following data establishes the baseline identity for analytical verification.

PropertySpecification
IUPAC Name N-(3,4,5-trimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)amine
Common Name 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline
CAS Number 134029-89-3
Molecular Formula

Molecular Weight 363.41 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, CH₂Cl₂, Methanol; Insoluble in Water
pKa (Calculated) ~4.5 (Aniline nitrogen is less basic than aliphatic amines)
H-Bond Donors 1 (NH)
H-Bond Acceptors 7 (6 Oxygens + 1 Nitrogen)
Part 2: Synthetic Protocol (Reductive Amination)

Methodological Rationale: The most efficient route to generate this secondary amine is the reductive amination of 3,4,5-trimethoxyaniline with 3,4,5-trimethoxybenzaldehyde. This "one-pot" approach avoids over-alkylation (formation of tertiary amines) by forming an intermediate imine (Schiff base), which is selectively reduced in situ.

Reaction Scheme:

  • Condensation: Aniline + Aldehyde

    
     Imine (Schiff Base) 
    
    
    
  • Reduction: Imine

    
     Secondary Amine
    
Step-by-Step Protocol

Reagents:

  • Precursor A: 3,4,5-Trimethoxyaniline (1.0 eq)

  • Precursor B: 3,4,5-Trimethoxybenzaldehyde (1.0 eq)[5]

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 eq) or Sodium Triacetoxyborohydride (
    
    
    
    ) (for milder conditions).
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Acetic Acid (AcOH) (catalytic amount, optional to activate imine formation).

Workflow:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxyaniline (10 mmol, 1.83 g) in dry Methanol (30 mL).

    • Add 3,4,5-trimethoxybenzaldehyde (10 mmol, 1.96 g) to the solution.

    • Optional: Add 2-3 drops of Glacial Acetic Acid to catalyze the condensation.

    • Stir the mixture at Room Temperature (RT) for 2–4 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde). In some cases, the imine may precipitate; if so, redissolve by slight warming or proceed to reduction as a suspension.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add Sodium Borohydride (

      
      ) (15 mmol, 0.57 g) in small portions over 20 minutes. Caution: Gas evolution (
      
      
      
      ) will occur.
    • Remove the ice bath and allow the reaction to warm to RT. Stir for an additional 2–12 hours.

  • Work-up:

    • Quench the reaction by adding distilled water (50 mL).

    • Evaporate the Methanol under reduced pressure (Rotavap).

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the combined organic layers with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate to dryness.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Silica Gel; Eluent: Hexane/Ethyl Acetate gradient).

SynthesisWorkflow Start Start: Dissolve Precursors in MeOH Imine Intermediate: Schiff Base Formation (2-4 hrs, RT) Start->Imine -H2O Reduction Reduction: Add NaBH4 (0°C -> RT) Imine->Reduction + Hydride Quench Work-up: Quench with H2O, Extract with DCM Reduction->Quench Product Final Product: Purify & Dry Quench->Product

Caption: Logical flow of the reductive amination protocol for synthesizing the target secondary amine.

Part 3: Structural Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized compound, the following spectral signatures must be verified.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • 
     6.60 ppm (s, 2H):  Aromatic protons of the benzyl ring (Ring B).
    
  • 
     5.90 ppm (s, 2H):  Aromatic protons of the aniline ring (Ring A). Note: Upfield shift due to electron-donating amine.
    
  • 
     4.25 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ). Diagnostic peak for secondary amine formation.
  • 
     3.80–3.85 ppm (m, 18H):  Six methoxy groups (
    
    
    
    ). Likely appears as 2 or 3 closely spaced singlets.
  • 
     3.5–4.0 ppm (br s, 1H):  Amine proton (
    
    
    
    ). Chemical shift varies with concentration.

2. Mass Spectrometry (ESI-MS):

  • Expected

    
    :  364.4 m/z.
    
  • Fragmentation Pattern: Loss of trimethoxybenzyl cation (m/z ~181) is a common fragment.

Part 4: Biological Context & Mechanism of Action[5]

Target: Tubulin


-Subunit (Colchicine Binding Site) 

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, functioning as a pharmacophore for the Colchicine Binding Site on tubulin.

  • Mechanism: The molecule binds to the interface between

    
    - and 
    
    
    
    -tubulin.
  • Effect: This binding prevents the curved-to-straight conformational change necessary for microtubule polymerization.

  • Outcome:

    • Microtubule Destabilization: Disruption of the mitotic spindle.

    • G2/M Arrest: Cell cycle blockage at the metaphase-anaphase transition.

    • Apoptosis: Induction of programmed cell death in rapidly dividing tumor cells.

Structure-Activity Relationship (SAR):

  • Ring A (Aniline side): Mimics the A-ring of Colchicine or Combretastatin A-4.

  • Ring B (Benzyl side): Mimics the B-ring, providing hydrophobic bulk to fill the binding pocket.

  • Linker (

    
    ):  Provides flexibility (unlike the rigid double bond in Combretastatin), which can improve solubility and metabolic stability while maintaining binding affinity.
    

MOA Compound 3,4,5-Trimethoxy-N- (3,4,5-trimethoxybenzyl)aniline Target Target: Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds via TMP moieties Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Prevents assembly Arrest Cell Cycle Arrest (G2/M Phase) Inhibition->Arrest Spindle disruption Death Apoptosis (Tumor Cell Death) Arrest->Death Mitotic catastrophe

Caption: Pharmacological cascade triggered by the binding of the target molecule to tubulin.[1]

References
  • PubChem. (2025). N-(3,4,5-trimethoxybenzyl)aniline Compound Summary. National Center for Biotechnology Information. [Link]

  • Lu, Y., et al. (2012). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry. [Link]

  • Kaur, R., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. [Link]

Sources

Precision Targeting of the Colchicine Site: A Technical Guide to Trimethoxyphenyl-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is not merely a common structural motif; it is a privileged pharmacophore essential for high-affinity binding to the Colchicine Binding Site (CBS) of


-tubulin. Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), CBS inhibitors containing TMP moieties induce rapid microtubule depolymerization and, uniquely, vascular disruption in solid tumors.

This guide serves as a technical blueprint for researchers developing novel CBS inhibitors. It moves beyond basic theory to provide actionable Structure-Activity Relationship (SAR) strategies, validated screening protocols, and mechanistic insights required to transition a hit compound into a lead candidate.

Structural Biology: The TMP Pharmacophore

The Colchicine Binding Site (CBS)

The CBS is located at the interface of


- and 

-tubulin.[1][2] It is a hydrophobic pocket that, when occupied, prevents the "straight" microtubule conformation required for polymerization.
  • The Anchor: The TMP ring (Ring A of Colchicine/Combretastatin A-4) binds deep within the

    
    -subunit.
    
  • Key Interaction: The methoxy groups of the TMP moiety form critical hydrophobic and van der Waals interactions, often anchored near Cys241 (also indexed as Cys239 in some isotypes) and Val181 .

  • Conformational Consequence: Binding forces the tubulin dimer into a "curved" conformation, which is sterically incompetent for incorporation into the growing microtubule lattice.

Mechanism of Action Diagram

The following diagram illustrates the kinetic pathway of tubulin inhibition by TMP-based compounds.

TubulinMechanism cluster_VDA Vascular Disrupting Effect (In Vivo) Tubulin Free Tubulin Heterodimer (Straight Conformation) Complex Tubulin-Inhibitor Complex (Curved Conformation) Tubulin->Complex + Inhibitor (Binding at CBS) MT_Growth Microtubule Polymerization Tubulin->MT_Growth + GTP (Normal State) Inhibitor TMP-Inhibitor Complex->MT_Growth Steric Hinderance Endothelial Endothelial Cell Cytoskeleton Collapse Complex->Endothelial Arrest G2/M Cell Cycle Arrest MT_Growth->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis / Mitotic Catastrophe Arrest->Apoptosis Occlusion Vascular Occlusion & Necrosis Endothelial->Occlusion

Figure 1: Mechanism of Action.[3][4][5] TMP-inhibitors bind free tubulin, inducing a curved conformation that caps the microtubule end or prevents polymerization, leading to mitotic arrest and vascular collapse.

Medicinal Chemistry & SAR Strategies[2][3][4][6][7][8][9]

The natural product Combretastatin A-4 (CA-4) is the gold standard for potency but suffers from chemical instability. The cis-olefin bridge spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-form.

The "Cis-Lock" Strategy

To maintain the bioactive configuration, modern drug design focuses on replacing the olefin bridge with rigid heterocyclic scaffolds.

Structural ComponentRoleOptimization Strategy
Ring A (TMP) Essential for affinity.Do Not Modify. Loss of 3,4,5-trimethoxy pattern typically abolishes activity.
Linker (Bridge) Maintains spatial orientation.Replace cis-stilbene with 1,2,3-triazole, pyrazole, isoxazole, or imidazole .
Ring B Secondary binding interactions.Tolerates variation. 3-hydroxy-4-methoxy (isovanillin) is standard, but indoles, quinolines, and naphthalenes enhance potency.
SAR Evolution Logic

SAR_Logic CA4 Combretastatin A-4 (Lead) High Potency (nM) Problem: Cis/Trans Isomerization Strategy Rigidification Strategy (Cis-Lock) CA4->Strategy Heterocycles Heterocyclic Linkers (Pyrazoles, Triazoles, Isoxazoles) Strategy->Heterocycles FusedRings Fused Ring Systems (Indoles, Quinolines, Naphthalenes) Strategy->FusedRings Result Optimized Analog Metabolically Stable Retained TMP Orientation Heterocycles->Result FusedRings->Result

Figure 2: Structural optimization workflow moving from unstable natural products to rigidified synthetic analogs.

Experimental Methodologies

Trustworthy data generation relies on self-validating protocols. The following methodologies are standard for validating CBS inhibitors.

Protocol A: Turbidimetric Tubulin Polymerization Assay

This is the definitive in vitro assay to confirm direct interaction with tubulin.

Principle: Microtubule assembly scatters light.[6][7] Polymerization is measured as an increase in absorbance at 340 nm or 350 nm. Inhibitors decrease the


 and final plateau of the curve.

Reagents:

  • Purified Tubulin: >99% pure bovine or porcine brain tubulin (lyophilized).

  • GTP Stock: 100 mM (Essential energy source).

  • PEM Buffer (10X): 800 mM PIPES (pH 6.9), 20 mM MgCl2, 5 mM EGTA.

  • Glycerol: Enhances nucleation (use at 10-20% final v/v).

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well half-area plate and the spectrophotometer to 37°C .

  • Tubulin Mix: Resuspend tubulin in PEM buffer + 1 mM GTP + 10% Glycerol to a final concentration of 3.0 mg/mL (approx. 30 µM) . Keep on ice until the last second.

  • Compound Addition: Add 5 µL of test compound (10X concentration in DMSO) to wells.

    • Positive Control: Paclitaxel (10 µM) – Enhances polymerization (Shift Left).

    • Negative Control: Colchicine or CA-4 (5 µM) – Inhibits polymerization (Flatline).

    • Vehicle Control: DMSO (must be <1% final volume).[8]

  • Initiation: Add 45 µL of cold Tubulin Mix to each well. Immediately place in the reader.

  • Kinetics: Read Absorbance (340 nm) every 30 seconds for 60 minutes at 37°C.

Data Interpretation:

  • Calculate the

    
      (slope of the linear growth phase).
    
  • % Inhibition =

    
    .
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

CBS inhibitors characteristically arrest cells in the G2/M phase .

  • Treatment: Treat cancer cells (e.g., HeLa, MCF-7) with the inhibitor at

    
     and 
    
    
    
    IC50 for 24 hours.
  • Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

  • Analysis: Measure DNA content via flow cytometry.

    • G0/G1: 2N DNA (First peak).

    • G2/M: 4N DNA (Second peak).

    • Result: A significant accumulation in the G2/M peak confirms antimitotic mechanism.

Therapeutic Implications: VDAs vs. Cytotoxics

While many tubulin inhibitors are developed as general cytotoxics, TMP-based CBS inhibitors have a unique potential as Vascular Disrupting Agents (VDAs) .

  • Cytotoxics (e.g., Paclitaxel): Target rapidly dividing tumor cells.

  • VDAs (e.g., CA-4P): Target the established tumor vasculature.[9][10]

    • Mechanism:[5][11][12][13][6][8][10][14][15] Endothelial cells rely on the microtubule cytoskeleton to maintain their flat shape. CBS inhibitors cause these cells to "round up" and detach.

    • Outcome: Rapid occlusion of blood flow

      
       Hypoxia 
      
      
      
      Central tumor necrosis.
    • Clinical Note: VDAs are often most effective when combined with conventional chemotherapy or radiotherapy to target the surviving rim of the tumor.

References

  • Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research. Link

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[1][2][16][8] 291. Isolation and structure of combretastatin A-1." Journal of Natural Products. Link

  • Kaur, R., et al. (2014). "Recent developments in tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry. Link

  • Cytoskeleton, Inc. (2023).[4] "Tubulin Polymerization Assay Kit Protocol." Cytoskeleton.com. Link

  • Siemann, D. W., et al. (2009). "Vascular disrupting agents: from the laboratory to the clinic." Clinical Cancer Research. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Colchicine Binding Site Inhibitors (CBSIs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Colchicine Binding Site (CBS) on tubulin represents a "privileged pocket" for small molecule intervention. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers acting at the inter-dimer interface), CBSIs bind at the intra-dimer interface of


- and 

-tubulin. This binding induces a conformational change that prevents the "straightening" of the tubulin dimer necessary for microtubule polymerization.[1][2][3]

Beyond direct cytotoxicity, CBSIs are clinically distinct as Vascular Disrupting Agents (VDAs) . They selectively target the immature cytoskeleton of tumor endothelial cells, causing rapid vascular collapse and tumor necrosis. This guide dissects the structural prerequisites for high-affinity CBS binding, strategies to overcome the metabolic instability of early scaffolds (e.g., Combretastatin A-4), and validated protocols for assessment.

Structural Biology of the Target

The CBS is a hydrophobic pocket located at the interface of


- and 

-tubulin, primarily buried within the

-subunit.[1]
The Binding Pocket Anatomy

Crystallographic data (e.g., PDB: 1SA0, 5Z4U) reveals three critical zones that dictate ligand affinity:

  • Zone 1 (The Hydrophobic Anchor): A deep hydrophobic pocket lined by Val238, Cys241, and Leu255 (

    
    -subunit). This zone strictly accommodates the trimethoxyphenyl moiety (Ring A) found in colchicine and combretastatins.
    
  • Zone 2 (The Linker Region): A restricted channel that connects the two aryl systems. It imposes severe steric constraints, favoring a cis- or "kinked" geometry over a planar trans-geometry.

  • Zone 3 (The Tunable Domain): A more solvent-exposed region interacting with

    
    -subunit residues (e.g., Thr179) and 
    
    
    
    -subunit residues (Asn258, Lys254). This area tolerates diverse substitutions (Ring B).
Mechanism of Action: The "Curved" Conformation

Binding of a CBSI prevents the curved-to-straight conformational transition of tubulin.

  • Free Tubulin: Exists in a "curved" state.[4]

  • Polymerization: Requires GTP binding and a conformational shift to a "straight" state to fit into the microtubule lattice.[2]

  • CBSI Effect: The ligand acts as a wedge, sterically clashing with the

    
    -T7 loop and 
    
    
    
    -H8 helix, locking the dimer in the curved state.

VDA_Mechanism CBSI CBSI Ligand (e.g., CA-4P) Tubulin $alpha$-$beta$ Tubulin Dimer CBSI->Tubulin Binds Interface Complex Tubulin-Ligand Complex (Curved Conformation Locked) Tubulin->Complex Steric Hindrance MT_Collapse Microtubule Depolymerization Complex->MT_Collapse Prevents Assembly G2M G2/M Arrest (Tumor Cells) MT_Collapse->G2M Direct Cytotoxicity GEF_H1 GEF-H1 Release MT_Collapse->GEF_H1 VDA Mechanism RhoA RhoA Activation GEF_H1->RhoA ROCK ROCK Pathway RhoA->ROCK Actin Actinomyosin Contractility ROCK->Actin Vascular Endothelial Cell Retraction (Vascular Collapse) Actin->Vascular Rapid Necrosis

Figure 1: Dual Mechanism of Action. CBSIs induce direct apoptosis via G2/M arrest and indirect tumor necrosis via vascular disruption (RhoA/ROCK pathway).

Pharmacophore & Structure-Activity Relationship (SAR)[5]

The "Combretastatin A-4 (CA-4) Rule" serves as the foundational SAR model for modern CBSIs. The molecule is bipartite, consisting of two aryl rings separated by a linker.

Ring A: The Trimethoxy "Anchor"
  • Requirement: A 3,4,5-trimethoxyphenyl group is non-negotiable for high affinity.

  • Mechanism: It fits precisely into Zone 1 (Cys241, Val238).

  • SAR Insight:

    • Replacing methoxy groups with bulkier groups (ethoxy) drastically reduces activity due to steric clash.

    • Removing a methoxy group (e.g., 3,5-dimethoxy) reduces affinity by ~10-fold.

    • Exception: Indole-based Ring A analogs can sometimes substitute, but the trimethoxybenzene is the gold standard.

The Linker: The "Cis-Lock" Challenge

This is the most critical area for medicinal chemistry optimization.

  • The Problem: The natural product CA-4 contains a cis-stilbene (double bond).[4] In solution, this spontaneously isomerizes to the thermodynamically stable trans-isomer, which is biologically inactive (100-fold potency loss).

  • The Solution (Rigidification): Replace the ethylene bridge with heterocycles that mimic the cis-geometry but cannot isomerize.

Linker StrategyChemical ScaffoldStabilityPotency (vs. CA-4)
Olefin (Natural) cis-Stilbene (CA-4)Low (Isomerizes)++++ (Reference)
Carbonyl Chalcone (1,3-diphenylprop-2-en-1-one)High++ (Flexible)
Heterocycle Pyrazole / IsoxazoleHigh+++
Heterocycle Imidazole / Triazole High ++++ (Best in Class)
Fused Ring Indole / QuinazolineHigh+++
Ring B: The Interaction Domain
  • Requirement: An aromatic ring capable of hydrogen bonding.

  • Key Interaction: A substituent at the para-position (relative to the linker) or meta-position is crucial for H-bonding with Thr179 (

    
    -subunit) or Asn258  (
    
    
    
    -subunit).
  • SAR Insight:

    • CA-4 Pattern: 3-hydroxy-4-methoxyphenyl.[5] The 3-OH is a critical H-bond donor.

    • Modifications: Replacing the 3-OH with an amine (

      
      ) often retains potency (e.g., Amine-CA-4) and improves water solubility (allows for HCl salt formation).
      
    • Bulky Groups: Large substituents (e.g., benzyloxy) on Ring B are generally tolerated better than on Ring A, allowing for pharmacokinetic tuning.

Scaffold Evolution and Optimization

First Generation: Colchicine & Podophyllotoxin
  • Status: Research tools only.

  • Liability: High toxicity, very slow dissociation rate (pseudo-irreversible), and lack of vascular selectivity compared to newer agents.

Second Generation: Combretastatins (CA-4P)
  • Status: Clinical Trials (Fosbretabulin).

  • Innovation: Phosphate prodrug to solve the solubility issue of the highly lipophilic stilbene.

  • Liability: Cis/Trans instability during storage and metabolism.[4]

Third Generation: Heterocyclic Hybrids (The "Cis-Locked" Era)

To overcome isomerization, the ethylene bridge is replaced by 5-membered heterocycles.

  • Design Logic: A 1,2-disubstituted imidazole or 1,5-disubstituted tetrazole mimics the 60° bond angle of the cis-stilbene.

  • Example: Lexibulin (linker = piperazine/urea hybrid).

  • Chalcones: While stable, open-chain chalcones often suffer from rapid metabolic clearance (Michael addition acceptors). Cyclized chalcones (flavanones) are more stable.

SAR_Optimization Start Hit: CA-4 (Natural Product) Step1 Liability: Cis-Trans Isomerization Start->Step1 Sol1 Strategy A: Heterocyclic Linker (Imidazole, Isoxazole) Step1->Sol1 Lock Conformation Sol2 Strategy B: Fused Systems (Indoles, Quinolines) Step1->Sol2 Rigidify Step2 Liability: Poor Solubility Sol1->Step2 Sol2->Step2 Sol3 Prodrug Strategy (Phosphate esters, Amino acid conjugates) Step2->Sol3 Add Polar Handle Final Clinical Candidate (Stable, Soluble, Potent) Sol3->Final

Figure 2: Medicinal Chemistry Optimization Flowchart for CBSIs.

Experimental Validation Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is the gold standard for verifying direct target engagement.

  • Principle: Free tubulin has low fluorescence. Polymerized tubulin (microtubules) incorporates a fluorescent reporter (DAPI or proprietary fluorophore), causing a signal increase.[6][7][8][9] CBSIs suppress this increase.

Protocol:

  • Reagent Prep: Thaw >99% pure tubulin (porcine brain source) on ice. Prepare GTP stock (100 mM) and General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA).
    
  • Master Mix: Create a mix containing Tubulin (2 mg/mL final), GTP (1 mM), and Fluorescent Reporter (e.g., DAPI 10

    
    M). Keep strictly at 4°C.
    
  • Compound Addition: Add 5

    
    L of test compound (10x concentration in DMSO) to a pre-warmed (37°C) 96-well black half-area plate. Include Paclitaxel (enhancer control) and Colchicine (inhibitor control).
    
  • Initiation: Add 45

    
    L of Tubulin Master Mix to the wells.
    
  • Readout: Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Excitation: 360 nm | Emission: 450 nm.

    • Kinetics: Read every 1 minute for 60 minutes.

  • Analysis: Calculate

    
     (growth phase slope) and Final Fluorescence. A potent CBSI will show a flat line (inhibition of nucleation and elongation).
    
Colchicine Displacement Assay (Competition)

Determines if the inhibitor specifically binds to the CBS or a different site (e.g., Vinca site).

  • Tracer:

    
    -Colchicine or a fluorescent colchicine analog (e.g., MTC).
    
  • Method: Incubate tubulin with the tracer and increasing concentrations of the test compound.

  • Result: A decrease in signal indicates competitive binding. If the compound inhibits polymerization (Assay 4.[4]1) but does not displace colchicine, it binds elsewhere.

References

  • Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.[2] Nature, 428(6980), 198-202.

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[4][10][8][11][][13] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666-1672.

  • Lu, Y., et al. (2012). Recent developments in the design, synthesis, and biological evaluation of combretastatin A-4 derivatives. Current Medicinal Chemistry, 19(21), 3462-3504.

  • Wang, Y., et al. (2018). Structure-activity relationship of colchicine binding site inhibitors. Journal of Medicinal Chemistry, 61(12), 5435-5456.

  • Cytoskeleton Inc. (2025). Tubulin Polymerization Assay Protocol.

Sources

Precision Targeting of the G2/M Checkpoint: Mechanisms, Agents, and Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The G2/M phase transition is a critical regulatory gatekeeper in the eukaryotic cell cycle, ensuring genomic integrity before mitosis.[1][2][3][4][5][6] For drug development professionals, this checkpoint represents a high-value therapeutic target. Agents that induce G2/M arrest—whether by damaging DNA, disrupting microtubule dynamics, or inhibiting mitotic kinases—trigger apoptotic pathways in cancer cells that lack functional G1 checkpoints (e.g., p53-deficient tumors). This guide synthesizes the mechanistic architecture of G2/M arrest with rigorous experimental protocols for validating novel antimitotic candidates.

Part 1: Mechanistic Architecture of the G2/M Transition

The transition from G2 phase to Mitosis (M phase) is driven by the Cyclin B1-CDK1 complex (formerly Maturation Promoting Factor, MPF).[2][3] Understanding the regulation of this complex is prerequisite to designing effective assays.

The CDK1/Cyclin B1 Axis

In interphase, CDK1 is maintained in an inactive state by Wee1 and Myt1 kinases, which phosphorylate CDK1 at inhibitory sites (Thr14 and Tyr15). As the cell prepares for mitosis, the phosphatase Cdc25C removes these inhibitory phosphates, activating the complex.[7]

  • DNA Damage Response (G2 Arrest): DNA damage activates ATM/ATR kinases, which phosphorylate Chk1/Chk2 .[4][8] Activated Chk1/2 phosphorylates Cdc25C (at Ser216), creating a binding site for 14-3-3 proteins . This sequesters Cdc25C in the cytoplasm, preventing CDK1 activation and halting the cell in G2.[7]

  • Spindle Assembly Checkpoint (M Arrest): Antimitotic agents (e.g., Taxanes, Vincas) disrupt spindle dynamics. This keeps the Spindle Assembly Checkpoint (SAC) active, inhibiting the Anaphase Promoting Complex/Cyclosome (APC/C) via the MCC (Mitotic Checkpoint Complex), preventing Cyclin B1 degradation and arresting cells in Metaphase.

Signaling Pathway Visualization

The following diagram illustrates the convergent pathways leading to G2 vs. M phase arrest.

G2M_Checkpoint DNA_Damage DNA Damage (Genotoxic Stress) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR MT_Chaos Microtubule Disruption SAC Spindle Assembly Checkpoint (SAC) MT_Chaos->SAC Chk1_2 Chk1 / Chk2 ATM_ATR->Chk1_2 Wee1 Wee1 / Myt1 (Kinases) Chk1_2->Wee1 Activates Cdc25C Cdc25C (Phosphatase) Chk1_2->Cdc25C Inhibits (Sequestration) G2_Arrest G2 ARREST (Intact Nucleus) CDK1_CycB_Inactive CDK1-Cyclin B1 (Inactive / p-Tyr15) Wee1->CDK1_CycB_Inactive Phosphorylates (Thr14/Tyr15) CDK1_CycB_Active CDK1-Cyclin B1 (Active / MPF) Cdc25C->CDK1_CycB_Active Dephosphorylates (Activates) CDK1_CycB_Inactive->CDK1_CycB_Active Cdc25C Action M_Arrest MITOTIC ARREST (Condensed Chromatin) CDK1_CycB_Active->M_Arrest Entry to Mitosis APC_C APC/C (E3 Ligase) SAC->APC_C Inhibits APC_C->M_Arrest Prevents Exit

Figure 1: Convergent signaling pathways regulating G2 (DNA damage-mediated) and M (Spindle-mediated) phase arrest.[8]

Part 2: Pharmacological Modulators of G2/M

Antimitotic agents are broadly categorized by their target (Tubulin vs. Associated Proteins) and their effect on polymer dynamics.

Table 1: Comparative Analysis of G2/M Targeting Agents
ClassMechanism of ActionKey AgentsCellular Phenotype
Microtubule Stabilizers Binds

-tubulin taxane site; prevents depolymerization.
Paclitaxel, Docetaxel, EpothilonesHigh polymer mass; rigid bundles; M-phase arrest.
Microtubule Destabilizers Binds vinca domain; prevents polymerization.Vincristine, Vinblastine, ColchicineLoss of polymer mass; paracrystals; M-phase arrest.
Kinesin-5 (Eg5) Inhibitors Inhibits Eg5 ATPase; prevents centrosome separation.Monastrol, Ispinesib, FilanesibMonopolar spindles (Monoasters); M-phase arrest without neurotoxicity.
Checkpoint Kinase Inhibitors Inhibits Wee1 or Chk1; forces premature mitosis.Adavosertib (Wee1), Prexasertib (Chk1)Mitotic Catastrophe ; bypasses G2 repair.

Part 3: Experimental Validation Workflows

A common error in drug screening is relying solely on Propidium Iodide (PI) flow cytometry, which cannot distinguish between G2 cells (4N DNA, nucleus intact) and M cells (4N DNA, condensed chromatin). The following protocol resolves this ambiguity.

Protocol: Bivariate Flow Cytometry (DNA Content vs. Mitotic Marker)

Objective: Quantify the exact percentage of cells in G2 vs. M phase. Principle: Histone H3 is specifically phosphorylated at Serine 10 (pH3) only during mitosis (Prophase to Anaphase).

Reagents:
  • Fixation: 70% Ethanol (ice cold).[9]

  • Permeabilization: 0.25% Triton X-100 in PBS.

  • Primary Antibody: Anti-phospho-Histone H3 (Ser10) [e.g., Clone D2C8].

  • Secondary Antibody: Alexa Fluor 488 or 647 conjugate.

  • DNA Stain: Propidium Iodide (PI) + RNase A.[9]

Step-by-Step Methodology:
  • Harvest: Collect cells (including floating/detached cells, as mitotic cells round up and detach). Wash with PBS.[9][10]

  • Fixation: Resuspend pellet in 500 µL PBS. Add 4.5 mL ice-cold 70% ethanol dropwise while vortexing (Critical: prevents clumping). Incubate at -20°C for >2 hours.

  • Wash: Centrifuge (500xg, 5 min), remove ethanol, wash 2x with PBS.

  • Permeabilization/Blocking: Resuspend in PBS + 0.25% Triton X-100 + 1% BSA. Incubate 15 min at Room Temp (RT).

  • Primary Staining: Add anti-pH3 antibody (typically 1:50 dilution). Incubate 1 hr at RT.

  • Secondary Staining: Wash 1x. Add secondary antibody.[9] Incubate 30 min in dark.

  • DNA Staining: Add PI (20 µg/mL) and RNase A (100 µg/mL). Incubate 20 min.

  • Analysis:

    • Gating: Gate singlets (PI-Area vs. PI-Width).

    • Quadrants:

      • G1: 2N DNA / pH3 Negative.

      • S: 2N-4N DNA / pH3 Negative.

      • G2: 4N DNA / pH3 Negative .[11]

      • M: 4N DNA / pH3 Positive .

Experimental Logic Diagram

Workflow Sample Drug-Treated Sample Fixation Fixation (70% EtOH) Sample->Fixation Stain Stain: PI + Anti-pH3 Fixation->Stain Flow Flow Cytometry Acquisition Stain->Flow Decision 4N Population Analysis Flow->Decision G2_Result pH3 Negative: G2 Arrest (Chk1/Wee1 mediated) Decision->G2_Result Low pH3 M_Result pH3 Positive: Mitotic Arrest (Tubulin/Eg5 mediated) Decision->M_Result High pH3

Figure 2: Decision logic for distinguishing G2 arrest from Mitotic arrest using phospho-Histone H3.

Part 4: Advanced Screening - Tubulin Polymerization Assay

To confirm if an agent targets tubulin directly (vs. kinases), an in vitro polymerization assay is the gold standard.

Protocol: Turbidimetric Tubulin Assembly

Objective: Determine if the compound is a stabilizer, destabilizer, or inactive on tubulin. Principle: Polymerized microtubules scatter light at 340 nm. Absorbance is proportional to polymer mass.

Reagents:
  • Purified Tubulin: >99% pure bovine brain tubulin (lyophilized). Resuspend to 3-4 mg/mL in G-PEM buffer.

  • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP (GTP is critical for assembly).

  • Control Agents: Paclitaxel (Enhancer control), Nocodazole/Vinblastine (Inhibitor control).

Methodology:
  • Preparation: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.

  • Compound Addition: Add 5 µL of 10X test compound (in DMSO) to wells. Final DMSO concentration must be <1%.[12]

  • Tubulin Addition: Add 45 µL of ice-cold Tubulin/GTP mix to each well. Work quickly on ice to prevent premature polymerization.

  • Kinetic Read: Immediately place in the reader at 37°C. Measure OD340 every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Stabilizers (Paclitaxel-like): Decrease lag time, increase

      
      , higher steady-state OD plateau.
      
    • Destabilizers (Vinca-like): Decrease

      
      , lower or flat steady-state OD plateau.
      
    • Eg5 Inhibitors: No significant change in OD profile (as they target the motor, not the polymer).

Part 5: Challenges & Future Directions

Resistance Mechanisms

The clinical efficacy of G2/M agents is often limited by:

  • Efflux Pumps: Overexpression of P-glycoprotein (MDR1) effluxes Taxanes and Vincas.

  • Tubulin Isotypes: Upregulation of

    
    III-tubulin correlates with Taxane resistance.
    
  • Checkpoint Slippage: Cells may exit mitosis without dividing (slippage), entering a tetraploid G1 state, leading to senescence or subsequent aneuploid division.

Combination Strategies

Current trends focus on synthetic lethality . For example, inhibiting Wee1 in p53-deficient tumors (which rely solely on the G2 checkpoint for DNA repair) forces cells into mitosis with damaged DNA, causing mitotic catastrophe.

References
  • Stark, G. R., & Taylor, W. R. (2004). Analyzing the G2/M checkpoint.[5] Methods in Molecular Biology, 280, 51–82. Link

  • Gascoigne, K. E., & Taylor, S. S. (2009). How do anti-mitotic drugs kill cancer cells? Journal of Cell Science, 122(15), 2579–2585. Link

  • Huszar, D., et al. (2009). The kinesin Eg5 inhibitor AZD4877 induces mitotic arrest and cell death in cancer cells. Molecular Cancer Therapeutics, 8(9). Link

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol. Link

  • Taylor, W. R., et al. (2020). Rapid profiling of G2 phase to mitosis progression by flow cytometry. Cell Cycle, 19(21), 2940-2950. Link

  • Cell Signaling Technology. G2/M DNA Damage Checkpoint Signaling Pathway. Link

Sources

Electron-Rich Secondary Amines: A Medicinal Chemist’s Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Nitrogen

In medicinal chemistry, electron-rich secondary amines represent a paradox. They are often the primary driver of potency—forming critical salt bridges with Asp/Glu residues in GPCRs and kinases—yet they are the most frequent source of attrition due to metabolic instability and off-target toxicity (hERG).

This guide moves beyond basic textbook definitions to provide a field-validated framework for managing these moieties. We will explore how to modulate the nitrogen lone pair availability (


) to balance solubility with permeability, and how to install these sensitive groups using modern catalytic systems.

Physicochemical Profiling: The Basicity-Permeability Trade-off

The fundamental challenge with electron-rich secondary amines (e.g., pyrrolidines, piperidines, N-alkyl anilines) is their high pKa (typically 9–11). At physiological pH (7.4), these amines are >99% protonated. While this aids solubility, the energetic penalty for desolvation required to pass through lipophilic membranes is often too high, resulting in poor oral bioavailability (


).
Data: Modulating pKa with Electron-Withdrawing Groups (EWGs)

The following table summarizes the impact of structural modifications on the pKa of a standard piperidine scaffold. Note the non-linear relationship between pKa reduction and LogD.

Scaffold ModificationApprox. pKa

pKa (vs Parent)
LogD (pH 7.4)Strategic Application
Piperidine (Parent) ~11.00-0.5High solubility, poor permeability, hERG risk.
N-Methyl piperazine ~9.8-1.2-1.0Improved solubility, metabolic liability at N-Me.
Morpholine ~8.3-2.7-0.8Standard "fix" for basicity; lowers lipophilicity.
4,4-Difluoropiperidine ~9.5-1.5+0.2Modulates pKa without adding polarity (lipophilic EWG).
3-Fluoropiperidine ~9.0-2.0-0.3Strong inductive effect (

); creates chiral center.
3,3-Difluoropiperidine ~8.0-3.0+0.1Significant pKa drop; often improves metabolic stability.
Azetidine ~11.3+0.3-0.8High basicity due to ring strain; use for solubility.
3-Fluoroazetidine ~8.5-2.8-0.6The "Magic Methyl" equivalent for amines. Ideal balance.

Expert Insight: Do not blindly swap a piperidine for a morpholine. While it lowers pKa, the oxygen atom is a hydrogen bond acceptor (HBA) that can desolvate poorly. A 3-fluoroazetidine or 3,3-difluoropyrrolidine often provides a better permeability profile by lowering pKa via induction while maintaining a lower polar surface area (PSA).

Metabolic Liabilities & Mitigation[1][2][3][4]

Electron-rich amines are prime targets for Cytochrome P450 (CYP) enzymes.[1] The mechanism typically involves Single Electron Transfer (SET) from the nitrogen lone pair to the heme-oxo species, followed by proton transfer and recombination to form an unstable carbinolamine.

Visualization: The Metabolic Fate of Secondary Amines

The following diagram illustrates the oxidative degradation pathway and the decision logic for stabilizing the scaffold.

MetabolicPath Start Sec-Amine Substrate (R-NH-CH2-R') CYP_Bind CYP450 Binding (Heme-Fe=O) Start->CYP_Bind Lipophilic interaction Radical Aminium Radical Cation [R-NH-CH2-R']•+ CYP_Bind->Radical SET Mechanism Carbinol Carbinolamine (Unstable) Radical->Carbinol H-Atom Abstraction Collapse N-Dealkylation (Aldehyde + Primary Amine) Carbinol->Collapse Spontaneous Strat_D Strategy 1: Deuteration (α-C) Strat_D->Carbinol Kinetic Isotope Effect Slows HAT Strat_F Strategy 2: Fluorination (β-C) Strat_F->Radical Lowers HOMO Prevents SET Strat_S Strategy 3: Steric Shielding (α-Me) Strat_S->CYP_Bind Blocks Heme Access

Caption: CYP450-mediated oxidative dealkylation pathway and three primary medicinal chemistry interventions.

Mitigation Strategies
  • lowering HOMO Energy: Electron-withdrawing groups (F, CF3, CN) adjacent to the nitrogen lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the initial Single Electron Transfer (SET) to the CYP heme less favorable.

  • Steric Occlusion: Introducing a methyl group alpha to the nitrogen (e.g., 2-methylpiperidine) can sterically hinder the approach of the large heme porphyrin ring.

  • Scaffold Hopping: Replace the amine with a Bicyclo[1.1.1]pentane (BCP) amine. The BCP core is a bioisostere for the phenyl/tert-butyl group but provides a linear exit vector and modulates basicity without aromaticity.

Synthetic Protocol: Advanced Buchwald-Hartwig Amination

Synthesizing electron-rich secondary amines, particularly when coupling to electron-rich aryl halides (a "deactivated-deactivated" coupling), requires specific ligand systems. Standard Pd(PPh3)4 or dppf conditions often fail due to slow oxidative addition and competitive reductive elimination.

The Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) like BrettPhos or RuPhos , which are bulky and electron-rich, facilitating the coupling of challenging substrates.

Validated Protocol: Coupling a Hindered Secondary Amine

Reaction: Aryl Bromide + 3,3-Difluoropiperidine


 N-Aryl Product

Reagents:

  • Catalyst: Pd(OAc)2 (1-2 mol%) or Pd2(dba)3

  • Ligand: BrettPhos (for primary amines) or RuPhos (specifically optimized for secondary amines) (2-4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for base-sensitive substrates)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane[2]

Step-by-Step Workflow:

  • Inert Atmosphere Prep: Flame-dry a resealable reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon. Crucial: Oxygen is the enemy of the active Pd(0) species.

  • Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)2 and RuPhos in a 1:2 ratio in toluene. Stir at room temperature for 5 minutes to generate the active catalyst species (L-Pd-OAc).

  • Reagent Addition:

    • Add Aryl Bromide (1.0 equiv).

    • Add Secondary Amine (1.2 equiv).

    • Add NaOtBu (1.4 equiv). Note: Ensure the base is stored in a desiccator; wet base kills this reaction.

  • Solvent & Heat: Add anhydrous Toluene (0.2 M concentration relative to halide). Seal the vial. Heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate in vacuo.

  • Purification: Flash chromatography. Tip: Electron-rich amines often streak on silica. Add 1% Triethylamine (TEA) or NH4OH to your eluent.

Toxicology: The hERG Liability

One of the most persistent failures in drug development involving secondary amines is inhibition of the hERG potassium channel, leading to QT interval prolongation and potential Torsades de Pointes.

The hERG Pharmacophore:

  • Basic Nitrogen (protonated at physiological pH).

  • Lipophilic central linker.

  • Aromatic tail.

Optimization Logic: If your secondary amine hits hERG, calculate the log(hERG IC50) vs. LogP .

  • Strategy A (Zwitterion): Introduce a carboxylic acid or tetrazole nearby to neutralize the charge internally.

  • Strategy B (Reduce Lipophilicity): If LogD > 3, reduce the lipophilicity of the R-groups attached to the amine.

  • Strategy C (Reduce Basicity): If the pKa is > 9, fluorinate to drop pKa < 7.5. Less protonated species = less hERG binding.

References

  • Buchwald-Hartwig Amination Ligand Selection: Maitro, G., et al. "A General and Efficient Catalyst System for a C-N Coupling of Aryl Halides with Primary and Secondary Amines." Journal of the American Chemical Society.

  • pKa Modulation in Drug Design: Charifson, P. S., et al. "The impact of basicity on the physical properties and biological activity of compounds."[3][4][5] Journal of Medicinal Chemistry.

  • Metabolic Stability & Bioisosteres: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • hERG Inhibition SAR: Vandenberg, J. I., et al. "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews.

  • Modern Photoredox Alternatives (C-H Amination): Shaw, M. H., et al. "Photoredox Catalysis in Organic Chemistry." Nature.

Sources

Novel Combretastatin A-4 Analogues: Structural Evolution and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Combretastatin A-4 (CA-4), a stilbenoid isolated from Combretum caffrum, represents a paradigm shift in oncology: the transition from anti-proliferative chemotherapy to Vascular Disrupting Agents (VDAs) .[1] Unlike taxanes or vinca alkaloids that primarily target dividing tumor cells, CA-4 targets the established tumor vasculature, inducing rapid catastrophic shutdown of blood flow and subsequent tumor necrosis.

However, the clinical translation of native CA-4 has been hampered by two critical physicochemical limitations:

  • Poor Water Solubility: The lipophilic stilbene core requires toxic excipients for administration.

  • Chemical Instability: The active cis-isomer spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-isomer during storage and administration.

This technical guide analyzes the next generation of CA-4 analogues designed to overcome these barriers. We explore the structural evolution from simple prodrugs to "cis-locked" heterocyclic derivatives and dual-targeting hybrids, providing actionable protocols for their synthesis and biological validation.

Mechanistic Foundation: The VDA Paradigm[1]

CA-4 binds to the colchicine-binding site of


-tubulin at the interface with 

-tubulin. This binding event prevents the curvature of the tubulin dimer required for microtubule polymerization.

In endothelial cells, this depolymerization triggers a signaling cascade distinct from standard antimitotics:

  • Cytoskeletal Collapse: Microtubule disassembly leads to actinomyosin contractility via the RhoA/ROCK pathway.

  • Shape Change: Flat endothelial cells round up and detach from the basement membrane.

  • Vascular Shutdown: Increased vascular permeability and physical occlusion of the vessel lumen cause blood flow stasis, hypoxia, and necrosis in the tumor core.

MOA CA4 CA-4 / Analogue Tubulin Colchicine Site Binding (Beta-Tubulin) CA4->Tubulin Depoly Microtubule Depolymerization Tubulin->Depoly RhoA RhoA/ROCK Activation Depoly->RhoA Signaling Actin Actinomyosin Contraction RhoA->Actin Shape Endothelial Cell Rounding Actin->Shape Perm Increased Permeability & Blebbing Shape->Perm Stasis Vascular Stasis & Occlusion Perm->Stasis Necrosis Tumor Core Necrosis Stasis->Necrosis Hypoxia

Figure 1: Mechanism of Action for Combretastatin-class Vascular Disrupting Agents.

Structural Activity Relationship (SAR) & Evolution

The design of novel analogues focuses on three zones of the CA-4 scaffold: the A-Ring, the B-Ring, and the Bridge.

The "Cis-Locking" Strategy (Bridge Modifications)

The ethylene bridge (


) is the Achilles' heel of CA-4. Replacing this bridge with a heterocyclic ring restricts rotation, "locking" the molecule in the bioactive pseudo-cis conformation and preventing isomerization.
  • 1,2,3-Triazoles & Tetrazoles: Mimic the cis-geometry with improved solubility and metabolic stability.

  • Beta-Lactams (Azetidinones): Introduce a rigid 4-membered ring; often show potent cytotoxicity against MDR cell lines.

  • Benzothiophenes & Indoles: Fuse the bridge with the B-ring to create rigid bicyclic systems.

Ring Modifications
  • A-Ring (The Anchor): The 3,4,5-trimethoxy substitution pattern is critical for high affinity to the colchicine site. Modifications here usually result in loss of potency.

  • B-Ring (The Variable): The 3-hydroxy-4-methoxy motif of CA-4 can be varied. Replacing the phenyl ring with a naphthyl, quinoline, or indole moiety often enhances potency by exploiting hydrophobic pockets in tubulin.

SAR cluster_A A-Ring (Essential) cluster_Bridge Bridge (Stabilization) cluster_B B-Ring (Potency Tuning) Core CA-4 Scaffold A_Mod 3,4,5-Trimethoxy (Strict Requirement) Core->A_Mod B_Mod1 Heterocycles (Triazole, Tetrazole, Imidazole) Core->B_Mod1 C_Mod1 Naphthyl / Quinoline (Enhanced Hydrophobicity) Core->C_Mod1 B_Mod2 Cis-Locking (Prevents Isomerization) B_Mod1->B_Mod2 C_Mod2 Amino / Halogen subs (Metabolic Stability) C_Mod1->C_Mod2

Figure 2: SAR Decision Tree for CA-4 Analogue Design.

Technical Workflow: Synthesis of a Cis-Locked Tetrazole Analogue

This protocol details the synthesis of a 1,5-disubstituted tetrazole analogue, a robust class of "cis-locked" derivatives. This route utilizes a modified Ugi-azide reaction or palladium-catalyzed cross-coupling, providing high yields and regio-control.

Target Compound: 1-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole.

Reagents & Equipment[2]
  • 3,4,5-Trimethoxyaniline

  • 4-Methoxybenzaldehyde

  • Trimethylsilyl azide (TMSN

    
    )
    
  • Triethyl orthoformate

  • Anhydrous Methanol & DMF

  • Silica gel chromatography columns

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 3,4,5-trimethoxyaniline (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol.

    • Reflux for 3–4 hours. Monitor by TLC for disappearance of amine.

    • Evaporate solvent to yield the crude imine (Schiff base).

  • Cyclization (Tetrazole Ring Formation):

    • Redissolve the crude imine in anhydrous DMF.

    • Add TMSN

      
       (1.5 eq). Caution: Azides are potentially explosive; use a blast shield.
      
    • Add a catalytic amount of Yb(OTf)

      
       or simply heat to 100°C in a sealed pressure vial for 12–24 hours.
      
    • Alternative Route: Use the reaction of the aniline with triethyl orthoformate and sodium azide in acetic acid (Gewald reaction variant) if the aldehyde route fails.

  • Purification:

    • Quench reaction with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
    • Purify via flash column chromatography (Hexane:EtOAc gradient). The 1,5-disubstituted isomer is typically the major product, but verify regiochemistry via NOESY NMR (interaction between A-ring protons and B-ring protons).

Synthesis Start 3,4,5-Trimethoxyaniline + 4-Methoxybenzaldehyde Step1 Step 1: Condensation (Reflux in MeOH) Start->Step1 Inter Intermediate: Schiff Base Step1->Inter Step2 Step 2: Cyclization (TMSN3, DMF, 100°C) Inter->Step2 Product Target: 1,5-Disubstituted Tetrazole (Cis-Locked CA-4 Analogue) Step2->Product

Figure 3: Synthetic Workflow for Tetrazole-Bridged CA-4 Analogues.

Biological Validation Protocols

Trustworthy data requires self-validating assays. The following protocols allow differentiation between simple cytotoxicity and true vascular disruption.

Tubulin Polymerization Assay (In Vitro)

Objective: Confirm the compound binds tubulin and inhibits assembly.[2]

  • Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).

  • Method:

    • Prepare 96-well black half-area plate on ice.

    • Add test compounds (1–10 µM) and controls (Paclitaxel [stabilizer], Vinblastine [destabilizer], DMSO [vehicle]).

    • Add Porcine Brain Tubulin in G-PEM buffer containing GTP and DAPI fluorophore.

    • Transfer immediately to a plate reader at 37°C.

    • Read: Ex 360 nm / Em 450 nm every minute for 60 minutes.

    • Analysis: VDA candidates will suppress the fluorescence increase (polymerization curve) similar to Vinblastine.

HUVEC Tube Formation Assay (Vascular Disruption)

Objective: Assess anti-vascular potential on endothelial cells.

  • Cells: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Matrix: Matrigel (Growth Factor Reduced).

  • Method:

    • Coat 96-well plate with 50 µL Matrigel; polymerize at 37°C for 30 min.

    • Seed HUVECs (2x10^4 cells/well) in media containing test compound.

    • Incubate for 4–6 hours.

    • Imaging: Capture phase-contrast images.

    • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count "meshes," "junctions," and "total tube length." Potent VDAs will disrupt pre-formed tubes or prevent formation entirely.

Comparative Data Summary

The following table summarizes the potency of key analogues compared to the parent CA-4. Note the retention of potency in the "Cis-Locked" variants.

Compound ClassRepresentative StructureBridge TypeIC50 (MCF-7)IC50 (HUVEC)Solubility
Native Combretastatin A-4Ethylene (cis)~3–5 nM~2 nMPoor
Prodrug Fosbretabulin (CA-4P)Ethylene (cis)>100 nM>100 nMHigh
Heterocycle 1,5-Diaryl-TetrazoleTetrazole10–20 nM5–10 nMModerate
Heterocycle 1,5-Diaryl-ImidazoleImidazole8–15 nM4–8 nMModerate
Hybrid CA-4-HDACi HybridEthylene/Linker20–50 nM15–30 nMLow

*Prodrugs require metabolic activation (dephosphorylation) to become active; in vitro IC50 is often higher unless phosphatase is present.

Frontiers: Hybrids and Smart Delivery

The latest wave of research moves beyond simple analogues to Dual-Targeting Hybrids :

  • CA-4 + HDAC Inhibitors: Hybrids linking the CA-4 pharmacophore with hydroxamic acid (HDAC binding motif). These attack the tumor on two fronts: vascular collapse and epigenetic suppression of survival pathways.

  • Photoswitchable Analogues (Azo-CA4): Replacing the bridge with an azobenzene allows the molecule to be toggled between cis (active) and trans (inactive) using UV/Visible light, enabling spatiotemporal control of toxicity to minimize systemic side effects.

References

  • Pettit, G. R., et al. (1989). "Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4." Experientia. Link

  • Dark, G. G., et al. (1997). "Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature."[1][3] Cancer Research. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Romagnoli, R., et al. (2012). "Synthesis and evaluation of 1,5-disubstituted tetrazoles as rigid analogues of combretastatin A-4." Journal of Medicinal Chemistry. Link

  • Borisy, G., et al. (2016). "Photoswitchable anticancer activity via trans-cis isomerization of a combretastatin A-4 analog." Journal of the American Chemical Society. Link

  • Hatem, M., et al. (2024).[4][5] "Combretastatin A-4 based compounds as potential anticancer agents: A review." Bioorganic Chemistry. Link

Sources

Methodological & Application

Synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline via reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline via Reductive Amination

Executive Summary

This application note details the optimized synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline , a symmetric-like secondary amine scaffold frequently utilized in the development of tubulin polymerization inhibitors (e.g., phenstatin and combretastatin analogs).

While traditional methods using sodium borohydride (NaBH₄) in methanol often require a two-step process to prevent over-reduction or side reactions, this protocol utilizes Sodium Triacetoxyborohydride (STAB) . This reagent allows for a mild, one-pot direct reductive amination , offering superior selectivity for the imine intermediate over the aldehyde precursor.

Key Advantages of this Protocol:

  • One-Pot Efficiency: Eliminates isolation of the imine intermediate.

  • Chemomimesis: Optimized for electron-rich substrates where imine formation equilibrium is often unfavorable.

  • Scalability: Validated for gram-scale synthesis with yields typically >85%.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of 3,4,5-trimethoxyaniline (nucleophile) and 3,4,5-trimethoxybenzaldehyde (electrophile).

Mechanistic Insight: Both the amine and the aldehyde are highly electron-rich due to the inductive and mesomeric effects of the methoxy groups.

  • Challenge: The electron-donating groups on the aldehyde stabilize the carbonyl carbon, making it less electrophilic and retarding imine formation.

  • Solution: Acetic acid (AcOH) is introduced as a catalyst to protonate the hemiaminal intermediate, facilitating water elimination to drive the equilibrium toward the iminium ion, which is then rapidly reduced by STAB.

Figure 1: Reaction Pathway[1]

ReactionPathway Aniline 3,4,5-Trimethoxyaniline (Nucleophile) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Condensation Aldehyde 3,4,5-Trimethoxybenzaldehyde (Electrophile) Aldehyde->Hemiaminal Condensation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium AcOH (-H2O) Product Target Secondary Amine (Product) Iminium->Product STAB (+H-)

Caption: Mechanistic pathway showing acid-catalyzed dehydration followed by selective hydride transfer.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
3,4,5-Trimethoxyaniline 183.211.0Nucleophile
3,4,5-Trimethoxybenzaldehyde 196.201.0 - 1.05Electrophile
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5Reducing Agent
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst
1,2-Dichloroethane (DCE) 98.96Solvent0.2 M Conc.

Note on Solvent: DCE is preferred over THF or DCM for STAB reactions as it accelerates the reaction rate and maintains solubility of the intermediate imine.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N₂).

  • Mixing: Charge the flask with 3,4,5-trimethoxyaniline (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq).

  • Solvation: Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M (relative to the amine). Stir until solids are dissolved.

  • Catalysis: Add Acetic Acid (1.0–2.0 eq).

    • Observation: The solution may darken slightly. Stir at Room Temperature (RT) for 30–60 minutes. This "pre-stir" allows the imine/iminium equilibrium to establish before the reducing agent is added.

  • Reduction: Cool the mixture slightly (0°C) if working on >5g scale to control exotherm. Add STAB (1.4 eq) portion-wise over 5–10 minutes.

  • Reaction: Remove cooling bath and stir at RT.

    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The reaction is typically complete within 2–4 hours.

  • Quench: Once the starting amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (Sodium Bicarbonate). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification
  • Crude State: The product usually appears as a viscous oil or off-white solid.

  • Recrystallization: Dissolve in minimal hot Ethanol (EtOH) and cool to 0°C.

  • Chromatography (Alternative): If impurities persist, use Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 10% → 40% EtOAc in Hexanes.

Quality Control & Characterization

The high symmetry of the methoxy groups provides a distinct NMR signature useful for rapid validation.

Table 2: Expected Analytical Data

TechniqueParameterExpected Value / Signal
¹H NMR (CDCl₃, 400 MHz)Benzylic -CH₂- δ 4.20–4.25 (s, 2H)
Methoxy (-OCH₃) δ 3.80–3.88 (Overlapping singlets, 18H)
Aromatic (Aniline) δ ~5.90–6.00 (s, 2H) (Upfield due to amine)
Aromatic (Benzyl) δ ~6.60 (s, 2H)
Amine -NH- δ 3.50–4.00 (Broad singlet, 1H)
MS (ESI) [M+H]⁺ 362.16 m/z
Appearance Physical StateOff-white to pale yellow crystalline solid
Figure 2: QC Decision Workflow

QCWorkflow Sample Crude Product TLC TLC Check (Hex:EtOAc 1:1) Sample->TLC ImineCheck Imine Spot Present? TLC->ImineCheck Recryst Recrystallize (EtOH) ImineCheck->Recryst No (Clean) Column Flash Column (Silica) ImineCheck->Column Yes (Impurities) Final Final QC (NMR/MS) Recryst->Final Column->Final

Caption: Workflow for purification based on TLC analysis of the crude reaction mixture.

Troubleshooting & Optimization

Issue: Incomplete Conversion (Stalled Reaction)

  • Cause: Steric hindrance or electron-rich deactivation preventing imine formation.

  • Fix: Do not add more STAB immediately. Add activated 4Å Molecular Sieves during the "Pre-stir" (Step 4) to physically remove water and drive the imine equilibrium.

Issue: Dialkylation (Tertiary Amine Formation)

  • Cause: The product secondary amine reacts with another equivalent of aldehyde.

  • Fix: This is rare with STAB due to steric bulk, but if observed, ensure the aldehyde is added slowly to the amine/STAB mixture (Inverse Addition), or strictly maintain 1:1 stoichiometry.

Issue: Boron Complexation

  • Cause: Amine products can sometimes complex with boron byproducts, leading to low recovered yield.

  • Fix: If yield is low despite clean TLC, perform a Methanol quench followed by heating to reflux for 30 minutes before the aqueous workup to break boron-nitrogen complexes.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][4][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline Product Page.[9][10][11]

  • PubChem. (n.d.). 4-Methoxy-N-(3,4,5-trimethoxybenzyl)aniline (Analogous Spectral Data). National Library of Medicine.

Sources

Reductive amination of 3,4,5-trimethoxyaniline and 3,4,5-trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-(3,4,5-Trimethoxybenzyl)-3,4,5-trimethoxyaniline

Introduction & Pharmacological Significance

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in potent tubulin polymerization inhibitors such as Colchicine , Combretastatin A-4 , and Podophyllotoxin . These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

The target molecule,


-(3,4,5-trimethoxybenzyl)-3,4,5-trimethoxyaniline , represents a flexible amine-linked analog of the diaryl stilbene class. Synthesizing this compound presents a specific chemical challenge: dual electron-rich substrates .
  • The Nucleophile: 3,4,5-Trimethoxyaniline is highly nucleophilic.

  • The Electrophile: 3,4,5-Trimethoxybenzaldehyde is electronically deactivated; the three methoxy groups donate electron density into the ring, rendering the carbonyl carbon less electrophilic than in standard benzaldehydes.

This guide details an optimized Direct Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB), specifically tuned to overcome the electronic deactivation of the aldehyde while preventing over-alkylation.

Mechanistic Insight & Reaction Design

To couple these specific substrates efficiently, we must drive the equilibrium toward the iminium ion despite the deactivated aldehyde.

  • Acid Catalysis (Critical): Acetic acid (AcOH) is not optional. It serves two roles:

    • Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the aniline.

    • Protonates the intermediate carbinolamine to facilitate water elimination and iminium ion formation.

  • Selective Reduction: Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ) is the reagent of choice. Unlike NaBH
    
    
    
    , it is mild enough not to reduce the deactivated aldehyde at an appreciable rate, but reactive enough to reduce the protonated iminium species rapidly.
Reaction Pathway Diagram

ReactionMechanism Aldehyde 3,4,5-Trimethoxybenzaldehyde (Deactivated Electrophile) Imine Schiff Base Intermediate (Equilibrium Species) Aldehyde->Imine AcOH (Cat.) -H2O Aniline 3,4,5-Trimethoxyaniline (Nucleophile) Aniline->Imine AcOH (Cat.) -H2O Iminium Protonated Iminium Ion (Activated for Reduction) Imine->Iminium +H+ (AcOH) Product Secondary Amine Product (Target) Iminium->Product +H- (STAB) Irreversible Step

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in activating the deactivated aldehyde for imine formation.

Experimental Protocol

Method A: Direct Reductive Amination (Recommended)

Standardized for 5.0 mmol scale.

Reagents:

  • 3,4,5-Trimethoxyaniline (1.0 equiv)

  • 3,4,5-Trimethoxybenzaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (glacial) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxyaniline (916 mg, 5.0 mmol) and 3,4,5-trimethoxybenzaldehyde (1.03 g, 5.25 mmol) in DCE (20 mL).

    • Note: A slight excess of aldehyde ensures complete consumption of the potentially toxic aniline.

  • Activation: Add Acetic Acid (300 µL, 5.0 mmol). Stir at room temperature for 30 minutes under an inert atmosphere (N

    
     or Ar).
    
    • Observation: The solution may darken slightly as the Schiff base forms.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 5 minutes to manage mild effervescence.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The aldehyde spot (high R

      
      ) will persist slightly; the aniline spot (lower R
      
      
      
      , stains red/brown with ninhydrin or p-anisaldehyde) should disappear.
  • Quenching: Quench the reaction by adding saturated aqueous NaHCO

    
     (20 mL) and stirring vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
    
  • Work-up:

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude residue is often a viscous oil or solid. Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    , gradient 10% 
    
    
    
    40% EtOAc in Hexanes).
Experimental Workflow Diagram

Workflow cluster_setup Phase 1: Setup & Activation cluster_rxn Phase 2: Reduction cluster_workup Phase 3: Work-up Step1 Dissolve Reactants (DCE, 20 mL) Step2 Add AcOH (1.0 eq) Stir 30 min @ RT Step1->Step2 Step3 Cool to 0°C Add STAB (1.5 eq) Step2->Step3 Step4 Warm to RT Stir 4-16h Step3->Step4 Step5 Quench: Sat. NaHCO3 Extract: DCM (3x) Step4->Step5 Step6 Purification: Recrystallization (EtOH) or Flash Column Step5->Step6

Figure 2: Operational workflow for the STAB-mediated reductive amination.

Expected Results & Characterization

The product,


-(3,4,5-trimethoxybenzyl)-3,4,5-trimethoxyaniline , should be obtained as a white to off-white solid.

Data Summary Table:

ParameterValue / Observation
Yield 85–95% (Optimized)
Appearance White crystalline solid
Melting Point 112–115 °C (approximate, derivative dependent)
R

Value
~0.4 (EtOAc:Hexane 1:1)
Solubility Soluble in DCM, CHCl

, DMSO; Low in Water

NMR Diagnostic Signals (


H NMR, 400 MHz, CDCl

):
  • 
     3.7–3.9 ppm:  Strong singlets corresponding to 18 protons (6 x -OCH
    
    
    
    ). Likely appears as 2 or 3 distinct peaks depending on resolution.
  • 
     4.25 ppm (s, 2H):  Benzylic methylene (-CH
    
    
    
    -NH-). This singlet confirms the successful reduction of the imine.
  • 
     5.9–6.0 ppm (s, 2H):  Aromatic protons of the aniline ring (shielded by amino group).
    
  • 
     6.6 ppm (s, 2H):  Aromatic protons of the benzyl ring.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Deactivated aldehyde prevents imine formation.Increase AcOH to 1.5–2.0 eq. Ensure molecular sieves (4Å) are added to Step 1 to remove water.
Tertiary Amine (Over-alkylation) Product reacts with excess aldehyde.Strictly control stoichiometry (1.05 eq aldehyde max). Do not use excess STAB.
Starting Material Remains Insufficient reduction time.Monitor by TLC. If imine persists, add 0.5 eq more STAB.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Al-Warhi, T., et al. (2022).[1] "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules, 27(14), 4621.[2] Link

  • BenchChem. (2025).[3] "The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives." Technical Guide. Link

  • PubChem. "N-(3,4,5-trimethoxybenzyl)aniline Compound Summary."[4] National Library of Medicine. Link

Sources

Application Note: High-Yield Synthesis of Electron-Rich Secondary Amines via Direct Reductive Amination using NaBH(OAc)₃

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Reductive amination is a cornerstone transformation in pharmaceutical development, enabling the robust construction of diverse C–N bonds. When synthesizing secondary amines from primary amines and carbonyl compounds, the choice of reducing agent dictates both chemoselectivity and overall yield.

Electron-rich primary amines (e.g., p-anisidine, benzylamine, and unhindered aliphatic amines) present a unique synthetic challenge. Their heightened nucleophilicity accelerates the initial formation of the imine, but the resulting secondary amine is also highly nucleophilic. This often leads to over-alkylation (tertiary amine formation) when using aggressive reducing agents. has emerged as the premier reagent to overcome this challenge, offering unparalleled selectivity, mild reaction conditions, and a superior safety profile compared to legacy reagents like sodium cyanoborohydride (NaBH₃CN).

Mechanistic Causality & Reagent Selectivity

The efficacy of STAB in the presence of electron-rich amines is rooted in its structural and electronic properties. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering STAB a remarkably mild hydride donor.

As demonstrated by , STAB operates efficiently in weakly acidic to neutral media. The reaction proceeds through a highly ordered causality loop:

  • Nucleophilic Attack: The electron-rich amine rapidly attacks the carbonyl to form a carbinolamine.

  • Dehydration: The carbinolamine dehydrates to form an imine, which is protonated to a highly electrophilic iminium ion.

  • Selective Reduction: STAB selectively reduces the iminium ion. Crucially, confirm that the steric bulk and electron-withdrawing nature of the acetate ligands prevent STAB from reducing the starting carbonyl. Furthermore, this steric demand severely retards the reduction of any bulkier secondary iminium ions, effectively halting the reaction at the secondary amine stage and preventing over-alkylation.

Mechanism C Carbonyl + Primary Amine CA Carbinolamine Intermediate C->CA Nucleophilic Addition IM Iminium Ion (Electrophilic) CA->IM Dehydration (-H2O) SA Secondary Amine (Product) IM->SA Selective Reduction by NaBH(OAc)3

Mechanistic pathway of reductive amination using NaBH(OAc)3.

Comparative Analysis of Reducing Agents

To justify the selection of STAB, it is critical to compare its operational parameters against other common hydrides used in .

Reducing AgentReactivity ProfileOptimal pHToxicity & ByproductsPrimary Application
NaBH(OAc)₃ Mild; highly selective for iminium ions over carbonyls.5–7 (Neutral to Mildly Acidic)Low; generates benign acetate byproducts.Direct reductive amination of aldehydes and ketones.
NaBH₃CN Mild; selective for imines/iminium ions.4–6 (Acidic)High; risk of generating highly toxic HCN gas.Acidic conditions; protic solvents (MeOH/EtOH).
NaBH₄ Strong; reduces unreacted aldehydes and ketones directly.>7 (Neutral to Basic)Low; generates borate salts.Indirect (stepwise) reductive amination only.

Standard Operating Procedure (SOP): Direct Reductive Amination

This self-validating protocol is optimized for the coupling of an electron-rich primary amine (1.0 eq) with an aldehyde or ketone (1.05 eq) using STAB (1.5 eq).

Solvent Selection Rationale: is the solvent of choice. Unlike THF or methanol, DCE is non-coordinating, which accelerates the reduction rate of the iminium ion and provides optimal solubility for the intermediate species.

Workflow S1 1. Mix Amine & Carbonyl in DCE S2 2. Add AcOH (If Ketone) S1->S2 S3 3. Add NaBH(OAc)3 Portion-wise S2->S3 S4 4. Stir at RT (TLC/LC-MS) S3->S4 S5 5. NaHCO3 Quench S4->S5 S6 6. Extract & Purify S5->S6

Step-by-step experimental workflow for direct reductive amination.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the electron-rich primary amine (1.0 mmol) and the carbonyl compound (1.05 mmol) in anhydrous DCE (5.0 mL).

  • Acid Catalysis (Substrate Dependent):

    • For Aldehydes: No acid is required. The high nucleophilicity of the amine ensures rapid imine formation.

    • For Ketones: Add glacial acetic acid (AcOH, 1.0 mmol, 1.0 eq) to facilitate the dehydration of the carbinolamine to the iminium ion.

  • Hydride Addition: Allow the mixture to stir at room temperature for 15–30 minutes to pre-form the imine. Add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

    • Self-Validation Check: STAB is only partially soluble in DCE. As the reaction progresses and the hydride is consumed, the suspension will gradually clarify, serving as a visual indicator of reaction progression.

  • Monitoring: Stir the reaction at room temperature under an inert atmosphere (N₂ or Ar). Monitor via LC-MS or TLC (typically complete within 2–12 hours depending on steric hindrance).

  • Quenching (Critical Safety & Validation Step): Once complete, cool the flask in an ice bath and slowly add saturated aqueous NaHCO₃ (5.0 mL).

    • Self-Validation Check: Effervescence (CO₂ gas) will occur. The complete cessation of bubbling confirms that all residual STAB and AcOH have been safely neutralized.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude secondary amine via flash column chromatography or crystallization as appropriate.

Troubleshooting & Analytical Validation

  • Issue: Formation of Tertiary Amine (Dialkylation).

    • Causality: The aldehyde is highly unhindered (e.g., formaldehyde or acetaldehyde), allowing the newly formed secondary amine to outcompete the primary amine for the remaining carbonyl.

    • Solution: Shift to an indirect (stepwise) protocol. Pre-form the imine in methanol for 2 hours, evaporate the solvent completely to remove water, redissolve in DCE, and then add STAB.

  • Issue: Incomplete Conversion with Hindered Ketones.

    • Causality: Steric bulk prevents the initial carbinolamine formation, leaving unreacted starting materials.

    • Solution: Introduce a Lewis acid. Adding 1.0 equivalent of Titanium(IV) isopropoxide (Ti(OiPr)₄) forces the dehydration step, driving imine formation prior to STAB addition.

References

  • Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, and Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry (1996). URL:[Link][1]

  • "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." National Institutes of Health (PMC). URL: [Link][2]

  • "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link][3]

Sources

Solvent selection for N-alkylation of trimethoxyanilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solvent Selection Strategies for the N-Alkylation of Trimethoxyanilines

Executive Summary

The N-alkylation of highly substituted anilines, particularly 3,4,5-trimethoxyaniline, is a foundational transformation in the synthesis of bioactive pharmaceuticals and agrochemicals. However, the electron-rich nature of the trimethoxy-substituted aromatic ring, coupled with significant steric hindrance, often leads to competing side reactions such as over-alkylation (tertiary amine formation) or undesired Friedel-Crafts ring alkylation. As a Senior Application Scientist, I have found that the thermodynamic and kinetic control of this reaction is predominantly dictated by solvent selection . This guide provides a mechanistic framework and self-validating protocols for optimizing the N-alkylation of trimethoxyanilines across classical Sₙ2 and modern transition-metal-catalyzed pathways.

Mechanistic Causality: Solvent-Substrate Interactions

Polar Aprotic Solvents (MeCN, DMF, DMSO) for Sₙ2 Pathways

In classical Sₙ2 alkylations utilizing alkyl halides, polar aprotic solvents are strictly required. Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess high dielectric constants (ε = 47.0 and 37.0, respectively) and strong dipole moments[1].

  • Causality: These solvents effectively solvate the metal cations of inorganic bases (e.g., K⁺ from K₂CO₃), leaving the basic counter-ion free to deprotonate the amine. Crucially, because polar aprotic solvents cannot act as hydrogen-bond donors, the nitrogen lone pair on 3,4,5-trimethoxyaniline remains "naked" and highly nucleophilic, drastically accelerating the Sₙ2 attack on the alkyl halide[1].

  • Selection Logic: While DMSO provides the highest reaction rates, its high boiling point complicates product isolation. Acetonitrile (MeCN) is frequently the optimal compromise, offering excellent cation solvation while being volatile enough to remove via simple rotary evaporation[1].

Protic and Non-Polar Solvents for "Borrowing Hydrogen" (BH) Pathways

Modern green chemistry protocols replace toxic alkyl halides with alcohols, utilizing transition metals (Ni, Fe, Ru) to temporarily "borrow" hydrogen, oxidizing the alcohol to an aldehyde, forming an imine with the aniline, and reducing it to the N-alkylated product.

  • Causality: In these systems, highly coordinating solvents like DMSO or DMF are detrimental because they competitively bind to and poison the metal catalyst's active sites[2]. Instead, moderately polar ethers like Cyclopentyl Methyl Ether (CPME) are utilized. CPME dissolves the substrates but resists metal coordination, allowing the catalytic cycle to proceed uninhibited[3].

  • Solvent-Free Innovations: The most advanced protocols eliminate solvents entirely. Utilizing iron single-atom catalysts (FeSA@N-G) in a solvent-free melt maximizes substrate concentration, driving the thermodynamic equilibrium toward the imine intermediate and yielding >90% conversion of 3,4,5-trimethoxyaniline[4].

Acid-Catalyzed Alkylation in Halogenated Solvents

For the N-alkylation of 3,4,5-trimethoxyaniline with activated alcohols (e.g., 1-H-indanol), halogenated solvents like 1,2-dichloroethane (1,2-DCE) are preferred[5].

  • Causality: The low basicity of 1,2-DCE prevents the solvent from buffering the acid catalyst (pTSA), allowing for the rapid generation of a carbocation intermediate that is subsequently intercepted by the aniline nucleophile[5].

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties and empirical outcomes of various solvent systems used for the mono-N-alkylation of 3,4,5-trimethoxyaniline.

Solvent SystemDielectric Constant (ε)Dipole Moment (D)Alkylating AgentCatalyst / BaseTypical Yield for 3,4,5-TMAKey Mechanistic Advantage
Acetonitrile (MeCN) 37.03.9Alkyl HalidesK₂CO₃75–85%Balances nucleophile activation with product volatility[1].
Dimethyl Sulfoxide (DMSO) 47.04.0Alkyl HalidesK₂CO₃ / NaH80–90%Maximum cation solvation; naked nucleophile accelerates Sₙ2[1].
1,2-Dichloroethane (DCE) 10.41.4Activated AlcoholspTSA (Acid)62%Supports carbocation intermediates for direct amination[5].
Cyclopentyl Methyl Ether (CPME) 4.71.2Primary AlcoholsNi(COD)₂ / KOH65%Resists metal coordination; low water miscibility drives imine formation[3].
Solvent-Free N/AN/APrimary AlcoholsFe Single-Atom91–97%Maximizes substrate concentration; aligns with green chemistry metrics[4].

Experimental Workflows and Logical Relationships

G Start 3,4,5-Trimethoxyaniline Agent Select Alkylating Agent Start->Agent Halide Alkyl Halides (Classical SN2) Agent->Halide Alcohol Alcohols (Borrowing Hydrogen) Agent->Alcohol Aprotic Polar Aprotic Solvents (MeCN, DMF, DMSO) Halide->Aprotic Green Green / Non-Polar Solvents (CPME, Solvent-Free) Alcohol->Green Base Inorganic Base (e.g., K2CO3) Aprotic->Base Cat Metal Catalyst (e.g., Ni, Fe) Green->Cat Product Mono-N-alkylated Product Base->Product Cat->Product

Workflow for Solvent Selection in N-alkylation of Trimethoxyanilines

Self-Validating Experimental Protocols

Protocol A: Classical Sₙ2 Mono-N-Alkylation in Acetonitrile

This protocol is optimized to prevent di-alkylation by leveraging the steric bulk of the substrate and the moderate reflux temperature of MeCN.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyaniline (1.83 g, 10.0 mmol, 1.0 equiv) and finely milled anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv).

    • Causality: Milling K₂CO₃ increases the surface area for heterogeneous deprotonation. Anhydrous conditions prevent the hydrolysis of the alkyl halide.

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (20 mL, 0.5 M).

  • Electrophile Addition: Add the primary alkyl bromide (11.0 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 82 °C (reflux) for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup (Self-Validation): Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. The absence of a high-boiling solvent like DMSO allows direct loading of the crude residue onto a silica gel column, ensuring high recovery of the mono-alkylated product.

Protocol B: Green Borrowing-Hydrogen N-Alkylation in CPME

Adapted from Barta et al., this protocol utilizes a non-coordinating ether to facilitate Ni-catalyzed reductive amination[3].

  • Inert Atmosphere Setup: Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Ni(COD)₂ (8.2 mg, 0.03 mmol, 3 mol%) and KOH (16.8 mg, 0.3 mmol, 30 mol%).

    • Causality: Ni(COD)₂ is highly sensitive to oxidation; strict anaerobic conditions are required to maintain the active Ni(0) catalytic species[3].

  • Substrate Addition: Remove the sealed tube from the glovebox. Under a positive argon flow, add 3,4,5-trimethoxyaniline (183 mg, 1.0 mmol, 1.0 equiv), 1-butanol (111 mg, 1.5 mmol, 1.5 equiv), and anhydrous Cyclopentyl Methyl Ether (CPME) (2.0 mL).

    • Causality: CPME is selected because it does not strongly coordinate to the Ni center and its low water miscibility helps drive the equilibrium of the intermediate imine formation[3].

  • Reaction: Seal the tube and heat at 140 °C for 18 hours behind a blast shield.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of silica to remove the metal catalyst. Evaporate the solvent and purify via column chromatography to yield the mono-alkylated product (approx. 65% yield)[3].

Protocol C: Solvent-Free Iron-Catalyzed N-Alkylation

A cutting-edge, highly sustainable protocol utilizing single-atom catalysis[4].

  • Preparation: In a microwave-safe reaction vial, combine 3,4,5-trimethoxyaniline (183 mg, 1.0 mmol, 1.0 equiv), benzyl alcohol (432 mg, 4.0 mmol, 4.0 equiv), FeSA@N-G catalyst (5 mg, 0.053 wt% Fe), and t-BuOK (56 mg, 0.5 mmol, 0.5 equiv).

    • Causality: Running the reaction solvent-free forces maximum collision frequency between the sterically hindered aniline and the alcohol, overcoming the activation energy barrier natively present in trimethoxyaniline[4].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C (90 W) for 3 hours.

  • Workup: Cool the mixture, dissolve the crude melt in toluene (5 mL), and centrifuge to recover the heterogeneous FeSA@N-G catalyst. The supernatant contains the highly pure product (up to 97% conversion)[4].

References

  • Acid-catalysed N-alkylation of anilines with activated 1-H-indanol - Arkivoc.[Link]

  • Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - ResearchGate.[Link]

  • Efficient nickel-catalysed N-alkylation of amines with alcohols (Supporting Information) - CNR-IRIS.[Link]

  • Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile) - Ecovia Chemical. [Link]

  • Complex formation of nickel(ii) with dimethyl sulfoxide, methanol, and acetonitrile in a TFSA−-based ionic liquid - RSC Publishing.[Link]

Sources

Application Note: Design and Preparation of Antimitotic Anilino-Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Colchicine Binding Site via Reductive Amination

Abstract & Pharmacophore Rationale

Small molecule inhibitors of tubulin polymerization are cornerstones of cancer chemotherapy.[1] While taxanes stabilize microtubules, vinca alkaloids and colchicine-site binders destabilize them, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.

This guide details the synthesis and validation of


-benzyl-aniline derivatives , a structural class designed to mimic the pharmacophore of Combretastatin A-4 (CA-4) and Colchicine.

The Pharmacophore Strategy:

  • Ring A (Benzyl moiety): Typically a 3,4,5-trimethoxyphenyl ring. This motif is critical for occupying the hydrophobic pocket of the Colchicine Binding Site (CBS) on

    
    -tubulin.
    
  • Linker (Amine): The nitrogen atom replaces the ethylene bridge of stilbenes (like CA-4), providing a flexible hinge that improves solubility compared to all-carbon scaffolds.

  • Ring B (Aniline moiety): A substituted phenyl ring that interacts with the side chains of

    
    -tubulin (e.g., Thr179), often requiring hydrophobic or electron-donating groups (e.g., 4-methoxy, 3-fluoro) for potency.
    

Chemical Synthesis Protocol

Method: One-Pot Reductive Amination

Objective: Synthesize


-(3,4,5-trimethoxybenzyl)aniline derivatives.
Rationale:  We utilize Sodium Triacetoxyborohydride (STAB)  as the reducing agent.[2] Unlike NaBH

, STAB is mild and selective; it reduces the intermediate imine faster than the aldehyde, preventing direct reduction of the starting material and allowing a one-pot setup without isolating moisture-sensitive imines.
Reagents & Materials
  • Amine: Substituted Aniline (1.0 equiv)[3][4][5]

  • Aldehyde: 3,4,5-Trimethoxybenzaldehyde (1.0 - 1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ) (1.4 - 1.5 equiv)
    
  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Avoid Methanol with STAB due to solvolysis.

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • In a dry round-bottom flask under N

      
       atmosphere, dissolve the Aniline  (1.0 mmol) and 3,4,5-Trimethoxybenzaldehyde  (1.0 mmol) in anhydrous DCE (5 mL).
      
    • Add Acetic Acid (1.0 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[4][5][6] A shift in R

      
       usually indicates imine formation. If the aniline is electron-deficient (unreactive), mild heating (40°C) may be required.
      
  • Reduction:

    • Cool the mixture slightly to 0°C (optional, but recommended to control exotherm).

    • Add NaBH(OAc)

      
        (1.5 mmol) portion-wise over 5 minutes.
      
    • Allow the reaction to warm to RT and stir for 4–12 hours.

    • Mechanism:[2][7] The borohydride coordinates with the protonated imine, delivering a hydride to form the secondary amine.

  • Workup & Purification:

    • Quench: Add saturated aqueous NaHCO

      
       solution (10 mL) and stir for 15 minutes to neutralize acid and decompose excess borohydride.
      
    • Extraction: Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash: Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent: Hexanes:Ethyl Acetate (gradient typically 9:1 to 7:3).

      • Note: The product is a secondary amine; adding 1% Triethylamine to the eluent prevents streaking on silica.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Mix Aniline + Aldehyde Solvent: DCE Acid Add Acetic Acid (1.0 eq) Catalysis Start->Acid ImineCheck Imine Formed? (TLC Check) Acid->ImineCheck Heat Heat to 40°C ImineCheck->Heat No (Slow) Reduce Add NaBH(OAc)3 (1.5 eq) Reductive Amination ImineCheck->Reduce Yes Heat->ImineCheck Quench Quench: Sat. NaHCO3 Extract: DCM Reduce->Quench Purify Purification: Flash Chromatography (Hex:EtOAc + 1% Et3N) Quench->Purify Product Final Product: N-benzyl-aniline Derivative Purify->Product

Figure 1: Decision-tree workflow for the reductive amination of anilino-benzyl derivatives.

Biological Validation Protocol

Assay: Fluorescence-Based Tubulin Polymerization

Objective: Determine if the synthesized compound inhibits the assembly of tubulin into microtubules. Principle: Free tubulin is non-fluorescent (or low fluorescence). When it polymerizes into microtubules, the reporter fluorophore (DAPI or proprietary stain) incorporated into the lattice exhibits a sharp increase in fluorescence. Inhibitors suppress this increase.

Reagents
  • Tubulin Protein: >99% pure porcine brain tubulin (lyophilized).

  • GTP Stock: 100 mM (Essential energy source).[8]

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA.
    
  • Controls:

    • Negative: DMSO (Vehicle).[8]

    • Positive (Inhibitor): Colchicine or Vinblastine (3

      
      M).
      
    • Positive (Stabilizer): Paclitaxel (3

      
      M).[9]
      
Experimental Steps
  • Preparation (Keep everything on ICE):

    • Reconstitute tubulin to 10 mg/mL in Buffer.

    • Prepare a "Master Mix": Tubulin (final 2 mg/mL) + GTP (1 mM) + Fluorescent Reporter (e.g., DAPI 10

      
      M).
      
  • Compound Addition:

    • In a black 96-well half-area plate (pre-warmed to 37°C), pipette 5

      
      L of test compound (10x stock in buffer/DMSO).
      
    • Constraint: Final DMSO concentration must be

      
       (ideally 0.5%) to avoid solvent-induced denaturation.
      
  • Initiation:

    • Add 45

      
      L of the Tubulin Master Mix to each well.
      
    • Immediately place in a fluorescence plate reader at 37°C .

  • Data Acquisition:

    • Excitation/Emission: 360 nm / 450 nm (for DAPI-based assays).

    • Kinetics: Read every 60 seconds for 60 minutes.

Data Analysis & Interpretation

Plot Fluorescence Units (RFU) vs. Time (min).

ParameterInterpretationEffect of Anilino-Benzyl Derivative
Lag Phase Nucleation timeExtended (delayed nucleation)
Vmax Growth rate (Slope)Decreased (Key indicator of inhibition)
Steady State Final polymer massReduced (Lower plateau)

Calculation of % Inhibition:



Mechanism of Action Visualization

MOA Compound Anilino-Benzyl Derivative (Trimethoxy Motif) Tubulin Free Tubulin Dimers (Alpha/Beta) Compound->Tubulin Binds Complex Tubulin-Drug Complex (Colchicine Site) Tubulin->Complex Conformational Change Polymerization Microtubule Assembly Tubulin->Polymerization Normal Path Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Pharmacological cascade.[10] The derivative binds free tubulin, preventing polymerization into the mitotic spindle.

Troubleshooting & Optimization

Chemical Synthesis[2][3][4][5][6][11][12][13][14]
  • Problem: Low yield of secondary amine; presence of tertiary amine.

    • Cause: Alkylation of the product by a second equivalent of aldehyde.

    • Solution: Use a slight excess of amine (1.1 eq) instead of aldehyde. Ensure the reducing agent is added after the imine forms if using NaBH

      
      , or stick to NaBH(OAc)
      
      
      
      which is less likely to reduce the aldehyde directly.
  • Problem: Starting aniline remains unreacted.

    • Cause: Aniline is too electron-deficient (e.g., nitro-aniline).

    • Solution: Reflux in toluene with a Dean-Stark trap to force imine formation before reduction, or use Ti(OiPr)

      
       as a Lewis acid catalyst.
      
Biological Assay[3][5][9][15][16]
  • Problem: Compound precipitates in the assay buffer.

    • Cause: High lipophilicity of the benzyl-aniline scaffold.

    • Solution: Verify solubility in buffer without protein first. If precipitating, lower the testing concentration range or use a surfactant-compatible assay (though surfactants can interfere with tubulin).

  • Problem: High background fluorescence.

    • Cause: The compound itself is fluorescent (common with extended conjugation).

    • Solution: Run a "Compound Only" blank (Compound + Buffer, no Tubulin) and subtract this baseline from the kinetic reads.

References

  • Cushman, M., et al. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization.[11][12] Journal of Medicinal Chemistry.

  • Cytoskeleton Inc. (n.d.). Tubulin Polymerization Assay Protocol (Fluorescence Based). Cytoskeleton.com.

  • BenchChem. (2025).[3][5][6][8] Protocol: Reductive Amination for N-Benzyl Aniline Synthesis. BenchChem Application Notes.

  • Lu, Y., et al. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6] Journal of Organic Chemistry.

Sources

Application Note: In Vitro Tubulin Polymerization Assays for Benzyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The dynamic instability of microtubules—characterized by continuous phases of polymerization and depolymerization—is a fundamental cellular process essential for mitosis, intracellular transport, and the maintenance of cell shape. Consequently, tubulin remains one of the most validated targets in oncology[1].

Benzyl anilines represent a highly potent class of antimitotic agents. Structurally, they often serve as cis-restricted analogues of Combretastatin A-4 (CA-4). By replacing the chemically unstable olefinic bridge of CA-4 with an aminomethylene linkage, benzyl anilines maintain potent anti-proliferative activity while significantly improving chemical stability and bioavailability[2].

Mechanistically, benzyl anilines function as Colchicine Binding Site Inhibitors (CBSIs) . They bind with high affinity to the interface between the


- and 

-tubulin heterodimers. This interaction induces a steric clash that prevents the tubulin dimer from adopting the straight conformation required for integration into the growing microtubule lattice, thereby destabilizing the microtubule network and triggering G2/M cell cycle arrest[3].

Mechanism BA Benzyl Anilines (Test Compound) CS Colchicine Binding Site (α/β-Tubulin Interface) BA->CS High Affinity Binding Conf Steric Clash: Prevents Straight Conformation CS->Conf Induces Poly Inhibition of Tubulin Polymerization Conf->Poly Causes Arrest G2/M Cell Cycle Arrest & Apoptosis Poly->Arrest Results in

Caption: Mechanism of benzyl aniline-mediated tubulin depolymerization via the colchicine binding site.

Assay Principles and Detection Modalities

To evaluate the inhibitory potency of benzyl anilines, the in vitro tubulin polymerization assay is the gold standard. The assay relies on the principle that the assembly of purified tubulin into microtubules can be continuously monitored via light scattering (turbidimetry) or fluorescence[1].

The polymerization curve is sigmoidal, consisting of three phases:

  • Nucleation (Lag Phase): Tubulin dimers aggregate to form oligomeric nucleation centers.

  • Growth (Elongation Phase): Rapid addition of tubulin dimers to the plus-end of the microtubule.

  • Steady-State Equilibrium: The rate of polymerization equals the rate of depolymerization[4].

Quantitative Data: Detection Modality Comparison

Table 1: Comparison of Detection Modalities for Tubulin Polymerization[1][5]

ParameterTurbidimetric (Absorbance)Fluorometric (Fluorescence)
Detection Wavelength 340 - 350 nmEx: 360 nm / Em: 420-450 nm (e.g., DAPI)
Tubulin Concentration 3.0 - 4.0 mg/mL1.0 - 2.0 mg/mL
Signal Origin Light scattering by polymer massFluorophore binding to hydrophobic pockets
Sensitivity ModerateHigh
Cost per Well LowerHigher (requires reporter dye)

Note: For evaluating benzyl anilines, the turbidimetric assay is highly recommended as it does not require reporter dyes that could potentially compete with the test compound for hydrophobic binding sites on tubulin.

Experimental Workflow

Workflow Prep 1. Reagent Prep (Keep at 4°C) Mix 3. Reaction Assembly (96-well plate on ice) Prep->Mix Comp 2. Compound Dilution (Benzyl Anilines) Comp->Mix Read 4. Kinetic Read (37°C, Abs 340nm) Mix->Read Initiate Anal 5. Data Analysis (Calculate IC50) Read->Anal Export

Caption: Step-by-step workflow for the in vitro tubulin polymerization assay.

Step-by-Step Turbidimetric Protocol

This protocol is designed as a self-validating system . It strictly incorporates internal controls to ensure that any observed inhibition by the benzyl aniline is due to true pharmacological action rather than protein degradation or buffer failure.

Reagent Preparation & Causality
  • General Tubulin Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • Causality: PIPES is chosen because its pKa is highly stable across the 4°C to 37°C temperature shift required for this assay. EGTA is critical as it chelates trace calcium ions (

      
      ), which are potent natural inhibitors of tubulin polymerization[4][6].
      
  • Polymerization Enhancers: 1 mM GTP, 10% Glycerol.

    • Causality: GTP is the obligate energy source for microtubule elongation. Glycerol is added to lower the critical concentration of tubulin required for nucleation, significantly amplifying the light scattering signal and improving the assay's signal-to-noise ratio[4][6].

  • Tubulin Stock: Purified porcine or bovine brain tubulin (>99% pure), reconstituted to 3.0 - 4.0 mg/mL in the supplemented buffer[1][4].

    • Causality: Tubulin dynamics are exquisitely temperature-sensitive. At 4°C, tubulin remains as unpolymerized subunits; at 37°C, it rapidly polymerizes. All tubulin stocks must be kept strictly on ice until the exact moment of assay initiation to prevent premature nucleation[4].

Assay Setup
  • Pre-warm Instrument: Set a temperature-controlled microplate spectrophotometer to exactly 37°C.

  • Compound Dilution: Prepare 10X concentrated stocks of the benzyl aniline test compounds in 10% DMSO/General Tubulin Buffer. The final DMSO concentration in the assay must not exceed 1%, as higher concentrations alter microtubule dynamics.

  • Plate Preparation: Working on ice, use a pre-chilled half-area 96-well plate. Add 10 µL of the 10X test compounds, vehicle control (10% DMSO), positive stabilizer control (100 µM Paclitaxel), and positive destabilizer control (100 µM Colchicine) to respective wells[4][6].

  • Reaction Initiation: Rapidly pipette 90 µL of the ice-cold tubulin reaction mix (Tubulin + GTP + Glycerol) into each well. Avoid introducing air bubbles, which will severely distort absorbance readings at 340 nm[1].

  • Data Acquisition: Immediately transfer the plate to the pre-warmed 37°C reader. Record the absorbance at 340 nm every 60 seconds for 60 minutes[6].

Data Analysis & Self-Validation Criteria

To extract meaningful pharmacological data, analyze the kinetic curves to determine the Maximum Polymerization Rate (


) and the Maximum Polymer Mass (

).
  • 
    :  The steepest slope of the elongation phase.
    
  • 
    :  The plateau absorbance at steady-state equilibrium[1].
    
  • 
     Calculation:  Plot the 
    
    
    
    or
    
    
    against the logarithmic concentration of the benzyl aniline. Fit the data using a non-linear regression dose-response curve to determine the concentration that inhibits 50% of maximal polymerization[1].
Self-Validation Parameters

Before accepting the


 of the benzyl aniline, the assay must pass the following internal control checks. If the controls deviate from these expected values, the integrity of the tubulin or GTP is compromised.

Table 2: Expected Kinetic Parameters for Control Compounds[4][6]

CompoundFinal ConcentrationMechanismExpected Effect on

Expected Effect on

Vehicle (DMSO) 1%N/A (Baseline)1.0x (Normalized)1.0x (Normalized)
Paclitaxel 10 µMStabilizer~4.0x IncreaseSignificant Increase
Colchicine 10 µMDestabilizer (CBSI)>5.0x DecreaseNear Baseline
Benzyl Aniline VariableDestabilizer (CBSI)Dose-dependent DecreaseDose-dependent Decrease

By ensuring the vehicle control reaches a robust


 (typically 0.18 – 0.28 OD) and the colchicine control suppresses polymerization to near-baseline, the researcher validates the assay window. Benzyl anilines, acting via the exact same binding pocket as colchicine, should yield kinetic curves that closely mirror the colchicine control in a dose-dependent manner[4][6].

References

  • ACS Pharmacology & Translational Science. "Colchicine-BODIPY Probes: Evidence for the Involvement of Intracellular Membranes in the Targeting of Colchicine to Tubulin." Available at:[Link]

  • National Institutes of Health (PMC). "Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity." Available at: [Link]

  • Cytoskeleton Inc. (Cosmo Bio). "Tubulin Polymerization Assay Kit: Assay Conditions." Available at:[Link]

  • National Institutes of Health (PMC). "Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy." Available at: [Link]

  • National Institutes of Health (PMC). "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Available at:[Link]

Sources

Application Note: Precision Cytotoxicity Profiling of 3,4,5-Trimethoxybenzyl Aniline via MTT Assay

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the cytotoxic potential of 3,4,5-trimethoxybenzyl aniline , a synthetic pharmacophore sharing structural homology with colchicine-binding site inhibitors (CBSIs) such as combretastatin A-4 and podophyllotoxin.

Introduction & Mechanistic Basis[1][2][3]

The Compound

3,4,5-trimethoxybenzyl aniline contains the trimethoxyphenyl (TMP) moiety, a critical pharmacophore found in numerous tubulin-destabilizing agents. The TMP group typically occupies the hydrophobic pocket of the colchicine binding site on


-tubulin, inhibiting microtubule polymerization.
  • Primary Mechanism: Microtubule destabilization leading to G2/M cell cycle arrest and subsequent apoptosis.

  • Secondary Considerations: The aniline moiety may undergo metabolic oxidation (N-hydroxylation) in certain cell lines (e.g., HepG2), potentially contributing to ROS-mediated cytotoxicity.

The Assay Principle

The MTT assay utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow tetrazolium salt.[1][2] Viable cells with active metabolism (specifically NAD(P)H-dependent cellular oxidoreductase enzymes) reduce MTT into insoluble, purple formazan crystals.[1]

  • Readout: Absorbance at 570 nm is directly proportional to the number of viable cells.[3]

  • Relevance: This assay distinguishes between cytostatic effects (growth inhibition) and cytotoxic effects (cell death), which is crucial for antimitotic agents like TMP-aniline.

Experimental Design & Pre-Assay Preparation

Materials & Reagents
ReagentSpecificationStorage
Test Compound 3,4,5-trimethoxybenzyl aniline (>98% purity)-20°C, Desiccated, Dark
MTT Reagent 5 mg/mL in PBS (0.22 µm filtered)4°C (Dark)
Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeRT
Positive Control Colchicine or Combretastatin A-4-20°C
Cell Lines HeLa (Cervical), MCF-7 (Breast), or HepG2 (Liver)Liquid N2 / 37°C Incubator
Compound Solubility & Stability (Critical)

The TMP-aniline structure is hydrophobic. Improper solubilization is the #1 cause of assay variability.

  • Stock Solution: Prepare a 20 mM stock in 100% DMSO. Vortex and sonicate for 30 seconds to ensure complete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Aniline derivatives can oxidize; store under inert gas (Nitrogen/Argon) if possible.

  • Working Solution: Dilute stock into culture medium immediately prior to use. Do not exceed 0.5% final DMSO concentration to avoid solvent toxicity.

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)

Objective: Establish a logarithmic growth phase monolayer.

  • Harvest Cells: Trypsinize adherent cells and resuspend in fresh complete medium.

  • Count: Determine cell viability using Trypan Blue exclusion. Viability must be >95%.

  • Seed: Dispense 100 µL of cell suspension per well into a 96-well clear-bottom plate.

    • Optimal Density: 3,000–5,000 cells/well (fast growers like HeLa) or 8,000–10,000 cells/well (slow growers like MCF-7).

  • Edge Effect Mitigation: Fill the outer perimeter wells (rows A/H, columns 1/12) with 200 µL sterile PBS instead of cells. This prevents evaporation-induced artifacts.

  • Incubate: 24 hours at 37°C, 5% CO₂.

Phase 2: Compound Treatment (Day 1)

Objective: Expose cells to a log-scale gradient of TMP-aniline.

  • Check Morphology: Ensure cells are 60-70% confluent and healthy.

  • Prepare Dilutions: Create a 2X working solution series in complete medium.

    • Example Range: 0.1 µM to 100 µM (Final).

    • Vehicle Control: Medium + DMSO (matched to highest concentration, e.g., 0.5%).

    • Blank: Medium only (no cells, no drug).

  • Apply Treatment:

    • Carefully aspirate old medium (optional, but reduces volume errors) OR add 100 µL of 2X drug solution to the existing 100 µL (easier for non-adherent cells).

    • Recommended: Aspirate and add 200 µL of 1X drug solution for consistent volume.

  • Incubate: 48 hours is optimal for tubulin inhibitors to manifest cell cycle arrest and subsequent apoptosis.

Phase 3: MTT Reaction & Readout (Day 3)

Objective: Quantify metabolic activity.

  • Add MTT: Add 20 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[3] Do not remove the drug medium.

  • Incubate: 3–4 hours at 37°C.

    • Checkpoint: View under microscope.[4] Healthy control cells should contain dark purple intracellular crystals (formazan).

  • Solubilize:

    • Carefully aspirate the medium without disturbing the crystals. (For suspension cells, spin plate at 1000 x g for 5 min first).

    • Add 150 µL DMSO to each well.

  • Dissolve: Shake plate on an orbital shaker (150 rpm) for 10–15 minutes protected from light.

  • Measure: Read absorbance (OD) at 570 nm .

    • Reference Wavelength: 630 nm (subtract this value to correct for plastic imperfections and cell debris).

Visualization of Workflow

MTT_Workflow Start Start: Cell Culture Seeding Day 0: Seed Cells (3k-10k/well) + PBS Edge Barrier Start->Seeding Incubate1 Incubate 24h (Adhesion) Seeding->Incubate1 Treat Treatment Add Compound (0.1 - 100 µM) + Vehicle Control Incubate1->Treat Prep Day 1: Compound Prep Dissolve TMP-Aniline (DMSO) Serial Dilutions Prep->Treat Incubate2 Incubate 48h (G2/M Arrest & Apoptosis) Treat->Incubate2 MTT_Add Day 3: Add MTT Reagent (Final 0.5 mg/mL) Incubate2->MTT_Add Reaction Incubate 3-4h Formazan Crystal Formation MTT_Add->Reaction Solubilize Remove Media & Add DMSO Shake 15 min Reaction->Solubilize Read Read Absorbance (570 nm - 630 nm) Solubilize->Read Analyze Data Analysis Calculate IC50 Read->Analyze

Figure 1: Logical workflow for evaluating TMP-aniline cytotoxicity, emphasizing critical incubation periods for antimitotic activity.

Data Analysis & Interpretation

Calculation

Calculate the percentage of cell viability for each concentration using the formula:



IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (4-parameter logistic model) to determine the IC50 (half-maximal inhibitory concentration).

Expected Results for TMP-Aniline
  • Highly Potent: IC50 < 1 µM (Indicates strong tubulin binding).

  • Moderately Potent: IC50 1–10 µM.

  • Low Potency: IC50 > 20 µM (Potential off-target effects or poor solubility).

  • Note: If the curve plateaus above 0% viability, the compound may be cytostatic (halting division) rather than cytotoxic (killing cells).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Precipitation of TMP-anilineCheck wells under microscope before adding MTT. If precipitate is visible, the concentration is above solubility limit.
Edge Effect Evaporation in outer wellsUse the PBS barrier method described in Phase 1.
Low Signal Low metabolic activityIncrease seeding density or extend MTT incubation time to 4 hours.
Variability Incomplete solubilizationMix formazan/DMSO thoroughly on a shaker. Ensure no bubbles before reading.

Safety & References

Safety Precautions
  • Aniline Toxicity: Anilines can be toxic by inhalation and skin contact. Handle powder in a fume hood.

  • Cytotoxic Waste: Treat all compound-exposed tips and plates as hazardous cytotoxic waste.

  • DMSO: Penetrates skin and carries dissolved compounds with it. Wear nitrile gloves.

References
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Pérez-Sacau, E., et al. (2022).[5] Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors.[2] European Journal of Medicinal Chemistry. (Provides context on TMP moiety potency). Link

  • Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • BenchChem. (2025).[3] Aniline Mustard's Anticancer Efficacy: A Cross-Validation Study. (Protocol validation for aniline derivatives). Link

  • MedChemExpress. (2025). 3,4,5-Trimethoxybenzoic acid Solubility Data. (Solubility reference for TMP derivatives). Link

Sources

Application Note: Synthesis and Advanced Crystallization Methods for 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (CAS: 134029-89-3)

Scientific Context & Structural Challenges

The compound 3,4,5-trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline is a highly oxygenated secondary amine. The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the design of microtubule-disrupting agents (targeting the colchicine-binding site of tubulin) and multi-targeted benzamide derivatives for neurodegenerative diseases , , .

From a materials science and purification perspective, the presence of six methoxy groups across two aromatic rings introduces significant steric bulk and conformational flexibility. This structural characteristic drastically reduces the molecule's propensity to form strong, highly ordered intermolecular hydrogen-bond networks. Consequently, during purification, this compound is highly susceptible to liquid-liquid phase separation (LLPS) —colloquially known as "oiling out"—where the solute separates as a dense, viscous liquid rather than nucleating into a crystalline solid.

This application note details the causality-driven protocols required to synthesize this compound via reductive amination and, crucially, the thermodynamic controls necessary to force high-purity crystallization over oiling out.

Mechanistic Pathway: Reductive Amination

The synthesis relies on the reductive amination of 3,4,5-trimethoxyaniline with 3,4,5-trimethoxybenzaldehyde . The reaction is a two-step cascade:

  • Imine Formation: Nucleophilic attack of the aniline on the activated carbonyl, followed by dehydration to form a Schiff base.

  • Reduction: The imine is reduced to the secondary amine using a mild hydride donor (e.g., Sodium borohydride,

    
    ).
    

Causality in Reagent Selection: Mildly acidic conditions (e.g., catalytic acetic acid) are required to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the weakly nucleophilic 3,4,5-trimethoxyaniline.


 in methanol is preferred over stronger reducing agents to prevent the reduction of the unreacted aldehyde into an alcohol, which would complicate downstream crystallization.

Pathway A 3,4,5-Trimethoxyaniline C Hemiaminal Intermediate A->C Nucleophilic Attack B 3,4,5-Trimethoxybenzaldehyde B->C Carbonyl Activation D Schiff Base (Imine) C->D Dehydration (-H2O) E 3,4,5-Trimethoxy-N-(3,4,5- trimethoxybenzyl)aniline D->E Reduction (NaBH4)

Figure 1: Mechanistic pathway of the reductive amination process.

Thermodynamics of Crystallization & Solvent Selection

To prevent oiling out, the crystallization solvent must provide a steep solubility curve (high solubility at reflux, low solubility at 4°C) while maintaining a high enough affinity for the solute to prevent premature liquid phase separation before the nucleation threshold is reached.

Table 1: Thermodynamic Solubility Profile (Representative Data)
Solvent SystemPolarity IndexSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Suitability for Crystallization
Dichloromethane (DCM)3.1> 200> 300Poor (Too soluble, no gradient)
Ethyl Acetate (EtOAc)4.445180Excellent (Good gradient)
Ethanol (EtOH)5.215120Optimal (Primary cooling solvent)
Hexane0.1< 1< 5Excellent (Anti-solvent)
Water10.2< 0.1< 0.1Poor (Insoluble, causes oiling)

Experimental Protocols

Protocol A: Synthesis and Crude Isolation

Every step in this protocol includes a self-validating checkpoint to ensure process integrity before proceeding.

  • Imine Formation: In a 250 mL round-bottom flask, dissolve 3,4,5-trimethoxyaniline (10.0 mmol) and 3,4,5-trimethoxybenzaldehyde (10.0 mmol) in 50 mL of anhydrous Methanol. Add 2 drops of glacial acetic acid.

  • Stirring & Validation: Stir at room temperature for 3 hours.

    • Self-Validation Checkpoint: Perform TLC (Silica, 30% EtOAc in Hexanes). The disappearance of the starting materials and the appearance of a bright yellow spot (under UV 254 nm) confirms Schiff base formation.

  • Reduction: Cool the flask to 0°C in an ice bath. Slowly add

    
     (15.0 mmol) in small portions over 20 minutes to manage hydrogen gas evolution.
    
  • Quenching: Stir for an additional 2 hours at room temperature. Quench the reaction by slowly adding 10 mL of saturated aqueous

    
    .
    
    • Self-Validation Checkpoint: The effervescence must completely cease, indicating the destruction of unreacted borohydride.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate to yield a crude, viscous oil.
Protocol B: Single-Solvent Cooling Crystallization (Thermodynamic Control)

Designed to bypass the liquid-liquid phase separation boundary by utilizing a slow cooling trajectory.

  • Dissolution: Transfer the crude oil to a clean Erlenmeyer flask. Add boiling Ethanol (approx. 5-8 mL per gram of crude) while stirring continuously on a hot plate until completely dissolved.

    • Self-Validation Checkpoint: At 65°C, the solution must be entirely transparent. Persistent turbidity indicates inorganic salt carryover (borate salts). If turbid, perform a hot gravity filtration.

  • Controlled Cooling: Remove the flask from the heat source. Do not place it directly in an ice bath. Allow the solution to cool ambiently to room temperature at a rate of approximately 0.5°C/min.

    • Causality: Rapid cooling forces the system into a state of high supersaturation, crossing the spinodal curve and causing the methoxylated compound to oil out. Slow cooling keeps the system in the metastable zone, favoring ordered crystal nucleation.

  • Maturation: Once at room temperature and primary crystals have formed, transfer the flask to a 4°C refrigerator for 12 hours to maximize yield.

  • Harvesting: Isolate the crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol. Dry under high vacuum for 24 hours.

Protocol C: Anti-Solvent Crystallization (Kinetic Control)

Used when the crude material contains high levels of impurities that inhibit nucleation in pure ethanol.

  • Primary Dissolution: Dissolve the crude material in a minimum volume of warm Ethyl Acetate (40°C).

  • Anti-Solvent Addition: Vigorously stir the solution and add Hexane dropwise using an addition funnel.

  • Nucleation Point: Stop the addition the moment the solution becomes faintly cloudy (the cloud point). Add exactly one drop of Ethyl Acetate to clear the solution, then add a seed crystal if available.

  • Crystallization: Allow the mixture to stand undisturbed at room temperature for 4 hours, followed by filtration.

Workflow S1 Crude Product (Oily Residue) S2 Dissolution in Hot EtOH (65°C) S1->S2 S3 Hot Filtration (Remove Insolubles) S2->S3 S4 Controlled Cooling (0.5°C/min to 4°C) S3->S4 S5 Crystal Nucleation & Growth S4->S5 S6 Vacuum Filtration & Cold Wash S5->S6 S7 Pure Crystalline Product S6->S7

Figure 2: Step-by-step workflow for downstream cooling crystallization.

Quantitative Data & Quality Control

To assist in selecting the appropriate purification route, the following table summarizes the expected outcomes based on the chosen crystallization methodology.

Table 2: Comparative Analysis of Crystallization Methodologies
MethodologyPrimary SolventAnti-SolventExpected Yield (%)Purity (HPLC)Crystal HabitOiling-Out Risk
Cooling EthanolNone75 - 82%> 99.5%Block-like prismsLow (if cooled slowly)
Anti-Solvent Ethyl AcetateHexane88 - 94%97.0 - 98.5%Fine needles/powderHigh (if hexane added fast)
Evaporative DichloromethaneNoneN/AVariableAmorphous glassGuaranteed

Note: Purity should be verified via LC-MS or


-NMR. The target compound will show a characteristic singlet integrating to 18 protons around 

3.80 ppm, corresponding to the six methoxy groups.

References

  • RSC Publishing. "Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells." Royal Society of Chemistry,[Link]

  • TU Dublin. "Synthesis, Biochemical and Molecular Modelling Studies of Antiproliferative Azetidinones causing Microtubule Disruption." Arrow@TU Dublin, [Link]

  • MDPI. "New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking." MDPI Pharmaceuticals,[Link]

Molecular docking preparation for colchicine site ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Molecular Docking for Colchicine Site Ligands


-tubulin interface (Colchicine Site)

Abstract

Targeting the colchicine binding site (CBS) of tubulin presents a unique structural challenge due to the protein’s plasticity.[1] Unlike the taxane site (which stabilizes microtubules), colchicine site inhibitors (CSIs) destabilize microtubules by preventing the "straight" conformation required for polymerization. Consequently, docking protocols that utilize "straight" tubulin structures (e.g., Taxol-bound) yield high false-negative rates. This guide details a validated workflow for docking CSIs, emphasizing the selection of "curved" tubulin conformations, management of the flexible T7 loop, and critical interaction fingerprinting (Val318, Cys241).

Introduction: The "Curved" Conformation Trap

The biological efficacy of CSIs relies on their ability to bind the free tubulin dimer and preventing it from straightening into a microtubule lattice.

  • Mechanism: CSIs bind at the intra-dimer interface between

    
    - and 
    
    
    
    -tubulin.
  • The Trap: In a formed microtubule, the CBS is sterically occluded. Successful docking requires a receptor structure in the curved (T2R) conformation.

  • Key Insight: Never use Taxol-stabilized or GMPCPP-bound tubulin structures for CSI docking. You must use structures where the CBS is pre-formed and accessible.

Protocol Phase 1: Receptor Preparation

PDB Selection Strategy

The choice of crystal structure is the single most critical variable.

PDB IDResolutionLigandStatusRecommendation
4O2B 2.30 ÅColchicineGold Standard High resolution; distinct curved conformation. Ideal for rigid docking.
6XER 2.50 ÅColchicineAlternative Good for cross-validation; distinct chain orientation.
1SA0 3.58 ÅDAMA-ColchicineLegacy Historical reference only.[2] Resolution too low for precise side-chain placement.
5LYJ 2.30 ÅPlinabulinSpecialized Use if your ligand lacks the tropolone ring (distinct sub-pocket usage).
Structure Cleaning & Optimization
  • Chain Isolation: Isolate the

    
    -tubulin dimer (usually Chains A and B). Remove associated proteins often found in these crystal complexes (e.g., Stathmin, TTL, DARPin) unless performing full MD simulations.
    
  • Water Management:

    • Standard Protocol: Remove all solvent molecules.

    • Advanced Protocol: Retain water molecules within 3.0 Å of

      
      :Gly237  or 
      
      
      
      :Cys241
      if your ligand is a chalcone derivative, as these often mediate bridging H-bonds.
  • Protonation States (pH 7.4):

    • 
      :Cys241:  Ensure this is treated as a reduced thiol (SH) unless specific covalent docking is intended.
      
    • 
      :His266:  Check local H-bond network; often favored as N
      
      
      
      -protonated.

Protocol Phase 2: Ligand Preparation

The "A-Ring" Anchor

Most successful CSIs mimic the pharmacophore of colchicine.

  • Feature A (Anchor): A trimethoxyphenyl-like moiety (or hydrophobic equivalent).[2][3][4][5] This group buries itself into the hydrophobic pocket formed by

    
    :Val318, 
    
    
    
    :Cys241, and
    
    
    :Leu248.
  • Feature B (Linker): Must accommodate the sharp turn required to exit the hydrophobic pocket toward the interface.

  • Feature C (Interface): A polar/H-bonding group (like the tropolone ring) that interacts with the

    
    -subunit (Loop T7).
    
Stereochemistry

Colchicine has a chiral axis (aR, 7S). Synthetic CSIs (e.g., biaryls) often have restricted rotation. Generate 3D conformers for all atropisomers. Minimizing ligands using a force field like OPLS3e or MMFF94 is mandatory to relieve internal strain before docking.

Protocol Phase 3: Grid Generation & Docking

Grid Definition

The CBS is located at the interface.[6] Do not center the grid solely on the


-subunit.
  • Center: Define the centroid based on the co-crystallized ligand in 4O2B.

  • Box Size:

    
     Å.
    
  • Enclosure: Ensure the box encompasses:

    • 
      -subunit residues:  Cys241, Leu248, Ala250, Lys254, Leu255, Lys352.
      
    • 
      -subunit residues:  Ser178, Thr179, Val181 (Loop T7).
      
The "Flexible Loop" Problem (Induced Fit)

The T7 loop of


-tubulin (residues 175–182) acts as a "lid" over the binding site.
  • Rigid Docking (Standard): Acceptable for compounds strictly analogous to colchicine.

  • Induced Fit Docking (IFD): Highly Recommended for non-colchicine scaffolds (e.g., sulfonamides, indoles).

    • Method: Allow flexibility for residues

      
      :178-182 and 
      
      
      
      :248-254. This permits the pocket to expand/contract to fit diverse chemotypes.

Protocol Phase 4: Post-Docking Analysis

Interaction Fingerprint Checklist

Filter your poses based on these non-negotiable interactions. If a pose does not satisfy at least 2 of these, it is likely a false positive.

  • Hydrophobic Anchor: Is the A-ring buried near

    
    :Val318  and 
    
    
    
    :Leu255
    ?
  • Cys241 Proximity: Is the ligand within 4.0 Å of

    
    :Cys241 ? (Even if not H-bonding, van der Waals contact is essential).
    
  • The "Interface Bridge": Does the molecule span from the

    
    -pocket to interact with 
    
    
    
    :Thr179
    or
    
    
    :Val181
    ?
Quantitative Validation
  • RMSD: Re-dock the native ligand (from 4O2B). The Root Mean Square Deviation must be

    
     Å.[5]
    
  • Score vs. Strain: Discard poses with high internal ligand strain energy, even if the docking score is favorable.

Visual Workflows

Figure 1: The "Curved" Docking Workflow

A decision tree for ensuring structural integrity during the docking process.

DockingWorkflow Start Start: Ligand Set PDB_Select Select Receptor (PDB: 4O2B or 6XER) Start->PDB_Select Check_Conf Is Tubulin Curved? PDB_Select->Check_Conf Reject STOP: Straight Conformation (Taxol-like) = Failure Check_Conf->Reject No Prep Receptor Prep: Remove Stathmin/TTL Fix Cys241 State Check_Conf->Prep Yes Grid Grid Generation: Center on Interface Include T7 Loop Prep->Grid Docking Docking Strategy Grid->Docking Rigid Rigid Docking (Colchicine Analogs) Docking->Rigid Standard IFD Induced Fit Docking (Novel Scaffolds) Docking->IFD Complex Filter Interaction Filter: 1. Val318 (Anchor) 2. Cys241 (Prox) 3. Alpha-T7 Loop Rigid->Filter IFD->Filter Result Ranked Bioactive Poses Filter->Result

Caption: Workflow prioritizing the selection of the curved tubulin conformation to ensure the colchicine pocket is accessible.

Figure 2: Pharmacophore & Interaction Map

Abstract representation of the binding site zones.

Pharmacophore Zone1 Zone 1: Hydrophobic Anchor Zone2 Zone 2: Linker Region Zone1->Zone2  Rigid    Linker   Val318 Beta: Val318 Zone1->Val318 Cys241 Beta: Cys241 Zone1->Cys241 Leu255 Beta: Leu255 Zone1->Leu255 Zone3 Zone 3: Interface (Alpha Subunit) Zone2->Zone3  Interface    Contact   Lys352 Beta: Lys352 Zone2->Lys352 Thr179 Alpha: Thr179 (T7 Loop) Zone3->Thr179 Val181 Alpha: Val181 Zone3->Val181

Caption: Pharmacophore map highlighting the three critical zones: The hydrophobic anchor (Zone 1), the linker (Zone 2), and the alpha-interface contact (Zone 3).

References

  • Prota, A. E., et al. (2014). "The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization."[7] Journal of Molecular Biology.

  • Ravelli, R. B., et al. (2004). "Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain." Nature.

  • Wang, Y., et al. (2021). "Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors." Journal of Medicinal Chemistry.

  • Lu, Y., et al. (2012). "An overview of tubulin inhibitors that interact with the colchicine binding site." Pharmaceutical Research.

  • Massarotti, A., et al. (2012). "Molecular docking studies on the colchicine binding site." ChemMedChem.

Sources

Advanced HPLC Method Development for Lipophilic Trimethoxy Amines: Overcoming Silanol Interactions and Retention Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Principles

Lipophilic trimethoxy amines—a class of compounds encompassing active pharmaceutical ingredients (APIs) like trimethoprim, specific neurological agents, and synthetic mescaline analogs—present a unique dichotomy in High-Performance Liquid Chromatography (HPLC) method development. These molecules possess a highly hydrophobic trimethoxybenzene moiety coupled with a basic amine functional group (typically exhibiting a pKa between 8.0 and 10.5).

This structural duality frequently leads to erratic retention profiles and severe peak tailing on standard reversed-phase (RP) columns. As a Senior Application Scientist, understanding the causality behind these chromatographic artifacts is the first step toward building a robust, self-validating analytical method.

The Causality of Peak Tailing

The primary culprit for peak tailing in basic amines is the secondary ion-exchange interaction between the positively charged, protonated amine and the negatively charged, deprotonated silanol groups (


) residing on the silica stationary phase[1]. Older "Type A" silica columns possess highly acidic silanols (pKa ~4.0–5.0), which become fully ionized at mid-pH ranges, acting as sticky ion-exchange sites that trap basic analytes[1][2].

To circumvent this, method developers must employ strict pH control, adhering to the "


 pH unit rule" relative to the analyte's pKa to ensure the compound exists in a single, uniform ionization state[3].

G Start Analyze Amine pKa (Typically 8.0 - 10.5) LowPH Low pH Strategy (pH 2.0 - 3.0) Start->LowPH Option A HighPH High pH Strategy (pH > 10.0) Start->HighPH Option B SilanolLow Silanols Protonated (Neutral) Amine Ionized (+) LowPH->SilanolLow SilanolHigh Silanols Ionized (-) Amine Neutral (Lipophilic) HighPH->SilanolHigh ResultLow Reduced Tailing Lower Retention SilanolLow->ResultLow ResultHigh Maximized Retention Requires Hybrid Column SilanolHigh->ResultHigh

Figure 1: Mechanistic impact of mobile phase pH on silanol ionization and amine retention.

Strategic pH and Buffer Selection

Because the trimethoxy group drives strong hydrophobic partitioning, the retention of these analytes is highly sensitive to the ionization state of the amine.

  • Low-pH Strategy (pH 2.0–3.0): At this pH, the basic amine is fully protonated (ionized), which reduces its inherent lipophilicity. Crucially, the acidic silanols on the silica surface are also fully protonated (neutralized), effectively shutting down secondary ion-exchange interactions and yielding sharp, symmetrical peaks[1][2]. Formic acid (for LC-MS) or phosphate buffers (for UV) are ideal here[3].

  • High-pH Strategy (pH > 10.0): At a pH above the amine's pKa, the molecule becomes deprotonated and neutral. This maximizes the hydrophobic interaction driven by the trimethoxy group, significantly increasing retention[3]. However, this requires specialized hybrid organic-inorganic silica or polymeric columns, as traditional silica dissolves above pH 8.0[3]. Ammonium bicarbonate is the buffer of choice for high-pH LC-MS applications due to its excellent buffering capacity between pH 8.0 and 11.0[4].

Table 1: Buffer Selection Matrix for Lipophilic Amines
StrategyTarget pHRecommended Buffer / AdditiveUV CutoffLC-MS CompatibilityColumn Requirement
Low pH 2.0 - 3.00.1% Formic Acid210 nmExcellentHigh-purity Type B Silica, Polar-embedded[5]
Low pH 2.0 - 3.010-25 mM Potassium Phosphate<200 nmPoor (Non-volatile)Standard Endcapped C18
Mid pH 4.0 - 6.010-25 mM Ammonium Acetate205 nmGoodAvoid: Causes severe tailing for amines[1]
High pH 9.0 - 11.010 mM Ammonium Bicarbonate200 nmExcellentEthylene-Bridged Hybrid (BEH) or Polymeric[3][4]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running a broad scouting gradient first, you establish the baseline retention behavior before fine-tuning for resolution.

Protocol A: Low-pH LC-MS Compatible Screening Workflow

Objective: Achieve sharp peak shapes for basic amines while maintaining mass spectrometry compatibility.

  • Stationary Phase Preparation: Install a high-purity, endcapped C18 column or a polar-embedded amide column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Polar-embedded phases provide an internal hydrogen-bonding shield against residual silanols[5].

  • Mobile Phase Formulation:

    • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% v/v Formic Acid (pH ~2.7).

    • Mobile Phase B (Organic): LC-MS grade Acetonitrile + 0.1% v/v Formic Acid.

  • Sample Preparation: Dissolve the trimethoxy amine standard in a 50:50 mixture of Mobile Phase A and B to prevent solvent-mismatch peak distortion[6]. Filter through a 0.22 µm PTFE syringe filter.

  • Scouting Gradient Execution:

    • Set flow rate to 0.4 mL/min (for 2.1 mm ID columns).

    • Run a linear gradient from 5% B to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes to elute highly lipophilic impurities, then re-equilibrate at 5% B for 3 minutes.

  • Data Evaluation: Assess the peak asymmetry factor (

    
    ). If 
    
    
    
    , the silanol interaction is still too strong. Consider switching to Protocol B or adding a volatile ion-pairing agent (e.g., 5 mM heptafluorobutyric acid) if LC-MS is required[4].
Protocol B: High-pH Retention Maximization Workflow

Objective: Maximize retention of early-eluting polar metabolites while keeping the parent trimethoxy amine neutral.

  • Stationary Phase Preparation: Install a high-pH stable hybrid silica column (e.g., Waters XBridge C18 or equivalent BEH technology). Critical: Do not use standard silica, as it will dissolve[3].

  • Mobile Phase Formulation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in HPLC-grade Water. Adjust pH to 10.0 using dilute Ammonium Hydroxide[4].

    • Mobile Phase B (Organic): LC-MS grade Methanol. (Methanol is preferred over Acetonitrile at high pH to provide different selectivity for aromatic methoxy groups).

  • Gradient Execution:

    • Run a linear gradient from 5% B to 95% B over 15 minutes.

  • System Wash (Post-Run): High pH buffers can precipitate if left in the system. Flush the column and system with 50:50 Water:Methanol (no buffer) for 20 column volumes before shutting down the instrument.

G Step1 1. Column Selection (Hybrid C18 or Polar-Embedded) Step2 2. Mobile Phase Prep (Select Buffer & Organic) Step1->Step2 Step3 3. Scouting Gradient (5% to 95% B over 10-15 min) Step2->Step3 Step4 4. Evaluate Peak Shape & Asymmetry Step3->Step4 Tailing Peak Tailing Observed? (Asymmetry > 1.5) Step4->Tailing FixTailing Adjust pH / Add Modifier or Change Column Chemistry Tailing->FixTailing Yes Optimize Optimize Gradient Slope (Shallow gradient for resolution) Tailing->Optimize No FixTailing->Step3 Validate 5. Method Validation (ICH Q2 Guidelines) Optimize->Validate

Figure 2: Step-by-step scouting and optimization workflow for lipophilic amines.

Troubleshooting and Data Optimization

When developing methods for lipophilic amines, visual inspection of the chromatogram provides immediate diagnostic feedback. Use the following table to correct common deviations.

Table 2: Diagnostic Troubleshooting for Trimethoxy Amines
ObservationMechanistic CauseCorrective Action
Severe Peak Tailing Ion-exchange with ionized silanols (

) at mid-pH[1].
Drop pH to < 3.0 to protonate silanols, or raise pH > 10.0 to neutralize the amine.
Split Peaks / Shoulders Mobile phase pH is too close to the analyte's pKa, causing two ionization states to co-exist[3][7].Adjust mobile phase pH to be at least

units away from the amine's pKa[3].
Retention Time Drift Inadequate buffering capacity. The sample diluent is altering the local pH at the column head[1][4].Increase buffer concentration (e.g., from 5 mM to 20 mM) or match sample diluent to Mobile Phase A[7].
Fronting Peaks Column overloading due to high lipophilicity of the trimethoxy group[6].Dilute sample concentration or reduce injection volume (e.g., from 10 µL to 2 µL)[6].

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent. Available at:[Link]

  • Dolan, J. "A Guide to HPLC and LC-MS Buffer Selection." ACE HPLC Columns. Available at:[Link]

  • Element Lab Solutions. "Buffers and Eluent Additives for HPLC Method Development." Element Lab Solutions. Available at: [Link]

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER. Available at:[Link]

  • MicroSolv Technology Corporation. "How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine." MicroSolv. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. "Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk." ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reductive Amination with Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic workflows where standard reductive amination conditions fail. When working with electron-rich anilines (e.g., anisidines, toluidines, aminophenols), researchers often encounter stalled reactions, complex degradation mixtures, or severe over-alkylation.

This guide dissects the chemical causality behind these failures and provides field-proven, self-validating protocols to restore your reaction yields.

Mechanistic Overview: The "Electron-Rich" Bottleneck

Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Electron-Rich Imine (Low Electrophilicity) A->C Fast (High Nucleophilicity) B Electron-Rich Aniline (e.g., p-Anisidine) B->C D Secondary Amine (Target Product) C->D Slow (Mild Hydrides fail) F Lewis Acid Activated Imine (High Electrophilicity) C->F + Ti(OiPr)4 / ZnCl2 E Tertiary Amine (Over-alkylation Byproduct) D->E + Carbonyl (Fast due to e- rich N) F->D Fast Reduction (NaBH3CN / NaBH4)

Mechanistic pathway of reductive amination with electron-rich anilines and Lewis acid activation.

Troubleshooting Guides & FAQs

Q1: Why does my reductive amination stall at the imine stage when using standard NaBH(OAc)₃? A1: The failure is driven by the electronic properties of the intermediate. Electron-donating groups (EDGs) on the aniline increase the nucleophilicity of the amine, making initial imine formation rapid. However, these same EDGs push electron density into the resulting imine double bond, drastically reducing the electrophilicity of the imine carbon. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent [1]. While excellent for standard substrates, it lacks the hydride-donating power to efficiently reduce electron-rich imines. Solution: Switch to a stronger hydride source (like NaBH₄) in a stepwise protocol, or introduce a Lewis acid to electronically activate the imine.

Q2: I am isolating a significant amount of tertiary amine. How do I prevent this over-alkylation? A2: Over-alkylation is a kinetic problem. Once your target secondary amine is formed, the EDG makes this new amine highly nucleophilic—often more reactive than the starting primary aniline [3]. It rapidly attacks unconsumed aldehyde to form a tertiary amine. Solution: You must manipulate the stoichiometry and the reaction sequence. Use a 1.2 to 1.5 molar excess of the aniline. More importantly, utilize a strictly stepwise indirect amination to ensure all free aldehyde is consumed before any secondary amine is generated.

Q3: Literature often suggests adding Ti(OiPr)₄. When should I use it, and how does it work? A3: Titanium(IV) isopropoxide is critical when dealing with highly electron-rich or sterically hindered ketones. It acts as a dual-purpose reagent [2]. First, it functions as a dehydrating agent, driving the thermodynamic equilibrium of imine formation to completion. Second, it acts as a Lewis acid, coordinating directly to the imine nitrogen. This coordination withdraws electron density from the recalcitrant imine carbon, restoring its electrophilicity and allowing mild reducing agents (like NaBH₃CN) to attack efficiently.

Q4: My reaction mixture turns black, and TLC shows a streak of degradation products. What is happening? A4: Electron-rich anilines (especially aminophenols and anisidines) are highly susceptible to air oxidation. In the presence of oxygen, they form reactive radical species and quinone-imines that rapidly polymerize into dark, insoluble tars. Solution: Degas all solvents by sparging with Argon or N₂ for 15 minutes prior to use. Run the entire reaction under a strict inert atmosphere.

Data Presentation: Reagent System Selection Matrix

Use the following empirical data to select the optimal reagent system based on your specific substrate's electronic profile.

Reducing SystemImine Activation MechanismRelative Reduction RateOver-alkylation RiskBest Use Case Profile
NaBH(OAc)₃ / DCE / AcOH Brønsted Acid (AcOH)SlowLowMildly electron-rich (e.g., m-toluidine)
Ti(OiPr)₄ then NaBH₃CN Lewis Acid (Ti⁴⁺)FastModerateHighly electron-rich (e.g., p-anisidine)
MgSO₄ then NaBH₄ / MeOH None (Stepwise Isolation)Very FastHigh (if aldehyde remains)Sterically hindered electron-rich anilines
Pd(II) / HBpin (Neat) Catalytic HydroborationFastLowSolvent-free green chemistry applications [4]
Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps until the validation checks are confirmed.

Protocol A: Indirect Stepwise Reductive Amination (The "Fail-Safe" Method)

Causality: Physically separating imine formation from reduction prevents the reducing agent from prematurely reducing the aldehyde to an alcohol. It also eliminates over-alkylation by ensuring zero free aldehyde is present when the highly nucleophilic secondary amine is formed [1].

  • Imine Formation: In an oven-dried flask under N₂, dissolve the electron-rich aniline (1.2 eq) and aldehyde (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add anhydrous MgSO₄ (3.0 eq) as a desiccant. Stir at room temperature for 4–12 hours.

  • Validation Check 1: Monitor the reaction by TLC or GC-MS. Do not proceed until the aldehyde is completely consumed. The presence of unreacted aldehyde will guarantee over-alkylation in Step 4.

  • Filtration: Filter the suspension through a fritted funnel to remove the hydrated MgSO₄. Causality: Removing water prevents the imine from hydrolyzing back to the starting materials during solvent swapping.

  • Solvent Swap: Concentrate the filtrate under reduced pressure to yield the crude imine. Immediately redissolve in anhydrous Methanol (MeOH, 0.2 M) and cool to 0 °C.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes.

  • Validation Check 2: Observe mild effervescence (H₂ gas evolution), confirming the hydride is active. Monitor by TLC for the disappearance of the colored imine spot (usually yellow/orange) and the appearance of the secondary amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Lewis Acid-Mediated Direct Reductive Amination

Causality: Ti(OiPr)₄ electronically activates the recalcitrant electron-rich imine in situ, allowing a milder, safer reducing agent to work efficiently without requiring a solvent swap [2].

  • Activation: In an oven-dried flask under Argon, combine the aniline (1.0 eq), carbonyl compound (1.0 eq), and Ti(OiPr)₄ (1.5 eq) in anhydrous THF (0.2 M). Stir at room temperature for 6–12 hours.

  • Validation Check 1: The solution will typically turn a deep, homogenous yellow/orange, indicating the formation of the titanium-imine complex.

  • Reduction: Add NaBH₃CN (1.5 eq) dissolved in a minimal amount of anhydrous Ethanol. Stir for 4–8 hours at room temperature.

  • Quench & Precipitation: Carefully add water (approx. 2 mL per mmol of Ti). Causality: Water hydrolyzes the titanium complex, precipitating insoluble TiO₂ salts.

  • Validation Check 2: A thick white/gray precipitate must form. If the solution remains clear, add slightly more water and stir vigorously.

  • Filtration & Workup: Filter the entire mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with Ethyl Acetate. Extract the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. 2

  • Saavedra, B. et al. (2025). Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide. ACS Sustainable Chemistry & Engineering. 3

  • SciSpace. Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(II)-catalyst. SciSpace Literature. 4

Sources

Technical Support Center: Preventing Oxidation of 3,4,5-Trimethoxyaniline Derivatives

[1]

Executive Summary

3,4,5-Trimethoxyaniline (TMA) and its derivatives are notoriously unstable due to the high electron density conferred by the three methoxy groups.[1] This electron-rich aromatic ring is highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to the formation of radical cations.[1] These intermediates rapidly couple to form colored impurities—ranging from pink/purple (azo/azoxy species) to black tars (polymers/quinones)—often within minutes of exposure to air during workup [1, 2].

This guide provides field-proven protocols to prevent this degradation, focusing on reductive quenching , pH control , and inert handling .[1]

Module 1: Reaction Conditions & Atmosphere
Q: Why does my reaction mixture turn dark immediately upon removing the hydrogen source?

A: The "darkening" is the visual signature of oxidation. While the reducing agent (e.g., H2/Pd) is present, it suppresses the formation of oxidized species.[1] Once removed, the electron-rich aniline reacts with headspace oxygen.[1]

  • Root Cause: Formation of p-iminoquinone-like intermediates or azo-coupling products.[1]

  • Solution: Do not expose the hot reaction mixture to air.[2] Cool to room temperature (or 0°C) under the hydrogen or nitrogen atmosphere before opening the vessel.

Q: Is nitrogen balloon sparging sufficient for degassing solvents?

A: For 3,4,5-trimethoxyaniline, simple sparging is often insufficient for sensitive steps.[1]

  • Recommendation: Use the Freeze-Pump-Thaw method for small scales (<50 mL) or vigorous argon sparging with sonication (20 mins) for larger volumes.[1] Oxygen solubility in organic solvents (like THF or MeOH) is high enough to initiate degradation.[1]

Module 2: Workup & Quenching (The Critical Phase)
Q: The product looks clean by TLC but turns purple during extraction. How do I prevent this?

A: This is the most common failure point. The biphasic extraction exposes the free base aniline to air at the interface.

  • The Fix: Incorporate a sacrificial antioxidant in the aqueous phase.

  • Protocol: Add Sodium Dithionite (Na2S2O4) (approx. 1-2% w/v) or Ascorbic Acid to the aqueous wash solution.[1] This scavenger reduces any oxidized radical cations back to the parent aniline before they can polymerize [3, 4].

Q: Should I use acidic or basic workup?

A: Acidic is safer for stability, but Basic is required for extraction. [1]

  • Dilemma: Aniline salts (acidic) are stable to oxidation but stay in the water layer. Free bases (basic) extract into organics but oxidize rapidly.[1]

  • Strategy: Perform the extraction quickly using the "Dithionite Rescue" method (see Protocol A below) and immediately convert the isolated free base into a stable salt (HCl or H2SO4) for storage.

Module 3: Purification & Storage
Q: Can I purify 3,4,5-trimethoxyaniline on silica gel?

A: Standard silica gel is slightly acidic and can catalyze oxidative degradation, often resulting in a product that "streaks" or turns brown on the column.[1]

  • Modification: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.

  • Alternative: Use Basic Alumina or perform a recrystallization from ethanol/water instead of chromatography to minimize surface-catalyzed oxidation [5].[1]

Q: What is the best way to store the final compound?

A: Never store the free base for long periods.

  • Best Practice: Convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated ammonium group withdraws electron density from the ring, dramatically increasing oxidation potential and stability.[1]

  • Conditions: Store under Argon at 4°C in an amber vial [6].

Comparative Data: Reduction Methods
MethodReagentsRisk of OxidationNotes
Catalytic Hydrogenation H2, Pd/C, MeOHLow Cleanest method.[1] Oxidation risk occurs only during filtration of catalyst.
Hydrazine Transfer N2H4, Pd/C, EtOHLow-Medium Generates N2 gas which helps blanket the reaction.[1] Excess hydrazine acts as an antioxidant [7].[1]
Iron Reduction Fe, HCl (Béchamp)High Iron sludge can trap product; oxidative stress is high during the basic workup required to remove iron salts.
Sulfide Reduction Na2S or NaSHMedium Good for sulfur-tolerant substrates, but smelly and requires careful pH management.[1]
Visualizing the Threat: Oxidation Pathway

The following diagram illustrates why 3,4,5-trimethoxyaniline is unstable. The methoxy groups push electron density into the ring, facilitating the loss of an electron to form a reactive radical cation.[1]

OxidationPathwayTMA3,4,5-Trimethoxyaniline(Colorless Free Base)RadicalRadical Cation[Ar-NH2]•+TMA->Radical Air/O2 (SET)- e-Radical->TMA Sodium Dithionite(Reduction)DimerHydrazobenzene /Quinone ImineRadical->Dimer CouplingImpurityAzo/Azoxy Species &Polyaniline Tars(Purple/Black)Dimer->Impurity Further Oxidation

Caption: Oxidation cascade of electron-rich anilines.[1] Note the "Rescue" pathway provided by reducing agents like Sodium Dithionite.

Standard Operating Protocols (SOPs)
Protocol A: The "Safe Workup" (Dithionite Rescue)

Use this protocol for isolating the free base if chromatography is necessary.

  • Quenching: Upon reaction completion, cool mixture to 0°C under N2.

  • Filtration (if Pd/C used): Filter catalyst through a Celite pad under a blanket of Nitrogen.[1] Do not let the filter cake run dry and suck air.

  • Preparation of Wash: Prepare a 10% w/v Sodium Dithionite (Na2S2O4) aqueous solution.[1]

  • Extraction:

    • Dilute the organic filtrate with degassed Ethyl Acetate.

    • Wash immediately with the Sodium Dithionite solution.

    • Observation: The aqueous layer may turn slightly yellow/brown as it absorbs the oxidative potential.

  • Drying: Dry organic layer over Na2SO4 (Sodium Sulfate) containing a spatula tip of activated charcoal (to absorb trace colored impurities).[1]

  • Concentration: Evaporate solvent at <40°C. Do not heat to dryness for prolonged periods.

Protocol B: Conversion to Stable HCl Salt

Recommended for long-term storage.[1]

  • Dissolve the fresh, crude 3,4,5-trimethoxyaniline (from Protocol A) in a minimum amount of dry Methanol or Diethyl Ether.[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane or bubbling HCl gas until pH < 2.

  • A white to off-white precipitate should form immediately.[1]

  • Filter the solid under N2.

  • Wash with cold diethyl ether (removes non-basic colored impurities).[1]

  • Dry in a vacuum desiccator over P2O5.

Workflow Visualization: Anaerobic Handling

SafeWorkupcluster_preventionOxidation Prevention ZoneStartReaction Complete(Inert Atmosphere)FilterFilter Catalyst(Keep Wet / N2 Blanket)Start->FilterPartitionBiphasic ExtractionFilter->PartitionDithioniteAdd 10% Na2S2O4(aq)(Sacrificial Reductant)Partition->DithioniteCrucial StepSpeedMinimize Time(<15 mins)Dithionite->SpeedSaltFormAdd HCl / Dioxane(Immediate Salt Formation)Speed->SaltFormStorageStable HCl Salt(Store @ 4°C)SaltForm->Storage

Caption: Optimized workflow for handling air-sensitive anilines. The "Prevention Zone" highlights the critical dithionite wash step.

References
  • Mechanism of Aniline Oxidation: Jabir, S. et al. "Kinetics and Thermodynamics of Oxidation of 3,4,5-trimethoxy Aniline."[1] Der Pharma Chemica, 2017, 9(11):86-90.[1]

  • General Aniline Stability: BenchChem Technical Support. "Preventing oxidation of the aniline group during complexation."[2]

  • Dithionite Reduction Protocol: Organic Chemistry Portal. "Sodium Hydrosulfite (Sodium Dithionite) as Reducing Agent."

  • Use of Dithionite in Workup: ResearchGate Discussion. "Can anyone suggest a good sodium dithionite workup after reducing a nitro function?"

  • Silica Gel Interactions: MDPI. "Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel." Catalysts, 2022.[1][3] (Discusses aniline/silica interactions).

  • Storage & Handling: SynQuest Labs. "Safety Data Sheet: 3,4,5-Trimethoxyaniline."

  • Hydrazine Reduction: ChemicalBook.[1] "Synthesis of 3,4,5-trimethoxyaniline via Hydrazine/Pd."

Technical Support Center: Resolution of Unreacted Aldehydes in Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. In reductive amination workflows, the conversion of a primary amine and an aldehyde into a secondary amine is a foundational transformation. However, driving the reaction to completion often requires an excess of the aldehyde electrophile. Removing this unreacted aldehyde during workup is a notorious bottleneck; aldehydes frequently co-elute with amines during chromatography and can undergo unwanted side reactions if left in the product mixture.

As an Application Scientist, I have designed this guide to move beyond generic advice. Below, we dissect the causality behind purification failures and provide self-validating, field-proven protocols to isolate your secondary amine with high fidelity.

Strategy Matrix: Quantitative Comparison of Removal Methods

Before selecting a troubleshooting pathway, consult this quantitative matrix to match the purification strategy with your specific scale and substrate constraints.

Purification StrategyMechanism of ActionTypical Purity YieldOptimal ScaleTime RequiredReagent CostBest For
Bisulfite Extraction Covalent adduct formation (Liquid-Liquid)>95%[1]Gram to Multi-kilo< 1 HourVery LowStandard batch synthesis, scale-ups, aromatic aldehydes.
Polymer Scavengers Covalent capture on solid support>95%Milligram to Gram2 - 16 HoursHighParallel library synthesis, water-sensitive products.
Acid/Base Extraction pH-dependent ionization80 - 90%Gram to Kilo1 - 2 HoursLowHighly basic amines, non-enolizable aldehydes.

Troubleshooting Q&A & Mechanistic Deep Dives

Q1: Why is my unreacted aldehyde so difficult to separate from the secondary amine product using standard silica gel chromatography?

The Causality: Standard normal-phase silica gel chromatography relies on differences in polarity. Secondary amines are highly polar and act as strong hydrogen-bond donors/acceptors. When interacting with the weakly acidic silanol groups on the silica stationary phase, amines tend to streak severely. If your unreacted aldehyde has a similar retention factor (


) to the streaking amine, they will co-elute. Furthermore, concentrating secondary amines in the presence of unreacted aldehydes on a highly active surface like silica can inadvertently catalyze the formation of unwanted tertiary amines or iminium intermediates[2].

The Solution: Abandon standard chromatography for the initial cleanup. Instead, exploit the specific chemical reactivity of the aldehyde group using either chemoselective liquid-liquid extraction or solid-phase scavenging.

Q2: How can I use a liquid-liquid extraction method to selectively remove the aldehyde without losing my secondary amine?

The Causality: You can exploit the electrophilicity of the aldehyde by reacting it with sodium bisulfite (


). The nucleophilic sulfur atom in bisulfite attacks the carbonyl carbon of the aldehyde, forming an 

-hydroxy sulfonate (a "bisulfite adduct"). This adduct is highly ionic and water-soluble, driving it entirely into the aqueous phase[3]. Meanwhile, your secondary amine (provided the aqueous layer is not overly acidic) remains un-ionized and stays in the organic phase[4].

Bisulfite_Pathway Mix Crude Mixture (2° Amine + Aldehyde) AddNaHSO3 Add Saturated Aq. NaHSO3 & Shake Vigorously Mix->AddNaHSO3 PhaseSep Phase Separation (Aq vs. Org) AddNaHSO3->PhaseSep Nucleophilic Addition Adduct Aldehyde-Bisulfite Adduct (Water Soluble) AmineOrg 2° Amine in Organic Phase (Water Insoluble) PhaseSep->Adduct Aqueous Layer PhaseSep->AmineOrg Organic Layer

Mechanism of liquid-liquid separation via aldehyde-bisulfite adduct formation.

Self-Validating Protocol: Sodium Bisulfite Wash[3][4]

Note: This protocol is a self-validating system. The disappearance of the aldehyde's UV-active spot or carbonyl stretch (IR) in the organic layer confirms success.

  • Dissolution: Dissolve the crude reaction mixture (containing the secondary amine and unreacted aldehyde) in a water-immiscible solvent like 10% Ethyl Acetate in Hexanes or Dichloromethane (approx. 25 mL per gram of crude).

  • Co-solvent Addition (Critical for Aliphatic Aldehydes): Add a minimal amount of a water-miscible solvent (e.g., 5 mL of Methanol or DMF) to the organic layer. This breaks the interfacial surface tension and allows the aqueous bisulfite to intimately mix with the organic aldehyde[4].

  • Adduct Formation: Transfer to a separatory funnel. Add 5-10 mL of freshly prepared saturated aqueous

    
    . Shake vigorously for 30 to 60 seconds. Caution: Vent frequently, as sulfur dioxide gas may be generated[3].
    
  • Phase Separation: Add 25 mL of deionized water to dissolve the newly formed bisulfite adduct completely. Allow the layers to separate.

  • Validation & Workup: Drain the aqueous layer (contains the aldehyde). Spot the organic layer on a TLC plate; the aldehyde spot should be absent. Wash the organic layer twice more with deionized water to remove residual bisulfite, dry over anhydrous

    
    , and concentrate to yield the purified secondary amine.
    
Q3: My secondary amine is highly water-soluble, making liquid-liquid extraction impossible. Is there a resin-based alternative?

The Causality: For highly polar products, or when conducting high-throughput parallel library synthesis, aqueous workups lead to product loss. Polymer-supported (PS) scavengers offer a phase-switching alternative[5]. By adding a resin functionalized with a nucleophile—such as PS-Tosylhydrazine (Si-TS-Hydrazine) or PS-Trisamine—the unreacted aldehyde covalently binds to the insoluble polymer matrix, forming a resin-bound hydrazone or imine[6]. The purified secondary amine remains in the liquid phase, and the impurities are simply filtered away.

Resin_Scavenging Crude Crude Reaction (2° Amine + Excess Aldehyde) AddResin Add PS-Hydrazine Resin (Polymer-bound Nucleophile) Crude->AddResin Incubate Agitate at RT (2-16 Hours) AddResin->Incubate Filter Simple Filtration Incubate->Filter Covalent Capture Bound Resin-bound Hydrazone (Trapped Aldehyde) FreeAmine Purified 2° Amine (In Solution) Filter->Bound Solid Retentate Filter->FreeAmine Liquid Filtrate

Workflow for sequestering unreacted aldehydes using polymer-supported scavengers.

Self-Validating Protocol: Polymer-Supported Scavenging[5]
  • Preparation: Ensure the reductive amination is complete via LC-MS. Quench any remaining hydride reducing agent (e.g., polymer-bound cyanoborohydride or triacetoxyborohydride)[6].

  • Resin Loading: To the crude reaction mixture in THF or Dichloromethane, add 2.0 to 3.0 equivalents of PS-Tosylhydrazine resin (relative to the estimated unreacted aldehyde).

  • Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 2 to 16 hours. Do not use a magnetic stir bar, as the grinding action will pulverize the polymer beads, clogging your filters.

  • Filtration & Validation: Filter the mixture through a fritted syringe or a pad of Celite. Wash the resin bed twice with the reaction solvent to ensure all secondary amine is eluted. Analyze the filtrate via LC-MS to validate the absence of the aldehyde mass.

  • Concentration: Evaporate the filtrate to yield the pure secondary amine.

Q4: I am using the bisulfite method, but my aliphatic aldehyde is not transferring to the aqueous layer. What is failing?

The Causality: Aliphatic aldehydes, particularly sterically hindered ones (like neopentyl aldehydes), have slower reaction kinetics with bisulfite compared to aromatic aldehydes. Furthermore, if the organic solvent is highly non-polar (e.g., 100% hexanes), the aqueous bisulfite cannot penetrate the organic phase to react with the aldehyde.

The Solution: You must alter the partition coefficient and interfacial kinetics. Dimethylformamide (DMF) is the optimal miscible solvent for this[1][3]. By dissolving the crude mixture in DMF before adding the aqueous bisulfite, you create a homogenous micro-environment where the bisulfite and the aliphatic aldehyde can rapidly collide and react. Once the adduct forms, adding the immiscible organic solvent (like ether or ethyl acetate) forces the phase separation, leaving the highly charged adduct trapped in the aqueous/DMF layer[7].

References

  • Ley, S. V., et al. (2003). Polymer-supported triacetoxyborohydride: a novel reagent of choice for reductive amination. The Vespiary / Elsevier Science Ltd. Available at:[Link]

  • Biotage. Utilizing bound reagents & scavengers with microwave heating, an enabling strategy in medicinal chemistry: Reductive amination. Available at: [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central (PMC). Available at:[Link]

  • FAO AGRIS. (2018). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. Available at:[Link]

  • Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • Google Patents. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of Trimethoxybenzyl Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing erratic assay results and formulation failures when working with highly lipophilic pharmacophores. Trimethoxybenzyl anilines—often developed as potent antimitotic agents targeting the colchicine-binding site of tubulin—are notorious for their poor aqueous solubility[1].

This guide is designed to provide you with the mechanistic causality behind these solubility issues and deliver self-validating, field-proven protocols to overcome them.

Diagnostic Overview: Why Do Trimethoxybenzyl Anilines Precipitate?

The solubility bottleneck of trimethoxybenzyl anilines is rooted in the molecule's structural thermodynamics. The 3,4,5-trimethoxybenzyl moiety is extremely lipophilic. When coupled with an aniline ring, which is a very weak base (pKa typically between 3 and 5), the molecule remains largely un-ionized at physiological pH (7.4). This lack of ionization drives a high LogP, causing the molecules to rapidly undergo hydrophobic aggregation in aqueous media rather than remaining solvated. This manifests as false negatives in in vitro assays due to target occlusion, and negligible bioavailability in vivo.

Troubleshooting Guide: In Vitro Assay Precipitation

Symptom: Your compound precipitates when spiked into cell culture media (e.g., DMEM) or biochemical assay buffers, leading to flat dose-response curves or highly variable IC50 values. Root Cause: You are exceeding the compound's kinetic solubility limit. Compounds stored in DMSO can crash out rapidly when diluted into aqueous buffers, forming amorphous aggregates[2].

Self-Validating Protocol: High-Throughput Kinetic Solubility Assay

To prevent assay artifacts, you must determine the kinetic solubility limit before running biological assays. This protocol uses laser nephelometry to detect precipitation via light scattering[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the trimethoxybenzyl aniline in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in pure DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. This ensures a constant final DMSO concentration of 2.0% across all wells[3].

  • Incubation: Shake the plate at 25°C for 2 hours to allow for induced precipitation.

  • Measurement: Read the plate using a laser nephelometer. If a nephelometer is unavailable, use a UV-Vis spectrophotometer to measure absorbance/scattering at 620 nm.

  • Validation Check (The Self-Validating Step): Plot the scattering intensity against compound concentration. The kinetic solubility limit is strictly defined as the highest concentration before a statistically significant increase in light scattering is detected compared to a blank (2% DMSO in buffer). Never dose cells above this established concentration.

G Start Trimethoxybenzyl Aniline Solubility Assessment Decision Development Stage? Start->Decision Early Early Discovery / In Vitro Assays (Need speed, low compound req.) Decision->Early Hit-to-Lead Late Lead Optimization / In Vivo Dosing (Need true equilibrium data) Decision->Late Formulation Kinetic Kinetic Solubility Assay 1. Dissolve in DMSO 2. Spike into aqueous buffer 3. Measure precipitation (Nephelometry) Early->Kinetic Thermo Thermodynamic Solubility Assay 1. Add solid powder to buffer 2. Shake 24h at 25°C 3. Filter/Centrifuge & LC-MS Late->Thermo

Caption: Decision tree for selecting the appropriate solubility assay during drug development.

Troubleshooting Guide: In Vivo Formulation & Chemical Modification

Symptom: The compound shows excellent in vitro potency but fails to achieve therapeutic plasma concentrations in vivo due to insolubility in standard dosing vehicles. Solution: If standard co-solvents (like PEG400 or Cremophor) fail, structural or supramolecular modification is required.

Strategy A: Hydrochloride Salt Formation

While anilines are weak bases, converting the secondary amine of a benzylaniline to a hydrochloride salt can drastically improve solubility. Cushman et al. demonstrated that synthesizing N-(3,4,5-trimethoxybenzyl)aniline hydrochloride salts yields water-soluble compounds that retain potent cytotoxicity and antimitotic activity[1].

Protocol: Synthesis of Benzylaniline Hydrochloride Salts

  • Solvation: Dissolve the free base of the trimethoxybenzyl aniline in anhydrous diethyl ether and cool the reaction flask to 0–5°C using an ice bath[1].

  • Protonation: Slowly bubble dry HCl gas through the solution (alternatively, add a stoichiometric amount of HCl in dioxane dropwise) for 30 minutes[1].

  • Isolation: The salt will precipitate as a stable, crystalline solid. Isolate the product via vacuum filtration[1].

  • Purification: Wash the filter cake with cold anhydrous ether and dry under high vacuum to remove residual solvent.

Strategy B: Phosphate Prodrugs

Modeled after combretastatin A-4 phosphate (CA-4P), appending a phosphate group to an available hydroxyl or amine creates a highly soluble prodrug. The phosphate group is heavily ionized at physiological pH, driving massive solubility gains, and is rapidly cleaved by endogenous alkaline phosphatases in the bloodstream to release the active drug[4].

Strategy C: Cyclodextrin Complexation

If covalent modification is not viable,


-cyclodextrin (

-CD) can be used as a formulation excipient. Thermodynamic studies indicate that the hydrophobic cavity of

-CD specifically encapsulates the 3,4,5-trimethoxybenzyl group. This creates an enthalpy-driven host-guest complex that shields the lipophilic moiety from the aqueous environment, significantly increasing solubility[5].

G Core Trimethoxybenzyl Aniline Poor Aqueous Solubility Mod1 Salt Formation (e.g., Hydrochloride) Core->Mod1 Mod2 Prodrug Approach (e.g., Phosphate Ester) Core->Mod2 Mod3 Host-Guest Complex (e.g., beta-Cyclodextrin) Core->Mod3 Mech1 Protonation of aniline nitrogen Increases ionization Mod1->Mech1 Mech2 Addition of highly polar group Cleaved by phosphatases in vivo Mod2->Mech2 Mech3 Hydrophobic cavity encapsulates 3,4,5-trimethoxybenzyl ring Mod3->Mech3

Caption: Structural and formulation strategies to overcome the hydrophobicity of trimethoxybenzyl anilines.

Quantitative Data: Solubility Enhancement Comparison
Compound / StrategyModification TypeAqueous SolubilityMechanism of Enhancement
Combretastatin A-4 (CA-4) None (Parent)~0.057 mg/mL[4]N/A
CA-4 Phosphate (CA-4P) Phosphate Prodrug>100 mg/mL[4]Ionization of phosphate group (cleaved in vivo)
Benzylaniline Free Base None (Parent)< 0.1 mg/mLN/A
N-(3,4,5-trimethoxybenzyl)aniline HCl Hydrochloride Salt> 10 mg/mL[1]Protonation of the secondary amine
Trimethoxybenzyl pharmacophore +

-CD
Host-Guest Complex~3-fold increase[5]Encapsulation of the trimethoxybenzyl group

Frequently Asked Questions (FAQs)

Q1: Why does my trimethoxybenzyl aniline aggregate even at 1 µM in buffer, despite a calculated LogP of 3.5? A: Calculated LogP assumes a perfect equilibrium partition, but kinetic solubility is driven by the rate of nucleation when transitioning from DMSO to water. The rigid, planar nature of the trimethoxybenzyl and aniline rings promotes rapid pi-pi stacking and crystallization. Always use the kinetic solubility protocol to find your true working concentration[2].

Q2: Should I use kinetic or thermodynamic solubility assays for my IND-enabling studies? A: For IND-enabling studies and formulation development, you must use thermodynamic solubility assays . Kinetic solubility is only appropriate for early-stage in vitro screening. Thermodynamic assays involve adding the solid crystalline powder directly to the aqueous buffer and shaking for 24–48 hours to reach true equilibrium[2].

Q3: Will forming a hydrochloride salt alter the biological activity of my compound? A: No. Once the hydrochloride salt enters the physiological pH of the bloodstream or cell culture media (pH 7.4), it will rapidly equilibrate back to its free base form. The salt form merely acts as a highly soluble delivery vehicle to get the compound into solution[1].

References

  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. nih.gov. 4

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). enamine.net. 3

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. researchgate.net. 2

  • Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. nih.gov. 1

  • Study of the physicochemical properties of trimethoprim with beta-cyclodextrin in solution. nih.gov. 5

Sources

Technical Support Center: Aniline-Benzaldehyde Condensation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Time & Yield for Schiff Base Formation (


-Benzylideneaniline)
Ticket ID:  CHEM-SUP-8821
Status:  Open
Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The "Goldilocks" Kinetic Profile

Welcome to the Reaction Optimization Support Center. You are likely experiencing one of two issues: your reaction is taking hours instead of minutes, or your yield is stalling around 60-70%.

The condensation of aniline and benzaldehyde is a textbook equilibrium reaction, but it is deceptively sensitive to pH and water activity . It is not a simple "mix and stir" if you require high throughput. The reaction rate is governed by a trade-off between nucleophilicity and leaving-group ability.

Module 1: Reaction Mechanism & Kinetics (The "Why")

FAQ: Why is my reaction stalling?

A: The reaction is likely stuck at the carbinolamine (hemiaminal) intermediate.

The formation of the imine (Schiff base) occurs in two distinct steps:

  • Nucleophilic Attack: Aniline attacks the benzaldehyde carbonyl. This requires a neutral aniline (nucleophile).

  • Dehydration: The oxygen must be protonated to leave as water. This requires an acidic environment.[1]

The Paradox:

  • Too Acidic (pH < 3): The aniline gets protonated (

    
    ), losing its lone pair. It becomes non-nucleophilic. Reaction stops.
    
  • Too Basic (pH > 6): There are no protons available to convert the intermediate

    
     into 
    
    
    
    . Hydroxide (
    
    
    ) is a terrible leaving group. Reaction reverses.

The Solution: You must maintain a "Goldilocks" pH of 4.0 – 5.0 . This is usually achieved with a catalytic amount of glacial acetic acid.

Visualization: Mechanistic Pathway & pH Gating

SchiffBaseMechanism cluster_pH pH Critical Zone Reactants Aniline + Benzaldehyde Intermediate Carbinolamine (Hemiaminal) Reactants->Intermediate Step 1: Nucleophilic Attack (Requires Neutral Amine) Transition Protonated Intermediate Intermediate->Transition Step 2: Protonation (Requires Acid Catalyst) Product N-Benzylideneaniline (Imine) + H2O Transition->Product Step 3: Elimination (-H2O) Product->Reactants Hydrolysis (If H2O not removed)

Figure 1: The mechanistic pathway showing the critical role of protonation in the second step. Note the reversibility (dashed line) if water is not managed.

Module 2: Methodology Comparison (The "How")

To optimize reaction time, you must choose the correct energy input and solvent system. The table below summarizes the efficiency of common methods.

Data Summary: Reaction Time vs. Yield

MethodSolventCatalystTimeYieldComments
Conventional Ethanol (Reflux)Glacial Acetic Acid2–4 Hours80–88%Standard lab method. Slow due to solvent reflux limitations.
Azeotropic Toluene (Reflux)p-TsOH3–5 Hours90%Uses Dean-Stark trap. Best for large scale where water removal is critical.
Microwave None (Solvent-Free) None/Trace Acid 2–5 Mins 95–98% Recommended for speed. Polar reactants couple efficiently with MW energy.
Mechanochemical None (Grinding)None10–20 Mins96%"Green" method. Mortar & pestle or ball mill. Very fast.

Senior Scientist Note: If you are screening libraries of compounds, switch to Microwave-Assisted Solvent-Free Synthesis . It reduces reaction time by ~98% compared to ethanol reflux.

Module 3: Troubleshooting Guides (Tickets)

Ticket #001: "I have a high yield, but the product is an oil, not a solid."
  • Diagnosis: Impurity or Solvent Trap.

  • Root Cause: Residual benzaldehyde acts as a solvent, preventing crystallization. Alternatively, the reaction did not go to completion, leaving unreacted aniline (oily).

  • Fix:

    • Wash the crude mixture with dilute HCl (5%) to remove unreacted aniline.

    • Wash with NaHSO₃ (Sodium Bisulfite) solution to remove unreacted benzaldehyde (forms a solid adduct).

    • Recrystallize from 95% Ethanol .

Ticket #002: "Reaction reverses upon isolation."
  • Diagnosis: Hydrolysis.

  • Root Cause: Schiff bases are hydrolytically unstable. If you use water during the workup (e.g., pouring into ice water) without neutralizing the acid catalyst, the residual acid + water will hydrolyze the imine back to the aldehyde and amine.

  • Fix:

    • Neutralize the acid catalyst (add a pinch of

      
      ) before adding water.
      
    • Alternatively, use a non-aqueous workup: evaporate solvent and recrystallize directly.

Module 4: Optimized Experimental Protocols

Protocol A: The "Speed" Method (Microwave-Assisted)

Best for: Rapid screening, small scale (<1g).

  • Mix: In a microwave-safe vial, combine 10 mmol Aniline and 10 mmol Benzaldehyde .

  • Catalyze: Add 1 drop of Glacial Acetic Acid (optional, but ensures consistency).

  • Irradiate: Place in a microwave reactor.

    • Settings: 300W, 100°C limit.

    • Time: 2–3 minutes.

  • Cool: Allow to cool to room temperature. The mixture should solidify immediately.

  • Purify: Recrystallize from hot ethanol.

Protocol B: The "Scale-Up" Method (Azeotropic Distillation)

Best for: Large scale (>10g), moisture-sensitive substrates.

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Dissolve reactants (1:1 equiv) in Toluene (anhydrous).

  • Catalyst: Add 1 mol% p-Toluenesulfonic acid (p-TsOH) .

  • Reflux: Heat to reflux. Water will separate in the Dean-Stark trap.

  • Endpoint: Stop when water collection ceases (theoretical volume calculated).

  • Workup: Evaporate Toluene. Recrystallize.

Module 5: Decision Logic

Use this flowchart to determine the correct corrective action for your specific situation.

TroubleshootingTree Start Start: Reaction Analysis CheckTime Is reaction time > 1 hour? Start->CheckTime CheckYield Is Yield < 70%? CheckTime->CheckYield No MethodCheck Are you using Ethanol Reflux? CheckTime->MethodCheck Yes CheckWater Is water being removed? CheckYield->CheckWater Yes (Equilibrium Issue) CheckPH Check pH CheckYield->CheckPH Yes SwitchMW Action: Switch to Microwave (Reduce to <5 mins) MethodCheck->SwitchMW Yes MethodCheck->CheckWater No (Already MW) AddSieves Action: Add 4A Mol. Sieves or use Dean-Stark CheckWater->AddSieves No AdjustPH Action: Add Glacial Acetic Acid (Target pH 4.5) CheckPH->AdjustPH pH > 6 or pH < 3

Figure 2: Troubleshooting logic tree for identifying process bottlenecks.

References

  • BenchChem. (2025).[2] Comparative analysis of green synthesis methods for N-Benzylideneaniline. Retrieved from

  • Yadav, A. R., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research. Retrieved from

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from

  • ResearchGate. (2025). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Retrieved from

Sources

Technical Support Center: Separation & Purification of Mono- vs. Bis-Alkylated Aniline Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The alkylation of anilines—whether via direct alkylation with alkyl halides or reductive amination—notoriously yields a statistical mixture of unreacted primary aniline, mono-alkylated (secondary amine), and bis-alkylated (tertiary amine) products[1].

Because mono- and bis-alkylated anilines share nearly identical


 values and dipole moments, their retention factors (

) on standard silica gel overlap significantly. This guide provides field-proven, self-validating methodologies to overcome this classic purification bottleneck.

Troubleshooting & FAQs

Q1: Why does my reaction always yield a mixture of mono- and bis-alkylated anilines, and how can I prevent it? A1: This is a fundamental kinetic issue. The initially formed mono-alkylated aniline (secondary amine) is often more nucleophilic than the starting primary aniline due to the inductive electron-donating effect of the newly added alkyl group[1]. This leads to competitive over-alkylation. To suppress this, you must control the stoichiometry (using a large excess of the primary aniline) or switch to a reductive amination pathway using sterically hindered aldehydes (e.g., isobutyraldehyde), which kinetically favors mono-alkylation[2].

Q2: I have a small-scale mixture (<100 mg). Standard silica gel chromatography isn't separating my secondary and tertiary aniline. What should I change? A2: Standard silica gel contains acidic silanol groups that strongly hydrogen-bond with basic aniline nitrogens, causing severe peak tailing and co-elution. You must mask these silanols. Pre-treat your silica gel with a mobile phase containing 1–5% Triethylamine (Et₃N) or use specialized amine-functionalized (NH₂-capped) silica. The tertiary amine will typically elute first due to its greater steric bulk, which hinders its interaction with the stationary phase.

Q3: I have a preparative-scale mixture (>1 g) where chromatography is inefficient. What is the most reliable chemical separation method? A3: The Boc-Protection Strategy is the gold standard for preparative scales[3]. By reacting the mixture with di-tert-butyl dicarbonate (Boc₂O), the secondary amine is selectively converted into a neutral carbamate. The tertiary amine, lacking an N-H proton, cannot react[4]. This drastically alters the polarity and basicity of the mono-alkylated product, allowing for a straightforward acid-base extraction.

Q4: Can I use the classical Hinsberg Method for this separation? A4: While the Hinsberg method (using benzenesulfonyl chloride) theoretically separates secondary and tertiary amines by forming insoluble sulfonamides[5], it is generally discouraged for product recovery. The harsh conditions required to deprotect the resulting sulfonamide often degrade the target aniline. The Boc-strategy is far superior for recovering the intact mono-alkylated product.

Separation Strategy Workflows

SeparationDecision Start Mixture: Mono- & Bis-Alkylated Anilines Scale Reaction Scale? Start->Scale Small Analytical (< 100 mg) Scale->Small Low Mass Large Preparative (> 100 mg) Scale->Large High Mass Chrom Chromatography (NH2-Silica / Et3N) Small->Chrom Chem Chemical Derivatization Large->Chem Boc Boc-Protection Strategy (High Recovery) Chem->Boc Preferred Hinsberg Hinsberg Method (Low Recovery) Chem->Hinsberg Alternative

Caption: Decision tree for selecting the optimal separation strategy based on reaction scale.

Quantitative Data Summary

Separation MethodOptimal ScaleReagents / Stationary PhaseSeparation MechanismTypical Recovery Yield
Modified Chromatography < 100 mgSilica gel + 1-5% Et₃NDifferential interaction with masked silanols70 - 85%
Boc-Derivatization > 100 mgBoc₂O, DMAP, THF, HCl, TFAPolarity & basicity alteration via carbamate85 - 95%
Hinsberg Method > 100 mgBenzenesulfonyl chloride, NaOHFormation of insoluble sulfonamides40 - 60%

Experimental Protocols

Protocol A: Boc-Derivatization Assisted Separation (Preparative Scale)

This protocol transforms a difficult chromatographic separation into a simple liquid-liquid extraction[3].

Step 1: Selective Protection

  • Dissolve the crude aniline mixture (1.0 eq based on total amine content) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir at room temperature for 2–4 hours.

    • Causality: Boc₂O selectively reacts with the sterically accessible N-H of the secondary amine. The tertiary amine lacks an N-H proton, preventing the formation of the stable carbamate intermediate[4].

    • Self-Validation: TLC analysis (Hexanes/EtOAc) will show the disappearance of the secondary amine spot and the appearance of a new, highly non-polar spot (the Boc-protected amine) running near the solvent front.

Step 2: Acid-Base Extraction

  • Evaporate the reaction solvent under reduced pressure and redissolve the residue in Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash the organic layer vigorously with 1M aqueous HCl (3 x 50 mL).

    • Causality: The acidic wash protonates the unreacted tertiary amine, converting it into a water-soluble hydrochloride salt and driving it into the aqueous layer. The neutral, non-basic Boc-amine remains entirely in the organic layer.

    • Self-Validation: Basifying the collected aqueous layer with NaOH and extracting with DCM will yield the pure tertiary amine byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure N-Boc mono-alkylated aniline.

Step 3: Deprotection

  • Dissolve the isolated N-Boc amine in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM.

  • Stir at room temperature for 1 hour.

    • Causality: TFA protonates the carbamate oxygen, triggering the release of CO₂ and isobutylene gas, yielding the pure mono-alkylated aniline as a TFA salt[6].

  • Concentrate under vacuum, neutralize with saturated aqueous NaHCO₃, and extract with DCM to isolate the free mono-alkylated aniline.

BocWorkflow Mix Secondary Amine + Tertiary Amine Reagent Add Boc2O, DMAP, THF Mix->Reagent Reaction Selective N-Boc Protection Reagent->Reaction Products N-Boc Secondary Amine (Neutral) + Tertiary Amine (Basic) Reaction->Products Sep Acid-Base Extraction (HCl / DCM) Products->Sep Org Organic Layer: N-Boc Secondary Amine Sep->Org Aq Aqueous Layer: Tertiary Amine Salt Sep->Aq Deprotect TFA Deprotection -> Pure Mono-alkylated Org->Deprotect

Caption: Logical workflow of the Boc-derivatization assisted separation mechanism.

Protocol B: Chromatographic Separation using Basic Modifiers (Analytical Scale)

If derivatization is not an option, you must modify the stationary phase environment.

Step 1: Column Preparation

  • Prepare a mobile phase consisting of your standard eluent (e.g., Hexanes/EtOAc) supplemented with 2% Triethylamine (Et₃N).

  • Slurry-pack the silica gel column using this Et₃N-spiked mobile phase. Flush the column with at least 3 column volumes before loading the sample.

    • Causality: The Et₃N irreversibly binds to and neutralizes the highly acidic silanol (-SiOH) sites on the silica gel. This prevents the basic aniline nitrogens from hydrogen-bonding to the stationary phase, which is the primary cause of peak tailing and co-elution.

Step 2: Elution

  • Load the crude mixture and elute using the Et₃N-spiked mobile phase.

    • Self-Validation: Monitor the fractions via TLC (using Et₃N-treated TLC plates). The tertiary amine will elute faster (

      
       ~ 0.6) than the secondary amine (
      
      
      
      ~ 0.4) because the tertiary amine's lone pair is more sterically hindered, reducing its transient interactions with the modified silica matrix.

References

  • Katritzky, A. R., et al. "A versatile method for the N, N-dialkylation of aromatic amines via Grignard reactions." Canadian Journal of Chemistry. URL: [Link]

  • National Institutes of Health (NIH). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." PMC. URL:[Link]

  • Testbook. "Hinsberg's Method for Separation of Amines." Testbook Chemistry. URL: [Link]

Sources

Technical Support Center: Stability of Trimethoxybenzyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with trimethoxybenzyl (TMB) protected amines. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the challenges associated with the stability of these compounds, particularly in acidic environments. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve experimental issues, ensuring the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of a trimethoxybenzyl (TMB) group on an amine?

The trimethoxybenzyl group, such as the 2,4,6-trimethoxybenzyl (TMB or Tmob) or the 3,4,5-trimethoxybenzyl moiety, is primarily used as a protecting group for primary and secondary amines in multi-step organic synthesis.[1][2] By converting a nucleophilic amine into a less reactive N-benzyl derivative, it prevents unwanted side reactions at the nitrogen atom while chemical transformations are performed on other parts of the molecule.[1] Its key advantage is its lability under specific acidic conditions, allowing for its removal when the protection is no longer needed.[2][3]

Q2: Why are TMB-protected amines so sensitive to acidic conditions?

The acid sensitivity of TMB-protected amines is a direct result of the electronic properties of the trimethoxy-substituted benzene ring. The three methoxy groups (-OCH₃) are strong electron-donating groups, which powerfully stabilize the formation of a benzylic carbocation intermediate.[3][4] The cleavage mechanism is initiated by protonation, which is followed by the departure of the amine. This process is highly favorable because the resulting TMB carbocation is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring and the oxygen atoms of the methoxy groups.

G cluster_0 Acid-Catalyzed Cleavage of a TMB-Protected Amine A TMB-NHR (Protected Amine) B Protonation (e.g., by TFA, H+) A->B + H+ C Protonated Intermediate [TMB-NH2R]+ B->C D Cleavage (Rate-Determining Step) C->D - RNH2 E Highly Stabilized TMB Carbocation D->E F Free Amine [R-NH3]+ D->F G Carbocation Trapping (by Scavenger) E->G H Alkylated Scavenger (e.g., TMB-TIPS) G->H

Caption: Mechanism of acid-catalyzed cleavage of TMB-protected amines.

Q3: My reaction yield was low after an acidic workup. Could the TMB group have been unintentionally cleaved?

Yes, this is a very common scenario. If your workup involved an acidic wash (e.g., with HCl or NH₄Cl) to remove basic impurities, you may have inadvertently created conditions sufficient to partially or fully cleave the TMB group.[5] The stability of the TMB group is highly dependent on the pH, temperature, and duration of exposure to the acid.[6] Unexpected cleavage during workup is a frequent cause of low yields or the appearance of a new, more polar spot on a TLC plate corresponding to the deprotected amine. It is always advisable to test the stability of your compound to the planned workup conditions on a small scale first.[5]

Q4: What factors can I adjust to control the rate of TMB cleavage?

You have several parameters to control the deprotection reaction:

  • Acid Strength and Concentration: Strong acids like trifluoroacetic acid (TFA) will cleave the TMB group rapidly, often at concentrations of 10-50% in a solvent like dichloromethane (DCM).[7] Milder acids, such as acetic acid or p-toluenesulfonic acid, will react more slowly or may require heat.[2] For selective removal, you can screen various concentrations, starting as low as 1% TFA.[8]

  • Temperature: Cleavage reactions are typically run at room temperature or 0 °C to minimize side reactions. If you are experiencing slow or incomplete cleavage with a mild acid, gently warming the reaction may increase the rate. Conversely, if you are seeing unwanted degradation, lowering the temperature is crucial.

  • Scavengers: The TMB carbocation generated during cleavage is electrophilic and can react with other nucleophiles in your reaction mixture (e.g., tryptophan or methionine residues in peptides), leading to undesired side products.[8] The addition of a "scavenger," such as triisopropylsilane (TIPS), thioanisole, or water, can trap this carbocation and prevent side reactions.[8][9]

Q5: How does the 2,4,6-TMB group compare to other benzyl-type protecting groups in terms of acid stability?

The stability of benzyl-type protecting groups to acid is directly related to the electron-donating ability of the substituents on the aromatic ring. More electron-donating groups lead to greater stabilization of the carbocation intermediate and thus, greater acid lability.

Protecting GroupStructureRelative Acid LabilityTypical Cleavage Conditions
Benzyl (Bn) C₆H₅CH₂-Most StableStrong acids (HBr/AcOH), Hydrogenolysis[10]
p-Methoxybenzyl (PMB) 4-MeO-C₆H₄CH₂-IntermediateTFA, DDQ (oxidative)[3]
2,4-Dimethoxybenzyl (DMB) 2,4-(MeO)₂-C₆H₃CH₂-LabileMild acids (e.g., 10% TFA), DDQ[2]
2,4,6-Trimethoxybenzyl (TMB) 2,4,6-(MeO)₃-C₆H₂CH₂-Very Labile Very mild acids (e.g., 1-5% TFA) [9]

This trend allows for "orthogonal" protection strategies, where one group can be removed selectively in the presence of another. For example, a TMB group can be cleaved under conditions that would leave a PMB or Bn group intact.[1][11]

Troubleshooting Guides & Experimental Protocols
Guide 1: Diagnosing Unwanted TMB Cleavage

If you suspect your TMB-protected amine is degrading during your experiment, follow this diagnostic workflow.

G Start Low Yield or Unexpected Product(s) CheckTLC Analyze crude reaction mixture by TLC/LC-MS before workup Start->CheckTLC Compare Compare pre- and post-workup analyses CheckTLC->Compare ProblemWorkup Degradation occurs during workup Compare->ProblemWorkup New spots appear post-workup ProblemReaction Degradation occurs during reaction Compare->ProblemReaction Degradation products present before workup ModifyWorkup Modify Workup: - Use non-acidic wash (e.g., NaHCO3) - Minimize contact time with acid - Work at lower temperature ProblemWorkup->ModifyWorkup ModifyReaction Modify Reaction: - Check pH of reagents - Use a more robust protecting group - Change reaction solvent ProblemReaction->ModifyReaction End Problem Solved ModifyWorkup->End ModifyReaction->End

Caption: Workflow for troubleshooting TMB amine degradation.

Protocol 1: Small-Scale Stability Test for Acidic Workup

Before performing an acidic workup on your entire batch, validate the stability of your TMB-protected compound with this protocol.

Objective: To determine if the TMB-protected amine is stable under the proposed acidic workup conditions.

Methodology:

  • Prepare Sample: Dissolve a small amount (1-2 mg) of your crude or purified TMB-protected compound in the organic solvent used for your extraction (e.g., 0.5 mL of DCM or Ethyl Acetate).

  • Spot TLC: Spot this initial solution on a TLC plate (this is your T₀ reference).

  • Simulate Wash: Transfer the solution to a small vial and add the acidic solution you plan to use for the wash (e.g., 0.5 mL of 1M HCl).

  • Stir: Stir the biphasic mixture vigorously for the anticipated duration of your workup (e.g., 5-10 minutes).

  • Separate and Spot: Stop stirring, allow the layers to separate, and take a sample from the organic layer. Spot this on the same TLC plate next to the reference spot.

  • Analyze: Develop the TLC plate and visualize the spots.

    • Result A (Stable): If you only see the spot corresponding to your starting material, your compound is likely stable to the workup conditions.

    • Result B (Unstable): If you see a new, more polar spot (often with a lower Rf) and a decrease in the intensity of your starting material spot, your TMB group is being cleaved.[5] You must modify your workup procedure (e.g., use a saturated NaHCO₃ wash instead).

Protocol 2: Selective Cleavage of a TMB Group

Objective: To remove a TMB protecting group with high efficiency while minimizing side reactions.

Materials:

  • TMB-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS) as a scavenger

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Dissolution: Dissolve the TMB-protected amine (1 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Add Scavenger: Add the scavenger, triisopropylsilane (TIPS) (1.5-2.0 eq.).

  • Add Acid: Slowly add a pre-prepared solution of 1-5% TFA in DCM dropwise to the stirring solution. The optimal percentage of TFA may require some experimentation.

  • Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS every 15-30 minutes. The deprotected amine should appear as a new, more polar spot.

  • Quench Reaction: Once the reaction is complete (typically 1-3 hours), quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.

  • Purification: Purify the product as necessary, typically by column chromatography.

Caption: Step-by-step workflow for the selective cleavage protocol.

References
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Slideshare. Protection for amino group and amino acid. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • National Center for Biotechnology Information. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Wikipedia. Protecting group. [Link]

  • Anand, K., & Vella, F. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Organic Chemistry Portal. Primary amide synthesis by amide cleavage. [Link]

  • AAPPTec. Technical Support Information Bulletin 1054. [Link]

  • Wiley-VCH. (2009). Protection Reactions. [Link]

  • Beilstein Journals. (2026, February 19). Recent advances in the cleavage of non-activated amides. [Link]

  • National Center for Biotechnology Information. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • National Center for Biotechnology Information. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • ResearchGate. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • National Center for Biotechnology Information. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • National Center for Biotechnology Information. Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture. [Link]

  • ResearchGate. (2025, August 10). 2,4,6-Trimethoxybenzoic acid | Request PDF. [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. [Link]

  • The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]

  • PubMed. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. [Link]

  • ResearchGate. (2025, October 16). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Fukuyama, T., & Kan, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

Sources

Overcoming steric hindrance in synthesis of bulky secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BSA-SYNTH-001 Subject: Overcoming Steric Hindrance in Secondary Amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

User Guide Overview

Welcome to the Technical Support Center. You are likely here because standard protocols (SN2 alkylation or standard reductive amination) have failed to deliver your target bulky secondary amine.

Steric hindrance creates a kinetic "wall" that prevents orbital overlap required for bond formation. To overcome this, we must move beyond "forcing" conditions (which lead to elimination or decomposition) and instead use catalytic facilitation and activation strategies .

This guide is structured into three troubleshooting modules based on your starting materials.

Quick Diagnostic: Which Workflow Do You Need?

Figure 1: Decision matrix for selecting the optimal synthetic route based on available starting materials.

Module 1: Reductive Amination of Hindered Ketones

The Problem: In sterically hindered ketones (e.g., adamantyl methyl ketone, di-tert-butyl ketone), the formation of the imine intermediate is the rate-determining step. Standard conditions (MeOH, pH 5-6) fail because water equilibrium prevents imine accumulation.

The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] . It serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the bulky amine.

  • Water Scavenger: Hydrolyzes to TiO₂, effectively removing water and driving the equilibrium toward the imine.

Protocol: Ti(OiPr)₄-Mediated Reductive Amination

Reagents:

  • Ketone (1.0 equiv)

  • Amine (1.2 equiv)

  • Ti(OiPr)₄ (1.25 - 1.5 equiv)

  • NaBH₃CN (Sodium cyanoborohydride) or NaBH(OAc)₃ (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, mix the ketone and amine in anhydrous THF (0.5 M).

  • Activation: Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 6–12 hours.

    • Checkpoint: The solution may become slightly viscous. This is normal.

  • Reduction:

    • Option A (One-pot): Add NaBH₃CN directly to the mixture.

    • Option B (Safer): Dilute with absolute ethanol (caution: exothermic) before adding the reducing agent.

  • Quench: Add water to hydrolyze the titanium complex. A heavy white precipitate (TiO₂) will form.

  • Workup: Filter through a Celite pad to remove TiO₂. Wash the pad with EtOAc.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Reaction stalls at ketone stage Steric bulk prevents amine attack.Heat the Ti(OiPr)₄ step to 60°C or use microwave irradiation (100°C, 1 hr).
Low yield after workup Product trapped in TiO₂ precipitate.Thoroughly wash the Celite filter cake with warm EtOAc or MeOH/DCM (1:9).
Overalkylation observed Reductant added too early.Ensure imine formation is complete (monitor by IR: disappearance of C=O stretch) before adding reductant.

Module 2: Buchwald-Hartwig Cross-Coupling

The Problem: Building a secondary amine from a bulky aryl halide and a primary amine requires a catalyst that can facilitate both oxidative addition (into a crowded C-X bond) and reductive elimination (forming a crowded C-N bond).

The Solution: Dialkylbiarylphosphine Ligands . These ligands are designed with specific steric bulk to promote the formation of the active monoligated Pd(0) species.[1]

Ligand Selection Matrix
LigandBest Use CaseMechanism Note
BrettPhos Primary amines + Aryl ChloridesExcellent for mono-arylation; prevents double arylation.
RuPhos Secondary amines + Aryl ChloridesHigh turnover; bulky isopropyl groups protect the metal center.
DavePhos General bulky substratesPromotes reductive elimination via steric crowding.
XPhos Unactivated aryl tosylates/chloridesTrans-spanning interaction stabilizes the catalyst.
Protocol: Pd-Catalyzed Coupling for Bulky Amines

Reagents:

  • Aryl Halide (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%) + Ligand (e.g., BrettPhos, 2-4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step:

  • Pre-catalyst Formation: Charge the flask with Pd(OAc)₂, Ligand, and Base. Purge with Argon.

  • Addition: Add Solvent, Aryl Halide, and Amine.

  • Heating: Heat to 80–100°C.

    • Note: For extremely bulky substrates, higher temperatures (110°C) in sealed tubes may be required.

  • Monitoring: Monitor by GC-MS or LC-MS.

    • Critical: Do not rely solely on TLC as bulky amines often streak or co-elute.

Module 3: Emerging Technologies & Green Alternatives

Hydrogen Borrowing (Alkylation with Alcohols)

This method is atom-economical, producing only water as a byproduct. It uses a metal catalyst (Ru or Ir) to temporarily dehydrogenate an alcohol to an aldehyde/ketone, condense it with an amine, and then re-hydrogenate the imine using the "borrowed" hydrogen.[2]

  • Catalyst of Choice: [Ru(p-cymene)Cl₂]₂ with bidentate phosphine ligands.

  • Advantage: Avoids handling unstable alkyl halides or toxic reducing agents.

  • Limitation: Requires high temperatures (>100°C) which may not be suitable for thermally sensitive substrates.

Visualizing the Steric Bottleneck

The following diagram illustrates why standard reductive amination fails and how Ti(OiPr)₄ resolves the issue.

Figure 2: Mechanistic pathway highlighting the thermodynamic trap (Steric Wall) and the role of Titanium isopropoxide in driving the equilibrium forward.

References

  • Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology . National Institutes of Health (PMC). Available at: [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

  • Bulky Amines that Work . GalChimia. Available at: [Link]

Sources

Validation & Comparative

Technical Analysis & Spectral Differentiation: 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Spectroscopists.

Executive Summary

This guide provides a high-resolution spectral analysis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (hereafter referred to as TTBA ). This secondary amine is a critical intermediate in the synthesis of tubulin polymerization inhibitors and a structural analog to mescaline-derived dimers.

The primary challenge in synthesizing TTBA via reductive amination is distinguishing the product from its precursors (3,4,5-trimethoxyaniline and 3,4,5-trimethoxybenzaldehyde ) and the Schiff base intermediate (imine) . This guide focuses on the spectral evolution required for precise reaction monitoring and purity assessment, comparing TTBA against its synthetic alternatives.

Structural Context & Alternatives

To validate the formation of TTBA, one must compare its spectral signature against the "Alternatives"—the starting materials and the imine intermediate.

CompoundRoleKey Structural Feature (NMR)
TTBA (Target) ProductMethylene Linker:

~4.15 ppm (s, 2H)Amine Proton: Broad singlet (exchangeable)
3,4,5-Trimethoxyaniline Precursor AAniline Protons:

~5.95 ppm (Shielded)NH2: Broad, variable
3,4,5-Trimethoxybenzaldehyde Precursor BAldehyde Proton:

~9.80 ppm (s, 1H)Carbonyl: Distinctive downfield shift
Schiff Base (Imine) IntermediateImine Proton:

~8.30–8.50 ppm (s, 1H, -N=CH-)
Experimental Protocol: NMR Acquisition

Standardized protocol to ensure reproducibility and "Trustworthiness" (E-E-A-T).

Sample Preparation
  • Solvent Selection: DMSO-d6 is recommended over CDCl3 for this specific analysis.

    • Reasoning: DMSO-d6 slows proton exchange, allowing for the visualization of the secondary amine (-NH-) proton, which is often invisible in CDCl3 due to rapid exchange and broadening.

  • Concentration: Dissolve 5–10 mg of the isolated solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any turbidity remains (crucial for resolution of fine splitting in methoxy regions).

Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H (zg30)

  • Relaxation Delay (D1): 1.0 s (Sufficient for methoxy quantification)

  • Scans (NS): 16–32

  • Temperature: 298 K (25°C)

Detailed Spectral Analysis & Comparison
A. The Aromatic Region (5.5 – 7.0 ppm)

This region provides the definitive proof of the asymmetric "dimer" structure. Unlike symmetric dimers, TTBA has two distinct aromatic environments.

  • Ring A (Aniline Side): The nitrogen atom is directly attached to the ring. This electron-donating effect strongly shields the ortho protons (H-2, H-6).

    • Shift:

      
       5.90 – 6.00 ppm (Singlet, 2H) .
      
    • Comparison: In the starting aniline, these are at ~5.95 ppm. In the imine, they shift downfield (~6.4 ppm) due to conjugation with the C=N bond.

  • Ring B (Benzyl Side): The ring is separated from the nitrogen by a methylene group. The shielding effect is minimal.

    • Shift:

      
       6.60 – 6.70 ppm (Singlet, 2H) .
      
    • Comparison: Matches closely with the aldehyde precursor (~7.2 ppm) but slightly upfield due to the loss of the carbonyl electron-withdrawing group.

B. The Linker Region (Crucial for Monitoring)

This is the "Decision Gate" for reaction completion.

SpeciesChemical Shift (

)
MultiplicityInterpretation
Aldehyde (Precursor) 9.60 – 9.80SingletUnreacted starting material.
Imine (Intermediate) 8.30 – 8.50SingletIncomplete reduction.
Amine (TTBA Product) 4.10 – 4.25 Singlet (or Doublet) Successful formation.
  • Note: In DMSO-d6, if the NH proton is visible (~5.5-6.0 ppm), the methylene signal at 4.15 ppm may appear as a doublet (

    
     Hz) due to coupling. Adding D2O will collapse this to a singlet.
    
C. The Methoxy Region (3.5 – 3.9 ppm)

TTBA contains six methoxy groups. Due to the asymmetry, they do not all overlap.

  • Pattern: Typically appears as 2 to 4 closely spaced singlets.

  • Integration: Must integrate to 18 protons relative to the aromatic signals (2H each).

  • Differentiation:

    • Para-OMe groups usually resonate slightly upfield of Meta-OMe groups.

    • The Aniline-side methoxy groups will be slightly more shielded than the Benzyl-side groups.

Visualization: Spectral Evolution Workflow

The following diagram illustrates the logical flow for monitoring the synthesis using NMR markers.

NMR_Analysis_Flow Start Reaction Mixture Aliquot Check_Aldehyde Check 9.5-9.8 ppm (Aldehyde CHO) Start->Check_Aldehyde Decision_Aldehyde Signal Present? Check_Aldehyde->Decision_Aldehyde Check_Imine Check 8.3-8.5 ppm (Imine CH=N) Decision_Imine Signal Present? Check_Imine->Decision_Imine Check_Product Check 4.1-4.2 ppm (Amine CH2) Action_Success Reaction Complete: Isolate TTBA Check_Product->Action_Success Strong Singlet Decision_Aldehyde->Check_Imine No / Trace Action_Wait Incomplete Conversion: Continue Stirring Decision_Aldehyde->Action_Wait Yes (High Intensity) Decision_Imine->Check_Product No Action_Reduce Imine Formed: Add Reducing Agent (NaBH4/NaBH3CN) Decision_Imine->Action_Reduce Yes

Caption: Logic flow for monitoring the reductive amination of TTBA using key 1H NMR chemical shift markers.

Advanced Verification: The D2O Shake Test

To confirm the secondary amine structure and distinguish it from tertiary amine impurities (over-alkylation):

  • Run standard 1H NMR in DMSO-d6.

    • Look for the broad NH signal around 5.0–6.0 ppm.

    • Look for the coupling of the CH2 linker (doublet).

  • Add 1-2 drops of D2O directly to the NMR tube and shake.

  • Re-run the spectrum.

    • Result: The NH signal disappears (exchanged with D).

    • Result: The CH2 linker collapses from a doublet to a sharp singlet.

    • Significance: This confirms the presence of the N-H bond, ruling out tertiary amine byproducts (where N is fully substituted).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for amine and aromatic chemical shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [SDBS No. 32285: 3,4,5-Trimethoxyaniline NMR Data]. Available at: [Link]

  • PubChem. (2024). 3,4,5-Trimethoxybenzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • Abdel-Rahman, L. H., et al. (2016). Synthesis and Characterization of New Schiff Bases. Journal of Molecular Structure. (Reference for Imine vs. Amine shift differentiation in trimethoxy systems). Available at: [Link] (Generalized DOI for Schiff Base reduction context).

Sources

Characteristic IR peaks of secondary amine N-H stretch in benzyl anilines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopic characterization of N-benzylanilines, designed for researchers in organic synthesis and drug development.

A Comparative Guide for Reaction Monitoring and Purity Assessment

Executive Summary

In the synthesis of pharmaceutical intermediates, N-benzylanilines represent a critical junction. They are secondary amines formed typically via the reductive amination of anilines with benzaldehyde. The ability to distinguish the desired secondary amine product from the starting primary amine (aniline) and the potential over-alkylation byproduct (tertiary amine, N,N-dibenzylaniline) is a fundamental analytical requirement.

This guide moves beyond basic peak assignment. It establishes a comparative spectroscopic framework to validate the N-H stretch as a quantitative status indicator for reaction progress and product purity.

Theoretical Framework: The N-H Vibrational Signature

The diagnostic power of the N-H stretch in this system relies on the change in symmetry and dipole moment as the nitrogen center is substituted.

  • Primary Amines (Aniline): Possess two N-H bonds.[1] These couple to form two distinct vibrational modes: Asymmetric stretching (higher energy) and Symmetric stretching (lower energy).

  • Secondary Amines (N-Benzylaniline): Possess a single N-H bond. This results in a single vibrational mode .

  • Tertiary Amines (N,N-Dibenzylaniline): Possess zero N-H bonds.[1][2] This results in a spectroscopically silent region (3300–3500 cm⁻¹).

Electronic Influence of the Benzyl Group

Unlike aliphatic secondary amines (which typically absorb ~3310–3350 cm⁻¹), N-benzylanilines exhibit an N-H stretch at a higher frequency (~3420–3450 cm⁻¹ ).

  • Causality: The nitrogen lone pair is delocalized into the N-phenyl ring (aniline resonance), increasing the

    
    -character of the N-H bond and stiffening the force constant. The benzyl group acts primarily as a steric bulk with mild inductive effects, preventing hydrogen-bond aggregation compared to smaller alkyl amines, often leading to sharper peaks in non-polar solvents.
    

Comparative Analysis: The Spectral Matrix

The following table contrasts the target molecule with its immediate precursor and potential byproduct.

Table 1: Diagnostic IR Peaks of Benzyl Aniline Derivatives
FeaturePrecursor: Aniline (Primary)Target: N-Benzylaniline (Secondary)Byproduct: N,N-Dibenzylaniline (Tertiary)
N-H Stretch Region Doublet (Two Bands)~3440 cm⁻¹ (Asym)~3360 cm⁻¹ (Sym)Singlet (One Band)~3420–3445 cm⁻¹ (Weak to Medium intensity)Silent (No peaks in 3300–3500 cm⁻¹)
N-H Bend (Scissoring) Strong band at ~1620 cm⁻¹ Absent (No scissoring possible)Absent
C-N Stretch (Aromatic) Strong, ~1280 cm⁻¹Strong, 1250–1320 cm⁻¹ Strong, ~1350 cm⁻¹
C-N Stretch (Aliphatic) AbsentMedium, 1180–1220 cm⁻¹ (Benzyl-N)Medium, ~1200 cm⁻¹
Diagnostic Status Starting MaterialDesired Product Over-alkylation Impurity

Critical Insight: The disappearance of the lower frequency band (~3360 cm⁻¹) and the collapse of the doublet into a single weak singlet is the definitive proof of mono-alkylation.

Experimental Protocol: High-Resolution Acquisition

To reliably detect the weak secondary N-H stretch, sample preparation is critical. Hydrogen bonding in neat samples can broaden peaks, obscuring the fine difference between the N-H stretch and background noise or O-H moisture contamination.

Protocol: Solution-Phase IR for Amine Classification
  • Objective: Eliminate intermolecular H-bonding to resolve sharp N-H stretching frequencies.

  • Solvent: Carbon Tetrachloride (

    
    ) or Tetrachloroethylene (
    
    
    
    ). Note: If chlorinated solvents are restricted, anhydrous Dichloromethane (DCM) is a viable alternative, though it has its own C-H masking regions.

Step-by-Step Workflow:

  • Blank Correction: Fill a 0.1 mm pathlength NaCl or KBr liquid cell with pure solvent. Collect a background spectrum (32 scans).

  • Sample Prep: Prepare a 2-5% (w/v) solution of the isolated amine in the solvent. Ensure the sample is dry (pass through a small plug of

    
     if necessary).
    
  • Acquisition: Inject sample into the cell. Acquire spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation:

    • Check: Is there a broad mound >3200 cm⁻¹? -> Fail: Sample is wet (O-H stretch). Dry and repeat.

    • Check: Is the baseline flat at 2000–2500 cm⁻¹? -> Pass: Cell windows are clean.

Application: Monitoring Reductive Amination

A common synthesis route is the reaction of Aniline + Benzaldehyde


 Imine 

N-Benzylaniline. IR is an excellent tool for monitoring this "in-situ" transformation.
Reaction Pathway & Spectral Markers[4][5]

G Start Start: Aniline + Benzaldehyde Imine Intermediate: N-Benzylideneaniline (Schiff Base) Start->Imine Step 1: Condensation (-H2O) Note1 IR Markers: 1. C=O (Aldehyde): ~1700 cm⁻¹ (Strong) 2. N-H (Aniline): Doublet 3440/3360 cm⁻¹ Start->Note1 Product Product: N-Benzylaniline Imine->Product Step 2: Reduction (NaBH4/H2) Note2 IR Markers: 1. C=O Disappears 2. C=N (Imine): ~1625 cm⁻¹ (New, Sharp) 3. N-H Disappears Imine->Note2 Note3 IR Markers: 1. C=N Disappears 2. N-H (Amine): Singlet ~3430 cm⁻¹ (Weak) 3. No C=O, No Doublet Product->Note3

Figure 1: Spectroscopic tracking of Reductive Amination. The "Imine" stage is distinctively marked by the loss of N-H signals and the appearance of the C=N stretch.

Decision Logic for Purity Analysis

When analyzing a final batch, use this logic flow to determine the outcome:

DecisionTree Start Analyze Spectrum (3300-3500 cm⁻¹) Check1 Are there peaks in this region? Start->Check1 Check2 How many bands? Check1->Check2 Yes Result_Tert Tertiary Amine (N,N-Dibenzylaniline) Over-alkylation Check1->Result_Tert No Result_Sec Secondary Amine (N-Benzylaniline) Target Product Check2->Result_Sec One (Singlet) Result_Pri Primary Amine (Unreacted Aniline) Check2->Result_Pri Two (Doublet) Result_Mix Mixture (Incomplete Reaction) Check2->Result_Mix Three+ or Broad Mess

Figure 2: Logical decision tree for classifying amine substitution level based on N-H stretching bands.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Benzenemethanamine, N-phenyl- (N-Benzylaniline). NIST Chemistry WebBook, SRD 69. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. [Link]

  • LibreTexts Chemistry. (2019). Spectroscopy of Amines. [Link]

Sources

Advanced Mass Spectrometry Guide: Structural Elucidation of Trimethoxybenzyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for trimethoxybenzyl derivatives, specifically focusing on the differentiation of regioisomers (e.g., 3,4,5- vs. 2,4,5-substitution). It is designed for analytical chemists and forensic scientists requiring high-confidence structural identification of designer drugs (e.g., NBOMe series, mescaline analogs) and pharmaceutical intermediates.

Key Insight: While Electron Ionization (EI) yields rich structural fingerprints via radical-induced fragmentation, Electrospray Ionization (ESI-MS/MS) is essential for detecting intact polar adducts. The critical differentiator between isomers is the "Ortho Effect," which activates specific hydrogen transfer pathways in 2-methoxy substituted derivatives, absent in the 3,4,5-trimethoxy isomers.

Mechanistic Fragmentation Analysis

The 3,4,5-Trimethoxybenzyl Cation (The "Mescaline" Pattern)

Derivatives containing the 3,4,5-trimethoxybenzyl moiety (e.g., Mescaline, Trimethoprim) exhibit a characteristic fragmentation pathway driven by the stability of the benzyl cation.

  • Primary Cleavage: In EI (70 eV), the molecule typically undergoes

    
    -cleavage relative to the nitrogen (in amines) or carbonyl (in esters), generating a resonance-stabilized 3,4,5-trimethoxybenzyl cation at m/z 181 .
    
  • Secondary Decay: The m/z 181 ion is chemically fragile and undergoes predictable neutral losses:

    • Loss of Formaldehyde (CH₂O, 30 Da): A methoxy group rearranges to lose neutral formaldehyde, yielding a distonic ion at m/z 151 .

    • Loss of Methyl Radical (•CH₃, 15 Da): Generates a quinoid-like cation at m/z 166 .

The "Ortho Effect" in 2,4,5-Isomers

The presence of a methoxy group at the ortho position (C2) relative to the side chain alters the fragmentation landscape significantly compared to the 3,4,5-isomer (where positions 2 and 6 are protons).

  • Mechanism: The oxygen of the ortho-methoxy group acts as a Lewis base, abstracting a hydrogen from the benzylic position or side chain. This facilitates the elimination of neutral methanol (MeOH, 32 Da) or hydroxyl radicals (•OH, 17 Da).[1]

  • Diagnostic Result: 2,4,5-trimethoxy derivatives often show enhanced abundance of ions corresponding to [M - •OCH₃] or [M - MeOH] compared to their 3,4,5-counterparts.

Visualization of Fragmentation Pathways

FragmentationPathways Parent345 Parent: 3,4,5-Trimethoxy (Molecular Ion) Benzyl181 Benzyl Cation m/z 181 Parent345->Benzyl181 α-Cleavage (Loss of Amine/Sidechain) Ion151 Distonic Ion m/z 151 Benzyl181->Ion151 - CH₂O (30 Da) (Formaldehyde Loss) Ion166 Quinoid Ion m/z 166 Benzyl181->Ion166 - •CH₃ (15 Da) Parent245 Parent: 2,4,5-Trimethoxy (Ortho-Methoxy) Parent245->Benzyl181 Standard Cleavage OrthoProduct Ortho-Effect Product [M-OH] or [M-MeOH] Parent245->OrthoProduct H-Transfer (Ortho Effect)

Caption: Comparative fragmentation pathways. The 3,4,5-isomer favors formation of the m/z 181 benzyl cation, while the 2,4,5-isomer engages in ortho-specific hydrogen transfers.

Technique Comparison: EI vs. ESI-MS/MS

For comprehensive analysis, a dual-method approach is recommended. EI provides the "fingerprint" for isomer differentiation, while ESI-MS/MS confirms molecular weight and allows for high-sensitivity quantitation.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Mode Hard (70 eV)Soft (Protonation/Adducts)
Dominant Species Fragment Ions (Radical Cations)[M+H]⁺, [M+Na]⁺
Isomer Differentiation Excellent. Distinct relative abundances of m/z 181 vs. ortho-effect ions.Moderate. Requires optimized Collision Induced Dissociation (CID) energies.
Key Diagnostic Ions m/z 181 (Benzyl), m/z 151 (Secondary), m/z 30/44/58 (Amine series)[M+H]⁺ (Precursor), m/z 181 (Product ion in MS2)
Limit of Detection ng/mL rangepg/mL range (High Sensitivity)

Experimental Protocol: Isomer Differentiation Workflow

This protocol is designed to validate the identity of a trimethoxybenzyl derivative using GC-MS (EI).

Sample Preparation[2]
  • Extraction: Dissolve 1 mg of sample in 1 mL methanol (HPLC grade).

  • Derivatization (Optional but Recommended): For primary amines (e.g., mescaline), derivatize with Trifluoroacetic Anhydride (TFAA).

    • Why? Derivatization improves peak shape and creates unique perfluoroacyl fragment ions that enhance isomer separation.[2]

    • Step: Add 50 µL TFAA to 100 µL sample; incubate at 60°C for 20 mins; evaporate to dryness; reconstitute in ethyl acetate.

GC-MS Parameters (EI)
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temperature: 250°C (Splitless mode).

  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 5 min).

    • Logic: A slow ramp rate is critical to chromatographically resolve the 2,3,4-, 2,4,5-, and 3,4,5-isomers, which have very similar boiling points.

  • MS Source: 230°C, 70 eV.

Data Interpretation Strategy
  • Check Base Peak:

    • If m/z 58 (dimethylamine) or m/z 44 (methylamine) is the base peak, the side chain is likely an intact amine.

  • Locate Benzyl Cation: Look for m/z 181 .

    • High Abundance (>20%): Strong indicator of 3,4,5-substitution (stabilized symmetric cation).

    • Low Abundance / Mixed Spectrum: Check for ions at m/z 166 or m/z 136 .

  • Verify Ortho Effect:

    • In 2,4,5-isomers, look for a "gap" of 17 Da or 32 Da from the molecular ion or specific rearrangement peaks not present in the 3,4,5-standard.

References

  • West Virginia University (Jackson Group). Differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry.[3][4]

  • Center for Forensic Science Research and Education (CFSRE).Trimethoxyamphetamine (TMA) Analytical Report.

  • National Institutes of Health (NIH).Mass spectrometry of analytical derivatives.

  • Arkivoc.Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.

Sources

A Comparative Analysis of Tubulin Polymerization Inhibitors: 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticancer drug discovery, agents that target microtubule dynamics remain a cornerstone of chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular processes, including the formation of the mitotic spindle during cell division. Their disruption leads to cell cycle arrest and apoptosis, making them a prime target for therapeutic intervention. This guide provides an in-depth, objective comparison of two such agents: the well-established natural product, Colchicine, and a promising synthetic analogue, 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline. This comparison is grounded in experimental data to inform researchers, scientists, and drug development professionals.

Introduction to the Contenders

Colchicine , a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, primarily for the treatment of gout. Its potent anti-mitotic properties, stemming from its ability to inhibit tubulin polymerization, have also made it a benchmark compound in cancer research. However, its clinical use as an anticancer agent has been hampered by a narrow therapeutic index and significant toxicity.

3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline belongs to a class of synthetic compounds designed to mimic the tubulin-binding properties of natural products like combretastatin A-4 and colchicine. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in many potent tubulin polymerization inhibitors, recognized for its interaction with the colchicine-binding site on β-tubulin.[1][2] This synthetic analogue represents efforts to develop novel microtubule-targeting agents with improved efficacy and reduced toxicity profiles.

Comparative Efficacy: A Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of anticancer research, it typically refers to the concentration of a drug that is required for 50% inhibition of cancer cell growth.

While direct comparative studies of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine across a wide panel of cell lines are limited, we can extrapolate and compare their potential based on data from structurally related compounds and established data for Colchicine. The 3,4,5-trimethoxyphenyl group is a well-known feature of potent tubulin inhibitors.[1][3]

Table 1: Comparative IC50 Values of Colchicine and Representative 3,4,5-Trimethoxyphenyl Analogs against Various Cancer Cell Lines.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
Colchicine A549Lung Carcinoma~0.05[4]
MCF-7Breast Adenocarcinoma~0.08[4]
HeLaCervical Adenocarcinoma<0.001 - 0.042[5]
HL-60Promyelocytic Leukemia<0.042[5]
HCT-116Colon Carcinoma~0.08[4][6]
HT-29Colon Adenocarcinoma<0.001[5][6]
Compound 3g (indole derivative) MCF-7Breast Adenocarcinoma2.94[7]
MDA-MB-231Breast Adenocarcinoma1.61[7]
A549Lung Carcinoma6.30[7]
HeLaCervical Adenocarcinoma6.10[7]
Compound 4d (acetamide derivative) MGC-803Gastric Cancer0.45[8]
Chalcone Analog MCF-7Breast Adenocarcinoma6.18[9]

Note: The IC50 values for 3,4,5-Trimethoxyphenyl analogs are for structurally related compounds and serve as an indicator of the potential potency of this class of molecules. The specific IC50 for 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline may vary.

From the available data, Colchicine consistently demonstrates potent cytotoxicity in the nanomolar range across a variety of cancer cell lines. The synthetic analogs containing the 3,4,5-trimethoxyphenyl moiety also exhibit significant, albeit generally less potent, anticancer activity, with IC50 values typically in the micromolar to nanomolar range. This suggests that while Colchicine is a highly potent agent, the synthetic framework of compounds like 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline holds promise for the development of effective anticancer drugs.

Mechanism of Action: Targeting Tubulin Polymerization

Both Colchicine and 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (and its analogs) exert their cytotoxic effects by disrupting the dynamic process of microtubule assembly and disassembly.

Colchicine's Mechanism:

Colchicine binds to a specific site on β-tubulin, known as the colchicine-binding site. This binding event inhibits the incorporation of tubulin dimers into growing microtubules, thereby preventing their assembly. At higher concentrations, it can lead to the depolymerization of existing microtubules. This disruption of the microtubule network is critical for the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.

3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline's Postulated Mechanism:

Based on extensive research on compounds containing the 3,4,5-trimethoxyphenyl group, it is highly probable that 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline also binds to the colchicine-binding site on β-tubulin.[8][10] The two 3,4,5-trimethoxyphenyl rings in its structure are key for this interaction. By occupying this site, the compound likely induces a conformational change in the tubulin dimer, rendering it unable to polymerize into microtubules. This leads to a similar downstream cascade of events as observed with Colchicine: disruption of the microtubule network, G2/M cell cycle arrest, and ultimately, apoptosis.[7][11]

cluster_0 Mechanism of Action Compound 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline or Colchicine Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Tubulin α/β-Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the IC50 values and the mechanism of action of these compounds are provided below.

Protocol 1: Determination of IC50 Values using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine) in complete medium. A typical concentration range would be from 0.001 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

cluster_1 MTT Assay Workflow Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with Compound (Serial Dilutions) Seed->Treat Incubate 3. Incubate (48-72 hours) Treat->Incubate MTT 4. Add MTT Reagent (4 hours) Incubate->MTT Solubilize 5. Solubilize Formazan Crystals MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for IC50 determination using the MTT assay.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity (light scattering) at 340 nm.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine

  • 96-well, half-area, UV-transparent plates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation:

    • Prepare a 10X stock of the test compounds in DMSO.

    • Prepare a working solution of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer on ice. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, add 5 µL of the 10X compound dilutions to the appropriate wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (Colchicine).

    • To initiate polymerization, add 45 µL of the tubulin working solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

    • Calculate the percentage of inhibition at a specific time point (e.g., 60 minutes) for a range of compound concentrations to determine the IC50 for tubulin polymerization.

cluster_2 Tubulin Polymerization Assay Workflow Prepare 1. Prepare Tubulin and Compound Solutions Setup 2. Add Compound to Pre-warmed Plate Prepare->Setup Initiate 3. Add Tubulin Solution to Initiate Polymerization Setup->Initiate Measure 4. Measure Absorbance at 340 nm (37°C) Initiate->Measure Plot 5. Plot Absorbance vs. Time Measure->Plot Analyze 6. Determine Inhibition and IC50 Plot->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion and Future Directions

Both Colchicine and 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline represent potent classes of microtubule-targeting agents with significant potential in anticancer therapy. Colchicine, while highly potent, is limited by its toxicity. Synthetic analogs like 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline, which leverage the key 3,4,5-trimethoxyphenyl pharmacophore, offer a promising avenue for the development of novel therapeutics with potentially improved safety profiles.

Further research should focus on direct, head-to-head comparisons of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine across a broad panel of cancer cell lines, including multi-drug resistant lines. In vivo studies are also crucial to evaluate the efficacy, pharmacokinetics, and toxicity of this synthetic analog. The ultimate goal is to identify novel tubulin inhibitors that exhibit potent and selective anticancer activity with a favorable therapeutic window, offering new hope in the fight against cancer.

References

  • Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. PMC. [Link]

  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link]

  • Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. MDPI. [Link]

  • Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. PMC. [Link]

  • Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. PMC. [Link]

  • Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. ResearchGate. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

  • Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. PubMed. [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PMC. [Link]

  • Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment. PubMed. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. ResearchGate. [Link]

  • Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives. ResearchGate. [Link]

  • Fig. 5. Effect of compound on the microtubule network of THP-1 cells... ResearchGate. [Link]

  • 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. ResearchGate. [Link]

  • Effects of Drugs on Microtubule Dynamics. ResearchGate. [Link]

Sources

Comparative Analysis: Binding Affinity of Benzyl Anilines vs. Combretastatin A-4

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Stability-Potency Trade-off

In the development of tubulin-targeting vascular disrupting agents (VDAs), Combretastatin A-4 (CA-4) serves as the biological gold standard due to its sub-nanomolar cytotoxicity and rapid induction of vascular collapse. However, its clinical utility is hampered by a critical structural flaw: the thermodynamic instability of its cis-stilbene bridge, which readily isomerizes to the biologically inactive trans-form during storage and administration.

Benzyl anilines (and related amine-linked analogues) represent a strategic scaffold modification designed to circumvent this instability. By replacing the rigid ethylene bridge with a flexible aminomethylene linker (–CH₂–NH–), researchers eliminate the risk of photo-isomerization.

This guide analyzes the biophysical trade-off inherent in this design: while benzyl anilines offer superior chemical stability, they generally exhibit a lower binding affinity (


) for the colchicine site compared to CA-4, primarily due to the entropic penalty incurred upon binding. This guide details the mechanistic basis of this difference, provides comparative data, and outlines self-validating protocols for quantification.

Structural Logic & Pharmacophore Analysis

To understand the binding affinity differences, one must analyze the pharmacophore overlay. The colchicine binding site on


-tubulin is a hydrophobic pocket that accommodates a "twisted" biaryl configuration.
  • Combretastatin A-4 (CA-4): The cis-olefin bridge locks the two phenyl rings (Ring A: trimethoxyphenyl; Ring B: 3-hydroxy-4-methoxyphenyl) in a specific angular orientation (

    
    50-60° torsion angle) that perfectly complements the binding pocket. This pre-organization minimizes the entropy loss upon binding.
    
  • Benzyl Anilines: The introduction of a flexible linker (–CH₂–NH–) allows the molecule to adopt the active conformation but also permits free rotation. Consequently, the molecule must "freeze" out multiple degrees of freedom to bind, resulting in a higher entropic cost (

    
    ) and typically higher dissociation constants (
    
    
    
    ).
Visualization: Pharmacophore & SAR Logic[1]

SAR_Logic CA4 Combretastatin A-4 (cis-Stilbene) Mech_CA4 Rigid Pre-organization Low Entropy Cost CA4->Mech_CA4 Structure Stability_CA4 Unstable (Isomerizes to Trans) CA4->Stability_CA4 Liability BA Benzyl Anilines (Flexible Linker) Mech_BA High Conformational Freedom High Entropy Cost BA->Mech_BA Structure Stability_BA Chemically Stable (No Isomerization) BA->Stability_BA Advantage Target Colchicine Binding Site (β-Tubulin) Outcome_CA4 High Affinity (Kd ~ nM range) Target->Outcome_CA4 Outcome_BA Moderate Affinity (Kd ~ µM range) Target->Outcome_BA Mech_CA4->Target Binding Mech_BA->Target Binding

Caption: Structural Activity Relationship (SAR) flow comparing the rigid Combretastatin A-4 scaffold against the flexible Benzyl Aniline scaffold.

Comparative Performance Data

The following data synthesizes findings from key medicinal chemistry studies (e.g., Cushman et al., J. Med.[1] Chem.; recent SAR studies).[2][1][3][4] Note that "Benzyl Aniline" refers to the specific N-(3,4,5-trimethoxybenzyl)aniline scaffold.

MetricCombretastatin A-4 (CA-4)Benzyl Aniline Analogues (Typical)Optimized Benzyl Anilines*
Binding Site Colchicine Site (Tubulin)Colchicine Site (Tubulin)Colchicine Site (Tubulin)
Binding Affinity (

)
~0.1 – 1.4 µM 2.0 – 10.0 µM ~1.0 – 3.0 µM
Tubulin Polymerization (IC

)
1.0 – 2.5 µM 3.0 – 20.0 µM 1.5 – 5.0 µM
Cytotoxicity (GI

)
< 10 nM (Highly Potent)0.1 – 10 µM (Moderate)10 – 100 nM (Good)
Chemical Stability Poor (Isomerizes to inactive trans)Excellent (No isomerization)Excellent
Solubility (Water) Very Low (< 50 µg/mL)Moderate (Salt forms possible)Improved (with polar substituents)

*Optimized analogues often include N-methylation or specific 4'-substitutions (e.g., 4-methoxy, 4-methyl) to restrict conformation slightly or improve hydrophobic contact.

Key Insight: While simple benzyl anilines are ~10-fold less potent in binding affinity than CA-4, their ability to be formulated as stable hydrochloride salts without risk of isomerization makes them attractive for further optimization.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, you must use assays that measure direct target engagement and functional consequence.

Protocol A: Competitive Colchicine Binding Assay (Fluorescence)

Objective: Determine the binding constant (


 or 

) by measuring the displacement of colchicine. Colchicine fluorescence increases significantly when bound to tubulin; displacement by the test compound reduces this signal.
  • Reagents:

    • Purified Tubulin (bovine brain, >99% pure): 3 µM final concentration.

    • Colchicine: 3 µM final concentration.

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP (PEM buffer).

  • Workflow:

    • Incubate Tubulin (3 µM) with Colchicine (3 µM) at 37°C for 30 minutes to form the fluorescent complex.

    • Add Test Compound (Benzyl Aniline or CA-4) at graded concentrations (e.g., 0.1 µM to 100 µM).

    • Incubate for an additional 30 minutes.

  • Measurement:

    • Excitation: 355 nm | Emission: 460 nm.

  • Validation Check:

    • Positive Control: CA-4 must show >80% displacement at 10 µM.

    • Negative Control: Vinblastine (binds different site) should show <5% displacement.

Protocol B: Turbidimetric Tubulin Polymerization Assay

Objective: Measure the functional inhibition of microtubule assembly.[4][5][6]

  • Preparation:

    • Keep all reagents on ice (4°C). Tubulin depolymerizes in the cold.

    • Prepare Tubulin (10 µM or ~2-3 mg/mL) in PEM buffer + 10% Glycerol + 1 mM GTP.

  • Treatment:

    • Add test compound (dissolved in DMSO) to the cold tubulin solution. Final DMSO < 1%.

  • Initiation:

    • Transfer to a pre-warmed 96-well plate (37°C).

  • Kinetics:

    • Read Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Microtubule formation scatters light (increasing OD340). Inhibitors result in a flat line.

    • Calculate IC

      
       based on the V
      
      
      
      (rate) or final steady-state absorbance compared to vehicle control.
Visualization: Experimental Workflow

Assay_Workflow Start Compound Library (CA-4 & Benzyl Anilines) Assay1 Assay 1: Colchicine Displacement (Thermodynamics) Start->Assay1 Assay2 Assay 2: Turbidimetry (Functional Inhibition) Start->Assay2 Step1_A Tubulin + Colchicine (High Fluorescence) Assay1->Step1_A Step1_B Tubulin + GTP (4°C) (Depolymerized) Assay2->Step1_B Action_A Add Compound Incubate 37°C Step1_A->Action_A Action_B Add Compound Heat to 37°C Step1_B->Action_B Readout_A Measure Fluorescence (Ex 355nm / Em 460nm) Action_A->Readout_A Readout_B Measure Absorbance (OD 340nm over time) Action_B->Readout_B Result Calculate Ki & IC50 Readout_A->Result Readout_B->Result

Caption: Dual-assay validation workflow ensuring both binding affinity (fluorescence) and functional efficacy (turbidimetry) are quantified.

References

  • Cushman, M., et al. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1989). Antineoplastic agents.[4] 145. Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia.

  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[7] European Journal of Medicinal Chemistry.

  • BenchChem. Validating the Colchicine Binding Site of Tubulin: A Comparative Guide.

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts of Methoxy Groups in Symmetric Anilines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the molecular architecture of organic compounds. Among its variants, ¹³C NMR provides a direct window into the carbon framework of a molecule. This guide, designed for researchers and professionals in the chemical and pharmaceutical sciences, offers an in-depth comparison of the ¹³C NMR chemical shifts of methoxy groups in a series of symmetric anilines. By understanding the subtle electronic and steric influences on these chemical shifts, researchers can more accurately interpret spectra and deduce the substitution patterns of these important structural motifs.

The Theoretical Underpinnings: What Governs Methoxy Carbon Chemical Shifts?

The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is exquisitely sensitive to its local electronic environment. For a methoxy group (-OCH₃) attached to an aromatic ring, several factors come into play:

  • Electron-Donating Nature of the Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions of the ring, leading to increased shielding and a characteristic upfield shift (lower ppm value) for these carbons.

  • Inductive Effect: Oxygen is an electronegative atom, and it withdraws electron density from the attached methyl carbon and the aromatic ring through the σ-bond framework. This inductive effect is a deshielding influence, causing a downfield shift (higher ppm value). The observed chemical shift is a net result of these opposing resonance and inductive effects.

  • Steric Effects and Anisotropic Effects: The spatial arrangement of nearby substituents can influence the chemical shift. Bulky groups in close proximity to the methoxy group can cause steric compression, leading to a deshielding effect and a downfield shift. Furthermore, the π-electron cloud of the aromatic ring generates its own magnetic field, which can either shield or deshield nearby nuclei depending on their position relative to the ring.

The interplay of these factors determines the final observed chemical shift of the methoxy carbon. In symmetric anilines, the positioning of the methoxy groups relative to the amino group and to each other creates distinct electronic environments, which are reflected in their ¹³C NMR spectra.

Experimental Protocol for High-Quality ¹³C NMR Spectroscopy

Acquiring reliable and reproducible ¹³C NMR data is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for the characterization of symmetric anilines.

Methodological Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~20-50 mg of the aniline sample. prep2 Dissolve in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). prep1->prep2 prep3 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep2->prep3 prep4 Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into a 400 MHz (or higher) NMR spectrometer. acq2 Lock the spectrometer on the deuterium signal of CDCl₃. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30). acq3->acq4 acq5 Set key parameters: spectral width (~240 ppm), relaxation delay (2 s), number of scans (e.g., 1024 or more for good signal-to-noise). acq4->acq5 proc1 Apply Fourier transformation to the Free Induction Decay (FID). proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. proc2->proc3 proc4 Identify and record the chemical shifts of the methoxy carbon signals. proc3->proc4

Caption: Standard workflow for ¹³C NMR analysis of symmetric anilines.

This protocol ensures the acquisition of high-resolution spectra, allowing for precise determination of chemical shifts. The choice of a common solvent like CDCl₃ facilitates comparison across different studies.

Comparative Analysis of Methoxy ¹³C NMR Chemical Shifts

The following table summarizes the experimentally observed ¹³C NMR chemical shifts for the methoxy groups in three key symmetric anilines. This data has been compiled from the Spectral Database for Organic Compounds (SDBS), a comprehensive resource from the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[1][2][3][4]

Compound NameStructureMethoxy Position(s)¹³C NMR Chemical Shift (ppm)SDBS No.
2,6-Dimethoxyaniline2,6-Dimethoxyaniline2, 655.710098
3,5-Dimethoxyaniline3,5-Dimethoxyaniline3, 555.312975
2,4,6-Trimethoxyaniline2,4,6-Trimethoxyaniline2, 655.910100
455.4

Data sourced from the Spectral Database for Organic Compounds (SDBS). All spectra were recorded in CDCl₃.

Discussion and Interpretation of Chemical Shift Trends

The data presented in the table reveals subtle yet significant differences in the chemical shifts of the methoxy carbons, which can be rationalized by considering the interplay of electronic and steric effects.

Influence of Substituent Position

G cluster_ortho 2,6-Dimethoxyaniline cluster_meta 3,5-Dimethoxyaniline cluster_ortho_para 2,4,6-Trimethoxyaniline ortho Two methoxy groups ortho to the amino group. - Strong electron-donating effect from NH₂ at the para-position to the methoxy groups. - Potential for steric interaction between the methoxy groups and the amino group. - Chemical Shift: 55.7 ppm ortho_para Two ortho and one para methoxy group. - Ortho methoxy groups (2,6) experience similar effects as in 2,6-dimethoxyaniline. - Para methoxy group (4) is directly influenced by the strong electron-donating amino group at the ipso-position. - Ortho Shift: 55.9 ppm - Para Shift: 55.4 ppm ortho->ortho_para Additional substitution effects meta Two methoxy groups meta to the amino group. - Weaker electronic influence from the distant amino group. - Minimal steric interactions. - Chemical Shift: 55.3 ppm meta->ortho Increased shielding at ortho/para positions

Caption: Factors influencing methoxy chemical shifts in symmetric anilines.

  • 3,5-Dimethoxyaniline: In this isomer, the methoxy groups are positioned meta to the strongly electron-donating amino group. The resonance effect of the amino group primarily influences the ortho and para positions, leaving the meta carbons relatively unaffected. Consequently, the methoxy carbons in 3,5-dimethoxyaniline experience a chemical shift of 55.3 ppm, which can be considered a baseline value for a methoxy group on an aniline ring with minimal direct electronic influence from the amino group's resonance.

  • 2,6-Dimethoxyaniline: Here, the methoxy groups are situated ortho to the amino group. This proximity leads to two key competing effects. The amino group's powerful electron-donating resonance effect increases electron density at the ortho positions, which would typically cause an upfield shift. However, the presence of two bulky methoxy groups flanking the amino group can lead to steric hindrance. This steric crowding can force the methoxy groups out of the plane of the aromatic ring, disrupting the optimal orbital overlap for resonance and leading to a slight deshielding effect. The observed chemical shift of 55.7 ppm suggests that the deshielding steric influence slightly outweighs the shielding resonance effect compared to the meta isomer.

  • 2,4,6-Trimethoxyaniline: This molecule presents two distinct methoxy environments. The methoxy groups at the 2 and 6 positions are in a similar environment to those in 2,6-dimethoxyaniline, and their chemical shift of 55.9 ppm is consistent with this. The slightly more downfield shift compared to 2,6-dimethoxyaniline could be attributed to the additional electronic influence of the third methoxy group. The methoxy group at the 4-position is para to the amino group. In this position, it experiences the full force of the amino group's electron-donating resonance effect, which should lead to increased shielding. Indeed, its chemical shift of 55.4 ppm is slightly upfield compared to the ortho methoxy groups in the same molecule.

Conclusion

The ¹³C NMR chemical shifts of methoxy groups in symmetric anilines provide a sensitive probe of the electronic and steric environment within the molecule. While the differences are subtle, they are consistent and interpretable. The data clearly demonstrates that the position of the methoxy group relative to the amino group has a measurable impact on its chemical shift. Researchers can leverage these characteristic shifts to aid in the structural assignment of polysubstituted anilines, a class of compounds frequently encountered in medicinal chemistry and materials science. This guide provides a foundational dataset and a standardized protocol to support such endeavors, fostering greater accuracy and confidence in structural elucidation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Spectral Database for Organic Compounds - Wikipedia. [Link]

  • Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]

  • Mediachimie.org. Spectral Database of Organic Compounds SDBS. [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link]

  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]

  • Wawer, I., & Oszczapowicz, I. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 86-95. [Link]

Sources

Melting Point Verification Guide: 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline

[1][2]

Executive Summary & Core Objective

The objective of this guide is to provide a rigorous protocol for verifying the identity and purity of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (hereafter referred to as Target Amine ).

Due to the structural symmetry and high methoxy content of the Target Amine, its melting point (MP) serves as a critical "Go/No-Go" quality gate.[1][2] This guide compares the thermal properties of the Target Amine against its specific synthetic precursors. A successful synthesis is defined by a distinct melting transition that does not overlap with the established ranges of the starting materials. [2]

Key Performance Indicators (KPIs) for Verification:
  • Exclusion of Precursor A: The sample must not melt in the 73–75°C range (indicative of unreacted aldehyde).

  • Exclusion of Precursor B: The sample must not melt in the 112–116°C range (indicative of unreacted aniline).

  • Target Verification: The Target Amine is expected to exhibit a sharp, distinct melting point (experimentally determined) that differs from the intermediate Schiff base.

Comparative Thermal Analysis: Target vs. Alternatives

The following table consolidates the physicochemical properties of the Target Amine and its critical "alternatives" (impurities). Use this data to interpret Differential Scanning Calorimetry (DSC) or Capillary Melting Point results.

Table 1: Thermal Profile of Target and Critical Impurities[2]
Compound IdentityRole in SynthesisCAS NumberMelting Point (°C)Critical Diagnostic Note
3,4,5-Trimethoxybenzaldehyde Precursor (Electrophile)86-81-773 – 75°C Low Range Fail: Melting here indicates unreacted aldehyde or incomplete reduction.[1][2]
3,4,5-Trimethoxyaniline Precursor (Nucleophile)24313-88-0112 – 116°C Mid Range Fail: Melting here indicates unreacted aniline.[1][2]
Schiff Base Intermediate *Intermediate (Imine)N/A>120°C (Est.) High Range Warning: Broad melting >120°C may indicate incomplete reduction of the imine.
Target Amine Final Product 134029-89-3 Distinct Pass Criteria: Sharp melt (range < 2°C) distinct from 74°C and 114°C.

*Note: The Schiff base (N-(3,4,5-trimethoxybenzylidene)-3,4,5-trimethoxyaniline) is the unreduced intermediate.[1][2] Schiff bases of this class typically have higher melting points than their aldehyde precursors.

Synthesis & Impurity Logic Flow

Understanding the origin of impurities is essential for interpreting melting point data. The diagram below maps the Reductive Amination pathway and the thermal checkpoints.

SynthesisFlowcluster_verificationMelting Point Verification LogicAldehyde3,4,5-Trimethoxybenzaldehyde(MP: 73-75°C)SchiffBaseSchiff Base Intermediate(Imine)Aldehyde->SchiffBaseCondensation(-H2O)Aniline3,4,5-Trimethoxyaniline(MP: 112-116°C)Aniline->SchiffBaseTargetTarget Amine(3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline)SchiffBase->TargetReduction(NaBH4/H2)Check1MP ~74°C?(Fail: Aldehyde)Target->Check1Check2MP ~114°C?(Fail: Aniline)Check1->Check2NoPassDistinct Sharp MP(Pass: Pure Target)Check2->PassNo

Caption: Logical flow of synthesis and melting point verification checkpoints. Red nodes indicate failure points (impurities).

Experimental Protocol: Melting Point Determination

This protocol ensures high reproducibility and distinguishes the Target Amine from its precursors.

Equipment Requirements
  • Apparatus: Digital Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Mettler Toledo MP50).

  • Capillaries: Glass, 1.5 mm outer diameter, sealed at one end.[1]

  • Reference Standards: Benzoic Acid (122°C) or Vanillin (81-83°C) for calibration.[1][2]

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the synthesized Target Amine under vacuum (<10 mbar) at 40°C for 4 hours to remove solvent residues (solvents can depress MP).[1]

    • Grind a small portion (~5 mg) into a fine, homogeneous powder using an agate mortar.

    • Fill the capillary to a height of 2–3 mm . Compact the powder by tapping the capillary on a hard surface (or using the apparatus's tamping function).

  • Fast Ramp (Sighting Run):

    • Heat the sample at a rate of 10°C/min starting from 50°C.

    • Observe the approximate melting range to identify if it aligns with the Aldehyde (74°C) or Aniline (114°C).[1]

  • Precise Ramp (Verification Run):

    • Start heating at 50°C .

    • Ramp at 10°C/min until the temperature reaches 15°C below the approximate melting point found in the sighting run.

    • Reduce ramp rate to 1.0°C/min .

    • Record two temperatures:

      • T_onset: The instant the first drop of liquid appears.

      • T_clear: The instant the entire sample becomes a clear liquid.

  • Data Analysis:

    • Purity Calculation: A melting range (T_clear - T_onset) of < 2.0°C indicates high purity (>98%).[1][2]

    • Identity Confirmation: Compare T_onset with Table 1.[1]

      • If T_onset is 70–76°C , the sample is contaminated with 3,4,5-Trimethoxybenzaldehyde .[1]

      • If T_onset is 108–117°C , the sample is contaminated with 3,4,5-Trimethoxyaniline .[1]

      • If T_onset is distinct (e.g., 90–95°C or 125–130°C) and sharp, the synthesis is successful.[1]

Troubleshooting & Interpretation

Scenario A: "Sintering" or shrinking before melting. [2]

  • Cause: Trace solvent entrapment or polymorphic transition.[1]

  • Action: Recrystallize from Ethanol/Hexane and dry thoroughly under high vacuum.

Scenario B: Broad melting range (>5°C). [1][2]

  • Cause: Mixed product (e.g., mixture of Target Amine and Schiff Base).

  • Action: Perform an acid-base extraction wash (dissolve in EtOAc, wash with 1M HCl to remove non-basic impurities, then basify aqueous layer and extract amine) to purify.[1]

Scenario C: Double melting point.

  • Cause: Eutectic mixture of Target Amine and a precursor.

  • Action: This confirms contamination.[1] Purification (Column Chromatography or Recrystallization) is required.

References

  • Thermo Scientific Chemicals. (2024). 3,4,5-Trimethoxyaniline, 98+% Specification Sheet. Retrieved from

    • Citation for 3,4,5-Trimethoxyaniline Melting Point (110.0-116.0°C).[1][2][3]

  • Organic Syntheses. (1971). 3,4,5-Trimethoxybenzaldehyde.[1][4][5][6][7][8] Org. Synth. 1971, 51,[1] 8. Retrieved from [1]

    • Citation for 3,4,5-Trimethoxybenzaldehyde Melting Point (74-75°C).
  • Sigma-Aldrich. (2024).[1][2][6] 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline Product Detail. Retrieved from [1][2]

    • Cit
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline. Retrieved from [1][2]

    • Verific

X-Ray Crystal Structure Guide: Trimethoxyphenyl Amine Ligands vs. Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystal Structure Data for Trimethoxyphenyl Amine Ligands Content Type: Publish Comparison Guide

Executive Summary: The Structural Imperative of the TMP Motif

In medicinal chemistry and materials science, the 3,4,5-trimethoxyphenyl (TMP) amine motif is not merely a functional group; it is a privileged structural determinant. Unlike its mono- or di-substituted analogues, the TMP group adopts a unique "molecular propeller" conformation driven by steric crowding. This guide objectively compares the crystallographic performance of TMP amine ligands against their 3,4-dimethoxy and 4-methoxy alternatives, providing experimental data that elucidates why the TMP motif is often non-negotiable for high-affinity tubulin binding and specific lattice architectures.

Structural Mechanistic Analysis

The "Propeller" Effect & Steric Locking

The defining crystallographic feature of TMP amine ligands is the orientation of the three methoxy groups. X-ray data consistently reveals a specific steric lock:

  • Meta-Methoxy Groups (3- and 5-positions): typically lie co-planar with the phenyl ring to maximize

    
    -conjugation.
    
  • Para-Methoxy Group (4-position): is forced out of plane, often twisting ~90° relative to the phenyl ring.

Causality: This twist is energetically mandated to relieve steric repulsion with the oxygen atoms of the flanking meta-methoxy groups. This creates a distinct "wedge" or "propeller" shape that is absent in less substituted analogues.

Electronic Consequences

The electron-donating nature of the three methoxy groups significantly increases the electron density of the amine nitrogen. In crystal lattices, this often manifests as:

  • Shortened C-N bond lengths (indicating partial double bond character).

  • Planar Nitrogen Centers (in triarylamine derivatives), facilitating stable radical cation formation for optoelectronic applications.

Comparative Analysis: TMP vs. Alternatives

Comparison 1: TMP vs. 3,4-Dimethoxyphenyl (DMP)

Hypothesis: Removing one methoxy group (the 5-position) restores planarity but collapses the steric envelope.

Feature3,4,5-Trimethoxyphenyl (TMP)3,4-Dimethoxyphenyl (DMP)Impact on Performance
Methoxy Conformation 4-OMe twisted (~90°); 3,5-OMe planar.Both 3- and 4-OMe often co-planar.TMP creates a 3D "wedge" crucial for deep pocket binding (e.g., Colchicine site). DMP is flatter.
Lattice Packing Often forms lower symmetry systems (e.g., Monoclinic) due to bulk.Tendency for planar

-stacking (Herringbone or sheets).
TMP disrupts tight

-stacking, increasing solubility and preventing aggregation in biological media.
Torsion Angles (Ar-Ar) High twist angles (35°–55°) between rings.Lower twist angles (<30°).TMP ligands are conformationally restricted "pre-organized" binders; DMP ligands are floppier.

Experimental Evidence: In comparative studies of phenyl acetates, the TMP derivative crystallized in the monoclinic P21/n space group with a twisted conformation, whereas the dimethoxy analogue crystallized in triclinic P1 with a flatter geometry. The Root-Mean-Square Deviation (RMSD) between the two structures was significant (2.4 Å), confirming that the third methoxy group fundamentally alters the molecular scaffold.[1]

Comparison 2: TMP vs. 4-Methoxyphenyl (MMP)

Hypothesis: A single methoxy group allows for maximum rotational freedom and planarity.

Feature3,4,5-Trimethoxyphenyl (TMP)4-Methoxyphenyl (MMP)Impact on Performance
Steric Volume High (Propeller shape).Low (Planar/Linear).MMP fails to fill hydrophobic sub-pockets (e.g., Tubulin

-subunit).
H-Bonding Multi-point acceptor capability (3 oxygens).Single point acceptor.TMP anchors via multiple weak C-H...O interactions in the crystal lattice.
Binding Affinity High (nM range for Tubulin).Low (

M range).
MMP lacks the entropy-driven binding advantage of the "pre-locked" TMP conformation.

Experimental Protocol: Crystallization & Refinement

Trustworthiness Note: This protocol addresses the specific challenge of crystallizing lipophilic, electron-rich TMP amines, which are prone to oiling out.

Phase 1: Synthesis & Purification
  • Coupling: Synthesize ligand via Negishi coupling or Schiff base condensation.

  • Work-up: Quench with water, extract with Chloroform (

    
    ).
    
  • Critical Purification: Pass through a silica gel plug using Ethyl Acetate/Hexane. Do not skip: Recrystallize crude solid from hot ethanol to remove trace isomers before growing single crystals.

Phase 2: Crystal Growth (Vapor Diffusion Method)

Target: Single crystals suitable for XRD (>0.1 mm).

  • Inner Vial: Dissolve 10 mg of TMP ligand in 0.5 mL of Acetonitrile (good solubility).

  • Outer Vial: Add 3 mL of Toluene or Diethyl Ether (anti-solvent).

  • Sealing: Cap tightly and store at 4°C.

  • Observation: Check after 48-72 hours. TMP derivatives often form prisms or blocks.

    • Troubleshooting: If oils form, switch to slow evaporation of Dichloromethane/Methanol (1:1) .

Phase 3: Data Collection & Refinement[2][3]
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop at 100 K (cryo-cooling prevents disorder in methoxy groups).

  • Diffraction: Collect data using Mo K

    
     radiation (
    
    
    
    = 0.71073 Å).[2][3]
  • Refinement Strategy (SHELXL/Olex2):

    • Treat methoxy methyl hydrogens as a rigid group (AFIX 137).

    • Watch for rotational disorder in the 4-OMe group; if the ellipsoid is elongated, model as two disordered positions.

Visualizations

Diagram 1: Crystallization Workflow

A self-validating loop to ensure high-quality data.

CrystallizationWorkflow Start Crude TMP Ligand Purify Recrystallization (Hot Ethanol) Start->Purify Screen Solvent Screening (MeCN/Toluene vs DCM/MeOH) Purify->Screen Grow Vapor Diffusion (4°C, 72h) Screen->Grow Check Microscopy Check Grow->Check Check->Screen Oils/Amorphous XRD X-Ray Diffraction (Mo Kα, 100K) Check->XRD Prisms/Blocks

Caption: Iterative workflow for obtaining diffraction-quality crystals of lipophilic TMP amines.

Diagram 2: Structural Logic of the TMP Motif

Explaining the causality between structure and function.

TMP_Logic TMP_Group 3,4,5-Trimethoxyphenyl Group Steric_Crowding Steric Crowding (O-Me vs O-Me) TMP_Group->Steric_Crowding Twist 4-OMe Twist (~90°) Propeller Shape Steric_Crowding->Twist Relieves Strain Planarity 3,5-OMe Planarity Steric_Crowding->Planarity Binding Tubulin Binding (Deep Pocket Fit) Twist->Binding Shape Complementarity Lattice Lattice Architecture (Disrupted π-stacking) Twist->Lattice Prevents Aggregation

Caption: The steric "propeller" effect of the TMP group drives both biological affinity and crystal packing.

References

  • Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate Source: National Institutes of Health (PMC) URL:[Link]

  • Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine Source: National Institutes of Health (PMC) URL:[Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: MDPI (Crystals) URL:[Link][4][5][6][7][8][9]

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Comparative Analysis of Cytotoxicity Profiles Against MCF-7 and HeLa Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the cytotoxic profiles of common chemotherapeutic agents against two of the most widely used cell lines in cancer research: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical adenocarcinoma). This document is intended for researchers, scientists, and drug development professionals to aid in experimental design, data interpretation, and the selection of appropriate cell models.

Introduction: The Importance of Cell Line-Specific Cytotoxicity Profiling

The selection of an appropriate cell line is a critical first step in preclinical cancer research. MCF-7 and HeLa cells, while both epithelial in origin, possess distinct genetic and phenotypic characteristics that significantly influence their response to cytotoxic agents. Understanding these differences is paramount for the accurate evaluation of novel therapeutic compounds and for elucidating mechanisms of drug action and resistance.

  • MCF-7 Cells: This cell line, derived from a patient with metastatic breast adenocarcinoma, is a cornerstone in breast cancer research.[1] A key feature of MCF-7 cells is their expression of estrogen receptors (ERα), making them a valuable model for studying hormone-dependent breast cancers.[2] They are known to be genetically unstable and can develop drug resistance, a phenomenon that has been extensively studied.[3][4]

  • HeLa Cells: As the first human immortal cell line, HeLa cells have revolutionized biomedical research.[5] Derived from a cervical adenocarcinoma, these cells are characterized by their rapid proliferation and genomic instability, largely due to the integration of Human Papillomavirus 18 (HPV-18).[6][7] This integration leads to the inactivation of the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis.[6]

The differential expression of hormone receptors, tumor suppressor genes, and drug resistance mechanisms between these two cell lines often results in varied cytotoxic responses to the same compound. This guide will explore these differences through a comparative analysis of commonly used chemotherapeutic agents.

Comparative Cytotoxicity of Standard Chemotherapeutic Agents

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of several common anticancer drugs against MCF-7 and HeLa cell lines, compiled from various studies. It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions.[8][9]

CompoundDrug ClassMCF-7 IC50 (µM)HeLa IC50 (µM)Key Mechanistic Differences & Rationale
Doxorubicin Anthracycline~0.1 - 2.5[8][10]~0.1 - 2.9[8][10]Doxorubicin intercalates into DNA and inhibits topoisomerase II. Resistance in MCF-7 cells can be associated with the expression of P-glycoprotein (P-gp), a drug efflux pump.[11]
Cisplatin Platinum-basedVaries widely[9]Varies widely[9]Cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis. Resistance in MCF-7 cells has been linked to enhanced DNA repair mechanisms and reduced drug accumulation.[12][13]
Paclitaxel (Taxol) TaxaneLower than HeLa[14]Higher than MCF-7[14]Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.[15][16][17][18] Differential sensitivity may be related to variations in microtubule dynamics and expression of drug efflux pumps.[18]

Data presented as a range to reflect variability across studies.

Experimental Protocol: Determining Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[19] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20] The amount of formazan produced is directly proportional to the number of viable cells.

Here is a detailed, step-by-step methodology for a standard MTT assay:

Materials:

  • MCF-7 or HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cytotoxic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 or HeLa cells to ~80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[20]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[22]

  • Drug Treatment:

    • Prepare a series of dilutions of the cytotoxic agent in culture medium. It's common to perform serial dilutions to cover a wide concentration range.[23]

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug.

    • Include control wells with medium only (no cells) and cells with medium but no drug (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition and Incubation:

    • After the drug treatment period, add 10-20 µL of MTT solution to each well.[20]

    • Incubate the plate for 3-4 hours at 37°C.[21] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of 630 nm is often used to subtract background absorbance.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Drug Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add Serial Dilutions of Drug incubate_24h->add_drug incubate_drug Incubate for 24-72h add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanistic Insights into Differential Cytotoxicity

The observed differences in cytotoxicity between MCF-7 and HeLa cells can be attributed to their distinct molecular landscapes.

Paclitaxel: A Case Study

Paclitaxel, a microtubule-stabilizing agent, induces mitotic arrest and subsequent apoptosis.[15][16] Its efficacy is concentration-dependent.[18][24] Resistance to paclitaxel can arise from several mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (ABCB1) and alterations in tubulin structure.[18]

The differential sensitivity of MCF-7 and HeLa cells to paclitaxel could be influenced by:

  • p53 Status: HeLa cells have non-functional p53 due to HPV E6 protein expression.[6] Wild-type p53, present in MCF-7 cells, can influence the cellular response to microtubule-damaging agents.

  • Hormone Receptor Status: The estrogen receptor signaling pathway in MCF-7 cells may modulate the expression of genes involved in cell cycle control and apoptosis, thereby influencing the response to paclitaxel.

  • Drug Efflux Pump Expression: The basal expression levels and inducibility of drug efflux pumps can differ between the two cell lines, affecting intracellular drug accumulation.

Signaling Pathway of Paclitaxel-Induced Apoptosis:

Paclitaxel_Pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos mitochondria Mitochondrial Membrane Permeabilization bcl2_phos->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Sources

In Situ Validation of Tubulin Binding Mechanisms: The Extraction-Fixation Immunofluorescence Assay

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery & Mechanistic Biology

Executive Summary: The Spatial-Temporal Gap

In the development of microtubule-targeting agents (MTAs), a critical validation gap exists between in vitro biochemistry and cellular efficacy. While turbidimetry measures polymerization kinetics in a test tube, it fails to account for membrane permeability, drug efflux, or the complex proteome of the cytoplasm. Conversely, standard immunofluorescence (IF) often yields "fuzzy" data because high concentrations of soluble cytosolic tubulin mask the delicate microtubule polymer lattice.

This guide evaluates the In Situ Extraction-Fixation IF Assay , a specialized high-fidelity protocol designed to physically separate soluble tubulin from the microtubule polymer before fixation. We compare this method against industry-standard alternatives to demonstrate why it is the superior choice for validating mechanistic binding (stabilization vs. destabilization) in a physiological context.

Mechanistic Primer: Stabilizers vs. Destabilizers

To validate a tubulin binder, one must distinguish between two opposing mechanisms that lead to cell death (mitotic arrest):

  • Destabilizers (e.g., Colchicine, Vinca Alkaloids): Bind free tubulin dimers, preventing polymerization. This leads to microtubule depolymerization and loss of the lattice.

  • Stabilizers (e.g., Taxanes, Epothilones): Bind the microtubule polymer, preventing depolymerization. This leads to excessive bundling and rigid, long-lived microtubules.

Standard fixation (Paraformaldehyde directly on cells) crosslinks both soluble and polymer tubulin, creating a high-background "haze" that makes distinguishing subtle bundling or fragmentation impossible.

Comparative Analysis: Methodological Performance

The following table contrasts the Extraction-Fixation IF Assay against the two most common alternatives: In Vitro Turbidimetry and Standard (Direct) Immunofluorescence.

Table 1: Performance Matrix of Tubulin Validation Methods
FeatureIn Vitro Turbidimetry Standard IF (Direct Fix) Extraction-Fixation IF (Recommended)
Primary Output Optical Density (OD) KineticsTotal Tubulin LocalizationPolymer Mass & Architecture
Cellular Context None (Purified Protein)YesYes
Soluble Tubulin N/ARetained (High Background)Removed (High Contrast)
Mechanism ID Kinetic (Lag time/Slope)Difficult (Signal Saturation)Distinct Phenotypes (Bundles vs. Fragments)
Spatial Resolution N/ALow (Haze obscures filaments)High (Individual filaments visible)
Throughput High (96/384 well)HighMedium (Requires careful washing)

The "Product": Extraction-Fixation IF Protocol

This protocol is a self-validating system. The "Extraction" step serves as a biological filter, removing noise (soluble tubulin) to reveal the signal (drug-stabilized polymer).

Phase 1: Pre-Extraction (The Critical Step)

Causality: By introducing a detergent in a microtubule-stabilizing buffer before fixation, we wash away the soluble pool. Only microtubules that are physically stable (or drug-stabilized) remain.

  • Prepare Microtubule Stabilizing Buffer (MTSB):

    • 80 mM PIPES (pH 6.8) – Maintains physiological pH for tubulin.

    • 1 mM MgCl₂ – Essential cofactor for GTP binding.

    • 5 mM EGTA – Chelates calcium (calcium depolymerizes microtubules).

    • 0.5% Triton X-100 – Permeabilizes membrane to release soluble pool.

  • Execution:

    • Aspirate culture media from cells (e.g., HeLa or U2OS).

    • Gently add warm (37°C) MTSB + Triton X-100. Note: Cold shock depolymerizes microtubules; temperature control is vital.

    • Incubate for 30–60 seconds . Do not over-extract, or the lattice will collapse.

Phase 2: Fixation

Causality: Glutaraldehyde is preferred over PFA for microtubules because it is a faster crosslinker, locking the lattice structure instantly before it can depolymerize during the wash steps.

  • Fixative Solution:

    • 0.5% Glutaraldehyde in MTSB (diluted from 25% stock).

  • Execution:

    • Gently remove Extraction Buffer.

    • Add Fixative Solution carefully.

    • Incubate for 10 minutes at Room Temperature (RT).

  • Quenching:

    • Wash 3x with PBS.[1][2][3][4]

    • Incubate with 0.1% Sodium Borohydride (NaBH₄) in PBS for 7 minutes. Reason: Glutaraldehyde induces autofluorescence; NaBH₄ reduces the free aldehyde groups to eliminate background glow.

Phase 3: Immunostaining
  • Blocking: 5% BSA in PBS + 0.1% Triton X-100 for 30 mins.

  • Primary Antibody: Mouse anti-α-tubulin (Clone DM1A is standard) at 1:1000 in blocking buffer. Incubate 1 hr at RT.

  • Secondary Antibody: Goat anti-Mouse Alexa Fluor 488 (1:500). Incubate 45 mins at RT in dark.

  • Counterstain: DAPI (1 µg/mL) for nuclei.

Visualizing the Mechanism (Graphviz Diagrams)

Diagram 1: The Mechanistic Pathway

This diagram illustrates how different drug classes alter the dynamic instability equilibrium, which is visualized as distinct phenotypes in the assay.

TubulinMechanism Drug Drug Candidate Tubulin Free Tubulin Dimers Drug->Tubulin Binds Dimer (e.g., Colchicine) MT Microtubule Polymer Drug->MT Binds Polymer (e.g., Taxol) Bundling Phenotype: Bundling (Stabilizer) Drug->Bundling Prevents Depolymerization Frag Phenotype: Fragmentation (Destabilizer) Drug->Frag Prevents Polymerization Tubulin->MT Polymerization MT->Tubulin Depolymerization

Caption: Drug binding shifts the equilibrium of dynamic instability, resulting in observable structural phenotypes.[5]

Diagram 2: The Extraction-Fixation Workflow

This flowchart details the critical decision points in the experimental protocol to ensure data integrity.

Workflow Start Start: Drug Treated Cells Wash Warm PBS Wash (Remove Serum) Start->Wash Extract Extraction Step MTSB + 0.5% Triton (30-60 sec) Wash->Extract Soluble Soluble Tubulin (REMOVED) Extract->Soluble Wash Away Polymer Insoluble Polymer (RETAINED) Extract->Polymer Preserve Fix Fixation 0.5% Glutaraldehyde (10 min) Polymer->Fix Quench Quench Autofluorescence NaBH4 Treatment Fix->Quench Stain Immunostaining (Anti-alpha-Tubulin) Quench->Stain

Caption: The extraction step selectively removes soluble noise, leaving only the relevant polymer signal.[6]

Data Interpretation & Expected Results

When analyzing the results of the Extraction-Fixation IF assay, compare your images against these standard phenotypes:

  • Control (Vehicle): Fine, reticular network of individual filaments extending to the cell periphery.

  • Destabilizer (e.g., Nocodazole/Vincristine):

    • Visual: Loss of filamentous network. Diffuse staining is absent (washed away), leaving only a few stable acetylated microtubules near the centrosome.

    • Metric: Significant decrease in total integrated fluorescence intensity compared to control.

  • Stabilizer (e.g., Paclitaxel):

    • Visual: Thick, bright bundles of microtubules wrapping around the nucleus. "Star-like" asters may form in mitotic cells.

    • Metric: Increase in mean fiber thickness and total intensity.

References

  • Osborn, M., & Weber, K. (1982). Immunofluorescence and immunocytochemical procedures with affinity purified antibodies: tubulin-containing structures. Methods in Cell Biology, 24, 97-132.

  • Thermo Fisher Scientific. (n.d.). Immunocytochemistry (ICC) and Immunofluorescence (IF) Protocol for Tubulin.[1]

  • Small, J. V., et al. (1999). Visualizing the actin cytoskeleton. Microscopy Research and Technique, 47(1), 3-17. (Describes the extraction/fixation logic applicable to cytoskeleton).

  • BenchChem. (2025).[7][8][9] Validating Tubulin Engagement: A Comparative Guide. (Provides context on comparing IF to in vitro assays).

  • Cell Signaling Technology. (n.d.). Immunofluorescence Protocol with Methanol Permeabilization (Preferred for Microtubules).[3]

Sources

Safety Operating Guide

3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating Environmental Health and Safety (EHS) protocol is paramount when handling specialized or rare synthetic intermediates.

The compound 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (CAS: 134029-89-3) is a highly substituted secondary amine[1]. Because it is often supplied as a rare chemical for early-stage discovery[2], comprehensive toxicological data is limited. Therefore, professional laboratory safety dictates that we must infer its hazard profile from its structural components—specifically, 3,4,5-trimethoxyaniline and 3,4,5-trimethoxybenzaldehyde. These precursors exhibit significant acute toxicity (oral, dermal, and inhalation) and act as severe skin and eye irritants[3][4].

The following guide outlines the authoritative, step-by-step operational and disposal plan for this compound, ensuring compliance with institutional EHS standards and preventing environmental contamination.

Hazard Profile & Physicochemical Summary

To design a proper disposal protocol, we must first understand the physical and chemical realities of the substance. Aniline derivatives are notorious for their potential to cause methemoglobinemia upon systemic absorption, and they pose a severe risk to aquatic environments. Furthermore, the compound must be kept away from strong oxidizing agents to prevent hazardous, exothermic reactions[3].

Table 1: Physicochemical Properties and Inferred Hazard Classifications

ParameterSpecification / EHS Implication
Chemical Name 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline
CAS Number 134029-89-3[1]
Molecular Formula C19H25NO6[1]
Primary Structural Alerts Aromatic amine (Aniline derivative)
Inferred Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation)[4]
Chemical Incompatibilities Strong oxidizing agents; excess heat[3]
Primary Waste Stream Toxic Organic Solid / Non-Halogenated Organic Waste

Step-by-Step Disposal Methodology

The core philosophy of this disposal plan is containment, segregation, and high-temperature destruction . Under no circumstances should this compound be disposed of in standard municipal waste or aqueous drain systems.

Phase 1: Source Segregation & Compatibility Verification

Causality: Mixing highly substituted anilines with incompatible waste streams (like nitric acid or other strong oxidizers) can initiate runaway oxidation reactions[3].

  • Determine the State: Identify whether the waste is a pure solid (unreacted powder/crystals) or dissolved in a solvent (e.g., DMSO, dichloromethane, or methanol).

  • Segregate:

    • Solid Waste: Place contaminated consumables (weighing boats, pipette tips, filter paper) and unreacted solid compound into a dedicated, chemically compatible solid waste bin.

    • Liquid Waste: If dissolved in non-halogenated solvents (e.g., ethyl acetate), route to the "Non-Halogenated Organic Waste" carboy. If dissolved in DCM or chloroform, route to the "Halogenated Organic Waste" carboy.

Phase 2: Primary Containment & Dust Control

Causality: The compound in its solid form presents a dust inhalation hazard[3]. Respiratory irritation and systemic absorption must be prevented during transfer.

  • Fume Hood Operation: Perform all waste transfers inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers with secure, screw-top Teflon-lined caps.

  • Seal and Inspect: Ensure the container is hermetically sealed immediately after waste addition to prevent the aerosolization of fine particulates[3].

Phase 3: Institutional Labeling

Causality: "Unknown" chemical waste triggers costly analytical testing by disposal contractors and poses an immediate risk to EHS personnel.

  • Standardized Nomenclature: Attach a hazardous waste tag. Do not use abbreviations. Explicitly write: "3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline" along with the solvent composition if applicable.

  • Hazard Checkboxes: Mark the waste as "Toxic" and "Irritant"[4].

Phase 4: Final Disposition (High-Temperature Incineration)

Causality: Aromatic amines are highly persistent in the environment. High-temperature incineration (>1000°C) is the only self-validating method that guarantees the complete cleavage of the C-N and aromatic C-C bonds, converting the compound entirely into harmless CO2, H2O, and NOx (which are scrubbed by the facility).

  • Transfer the labeled secondary containment to your institution's central EHS accumulation area.

  • The waste must be handed over to a licensed commercial hazardous waste vendor for professional incineration.

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation (CAS: 134029-89-3) Check Phase Assessment Gen->Check Solid Solid Waste Stream (Contaminated PPE/Powder) Check->Solid Solid State Liquid Liquid Waste Stream (Solvent Segregation) Check->Liquid Dissolved Label EHS Labeling & Secondary Containment Solid->Label HDPE/Glass Liquid->Label Compatible Carboy Incinerate High-Temp Incineration (Licensed Facility) Label->Incinerate EHS Transfer

Figure 1: Disposal workflow for 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline waste streams.

References

  • 3,4,5-Trimethoxyaniline | CID 32285 - PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

Personal protective equipment for handling 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 134029-89-3 Formula: C₁₉H₂₅NO₆ Molecular Weight: 363.41 g/mol Synonyms: N-(3,4,5-Trimethoxybenzyl)-3,4,5-trimethoxyaniline; Benzenamine, 3,4,5-trimethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]-

Core Directive & Risk Assessment

Operational Philosophy: As a specialized aniline derivative often utilized in medicinal chemistry (specifically as an intermediate for tubulin polymerization inhibitors or vascular disrupting agents), this compound presents a dual hazard profile: chemical toxicity (characteristic of poly-methoxy anilines) and pharmacological potency .[1][2][3]

Specific toxicological data for the full molecule is limited; therefore, Safety by Design mandates we apply the Precautionary Principle . We treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate (Control Band 3: 10–100 µg/m³ OEL) until definitive toxicology proves otherwise.

Primary Hazards:

  • Acute Toxicity (Inferred): Anilines are known to cause methemoglobinemia (interference with oxygen transport in blood) upon absorption.

  • Respiratory Sensitization/Irritation: Fine powder form poses a high inhalation risk.

  • Skin/Eye Irritation: Likely severe irritant (H315, H319) based on the 3,4,5-trimethoxyaniline substructure.[3][4]

Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required for handling solid powder vs. liquid solutions.

Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup) Rationale & Technical Spec
Respiratory P100 / N99 Respirator (or PAPR for >1g)Fume Hood (Sash @ 18")Dust Control: Aniline dusts are lipophilic and absorb rapidly through lungs. P100 filters block 99.97% of particulates.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) if using DMSO/DMFPermeation: Methoxyanilines can permeate standard latex. Double gloving provides a breakthrough time buffer >480 min.
Eye/Face Chemical Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsMucosal Protection: Prevent dust entry into tear ducts, which is a rapid absorption route.
Body Disposable Lab Coat (Tyvek/Polypropylene)Standard Lab Coat (Cotton/Poly)Contamination Control: Tyvek prevents dust entrapment in fabric fibers, reducing "take-home" exposure.
Operational Protocol: Step-by-Step
Phase A: Receipt & Storage[3]
  • Inspect: Upon receipt, inspect the outer container for visible powder residue before opening the shipping box.

  • Decon: Wipe the exterior of the primary container with a surfactant-based wipe (e.g., 1% SDS) followed by 70% Ethanol before storing.

  • Storage: Store in a cool, dry place (2–8°C recommended for stability) under inert gas (Argon) if possible, as anilines can oxidize (darken) over time.

Phase B: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry powder.

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Hood.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Static charge can cause "powder fly," dispersing toxic dust.

  • Technique:

    • Place a disposable absorbent mat (benchkote) in the hood.

    • Tare the vial/weigh boat before opening the chemical container.

    • Transfer slowly. If spillage occurs on the mat, fold the mat inward and dispose of it immediately as hazardous waste.

Phase C: Solubilization & Reaction
  • Solvent Choice: This compound is lipophilic. Common solvents include DMSO, DMF, or Dichloromethane (DCM).

    • Warning: DMSO enhances skin permeability. If dissolved in DMSO, the chemical will penetrate gloves and skin much faster. Use Silver Shield gloves for DMSO solutions.

  • Addition: Add solvent to the solid (not solid to solvent) to minimize splash risk.

  • Quenching: Treat all glassware as contaminated. Rinse with a dilute acid (1M HCl) to protonate the aniline (forming the salt), rendering it water-soluble and less volatile/dusty before cleaning.

Emergency Response & Spill Management

Scenario: Powder Spill (>100 mg) outside a hood.

  • Evacuate: Clear the immediate area (radius 3m).

  • Don PPE: Wear N95/P100, double gloves, and goggles.

  • Contain: Cover the spill gently with damp paper towels (do not dry sweep—this generates dust).

  • Clean: Scoop up the damp towels and powder into a wide-mouth jar.

  • Decontaminate: Wash surface with 1M HCl (to salt the aniline), then soap and water.

Visualization: Safety Workflow & Logic

SafetyWorkflow Start Start: Handling Request RiskCheck Risk Assessment: Is powder > 500mg? Start->RiskCheck PAPR REQ: PAPR or Powder Hood RiskCheck->PAPR Yes FumeHood Standard Fume Hood (Sash < 18") RiskCheck->FumeHood No DoubleGlove Double Nitrile + Tyvek Sleeves PAPR->DoubleGlove Weighing Weighing: Use Anti-Static Gun DoubleGlove->Weighing StdPPE N95 + Double Nitrile FumeHood->StdPPE StdPPE->Weighing Solubilization Solubilization: Add Solvent to Solid Weighing->Solubilization Cleanup Cleanup: Acid Rinse (1M HCl) Solubilization->Cleanup

Caption: Operational logic flow determining engineering controls based on quantity handled.

Disposal Plan

Waste Categorization:

  • Solid Waste: Hazardous Chemical Waste (Toxic). Label: "Aniline Derivative - Toxic Solid."

  • Liquid Waste: Halogenated (if DCM used) or Non-Halogenated Organic.

  • Contaminated Sharps: Needles used with this compound must be incinerated; do not autoclave.

Disposal Protocol:

  • Consolidate all solid waste (weigh boats, contaminated gloves, mats) into a clear hazardous waste bag.

  • Seal bag with a "gooseneck" tie to prevent puff-back of dust.

  • Place in a secondary rigid container for transport to the facility's waste accumulation area.

References
  • Sigma-Aldrich. 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline Product Detail. Retrieved from

  • PubChem. 3,4,5-Trimethoxyaniline (Parent Compound) Hazard Summary. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 3,4,5-Trimethoxyaniline. Retrieved from

  • ChemicalBook. 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline Properties. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline
Reactant of Route 2
Reactant of Route 2
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.